molecular formula C5H3BrNNaO2S B12517407 Sodium 5-bromopyridine-3-sulfinate

Sodium 5-bromopyridine-3-sulfinate

Cat. No.: B12517407
M. Wt: 244.04 g/mol
InChI Key: PWFLMUBEPJWWTF-UHFFFAOYSA-M
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Description

Sodium 5-bromopyridine-3-sulfinate is a useful research compound. Its molecular formula is C5H3BrNNaO2S and its molecular weight is 244.04 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H3BrNNaO2S

Molecular Weight

244.04 g/mol

IUPAC Name

sodium;5-bromopyridine-3-sulfinate

InChI

InChI=1S/C5H4BrNO2S.Na/c6-4-1-5(10(8)9)3-7-2-4;/h1-3H,(H,8,9);/q;+1/p-1

InChI Key

PWFLMUBEPJWWTF-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=NC=C1Br)S(=O)[O-].[Na+]

Origin of Product

United States

Foundational & Exploratory

Sodium 5-bromopyridine-3-sulfinate: A Bifunctional Building Block for Advanced Cross-Coupling and Radical Sulfonylation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern drug discovery and complex scaffold synthesis, the demand for bench-stable, highly reactive, and orthogonally functionalized building blocks is paramount. Sodium 5-bromopyridine-3-sulfinate (CAS: 1858116-95-6) emerges as a premier bifunctional reagent that bridges the gap between traditional cross-coupling and modern radical chemistry[1].

Unlike moisture-sensitive sulfonyl chlorides, this sulfinate salt is a stable solid that offers two distinct vectors for functionalization: an electrophilic bromide for standard transition-metal cross-couplings, and a nucleophilic/radical-generating sulfinate group for desulfinative or sulfonylative transformations[2][3]. As a Senior Application Scientist, I have structured this guide to dissect the physicochemical properties, mechanistic causality, and validated experimental workflows required to harness this molecule effectively in the laboratory.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of Sodium 5-bromopyridine-3-sulfinate is critical for optimizing reaction stoichiometry and ensuring catalytic efficiency. The salt form provides a significant thermodynamic sink, rendering the molecule bench-stable and resistant to spontaneous oxidation or hydrolysis—common failure points in equivalent thiol or sulfonyl chloride derivatives[3].

Quantitative Data & Functional Implications
ParameterValueFunctional Implication
CAS Number 1858116-95-6Standardized identifier for procurement and safety tracking[1].
Molecular Formula C5H3BrNNaO2SIndicates the presence of orthogonal reactive sites (Br and SO₂Na)[4].
Molecular Weight 244.04 g/mol Critical for precise stoichiometric control in micro-scale catalysis[1].
Physical State Solid (Powder)Enhances bench stability; requires no specialized inert-atmosphere storage prior to use[2].
Purity Standard ≥95%Minimizes catalytic poisoning by residual inorganic salts or unreacted thiols[1].

Mechanistic Pathways: Orthogonal Reactivity

The true value of Sodium 5-bromopyridine-3-sulfinate lies in its orthogonal reactivity. The strategic placement of the bromide and sulfinate groups on the electron-deficient pyridine ring allows for iterative, site-selective functionalization without the need for protecting groups.

  • Sulfinate Reactivity (

    
    ):  Under high-temperature palladium catalysis, the sulfinate group acts as a carbon nucleophile via the extrusion of sulfur dioxide (
    
    
    
    ), forming a biaryl C-C bond[5][6]. Alternatively, under room-temperature photoredox conditions, it acts as a sulfonyl radical precursor, retaining the
    
    
    moiety to form complex sulfones[7].
  • Bromide Reactivity (

    
    ):  The 5-bromo position is highly activated toward oxidative addition by Pd(0) or Ni(0) species, allowing for standard Suzuki-Miyaura or Buchwald-Hartwig couplings while leaving the sulfinate intact.
    

OrthogonalReactivity Core Sodium 5-bromopyridine-3-sulfinate (Bifunctional Core) Sub1 Sulfinate Reactivity (-SO2Na) Core->Sub1 Nucleophile / Radical Precursor Sub2 Bromide Reactivity (-Br) Core->Sub2 Electrophile Prod1 Desulfinative C-C Coupling (Biaryl Formation) Sub1->Prod1 Pd Catalysis, High Temp (-SO2) Prod2 Radical C-S Sulfonylation (Sulfone Formation) Sub1->Prod2 Photoredox/Ni Catalysis (Retention of SO2) Prod3 Suzuki/Negishi C-C Coupling (Functionalized Sulfinate) Sub2->Prod3 Pd Catalysis, Boronic Acids (Orthogonal Protection)

Caption: Orthogonal reactivity pathways of Sodium 5-bromopyridine-3-sulfinate in catalytic synthesis.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the action and a validation checkpoint to confirm the reaction trajectory.

Protocol A: Palladium-Catalyzed Desulfinative C-C Cross-Coupling

Objective: Synthesize a 5-bromo-3-arylpyridine scaffold by extruding


 from the sulfinate group[5][6].

Causality Rationale: The use of Tricyclohexylphosphine (


) is non-negotiable here. Its high steric bulk and electron-rich nature force the palladium center into a highly active, low-coordinate state, which is thermodynamically required to break the strong C-S bond and drive the extrusion of 

gas[5].

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Sodium 5-bromopyridine-3-sulfinate (2.0 equiv.), the target aryl halide (1.0 equiv.), and

    
     (1.5 equiv.)[5].
    
  • Catalyst Loading: In a nitrogen-filled glovebox, add

    
     (5 mol%) and 
    
    
    
    (10 mol%).
  • Solvent Addition: Seal the tube with a septum, remove from the glovebox, and inject anhydrous 1,4-dioxane (0.1 M relative to the aryl halide) under a positive pressure of argon.

  • Thermal Activation: Heat the reaction mixture to 140–150 °C with vigorous stirring for 18 hours[6].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and partition with half-saturated brine. Extract the aqueous layer, dry the combined organics over

    
    , and concentrate under reduced pressure[5].
    

Self-Validation Checkpoint:

  • Observation: Upon reaching ~120 °C, controlled gas evolution (

    
    ) must be visible.
    
  • Troubleshooting: If no gas evolves, the

    
     complex has likely collapsed into inactive palladium black (visible as a dark metallic mirror on the flask). Abort and ensure strict anaerobic conditions during catalyst loading.
    
Protocol B: Photoredox/Nickel Dual-Catalyzed Radical Sulfonylation

Objective: Synthesize a 5-bromopyridyl aryl sulfone by retaining the


 group via room-temperature radical coupling[7].

Causality Rationale: High temperatures destroy the sulfinate via desulfination. By using a photocatalyst (e.g., an Iridium complex) under blue LED irradiation, the sulfinate undergoes Single Electron Transfer (SET) at room temperature to form a transient sulfonyl radical. Simultaneously, the Nickel catalyst activates the aryl halide. The two cycles intersect to form the C-S bond without thermal degradation[7].

Step-by-Step Methodology:

  • Preparation: In a transparent vial, combine Sodium 5-bromopyridine-3-sulfinate (2.0 equiv.), aryl iodide (1.0 equiv.),

    
     (10 mol%), dtbbpy ligand (10 mol%), and the photocatalyst (e.g., 
    
    
    
    , 1 mol%)[7].
  • Degassing: Add anhydrous DMF (1 mL per 0.1 mmol of aryl iodide). Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which quenches triplet excited states and radical intermediates.

  • Irradiation: Backfill with argon and irradiate the vial using 2.6 W blue LED strips at room temperature for 24 hours[7].

  • Workup: Dilute the mixture with water and extract with dichloromethane. Wash the organic layer with LiCl solution (to remove DMF), dry, and purify via flash chromatography.

Self-Validation Checkpoint:

  • Observation: Upon initiation of the blue LED light, the solution should rapidly transition from pale green (Ni(II) pre-catalyst) to a deep red/brown hue, indicating the formation of the active Ni(I)/Ni(III) catalytic species.

  • Troubleshooting: If the solution remains green or turns pale yellow, the photocatalytic cycle has failed (likely due to oxygen contamination quenching the Ir-excited state). Re-degas the solvent rigorously.

References

  • Sodium 5-bromopyridine-3-sulfinate | CymitQuimica. Source: cymitquimica.com.
  • BLD Pharm Ltd. New Product (09-04-2023)- Building block. Source: namiki-s.co.jp.
  • Sodium 3-bromopyridine-2-sulfinate | 2137725-62-1 - Sigma-Aldrich. Source: sigmaaldrich.com.
  • Pyridine Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Cross-Coupling Reactions with Aryl Halides - The Royal Society of Chemistry. Source: rsc.org.
  • Cross-Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis - PMC. Source: nih.gov.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science. Source: rsc.org.
  • Transition-Metal-Free Desulfinative Cross-Coupling of Heteroaryl Sulfinates with Grignard Reagents. Source: cas.cn.

Sources

Sodium 5-bromopyridine-3-sulfinate CAS number and structure

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and application logic of Sodium 5-bromopyridine-3-sulfinate , a specialized reagent used in modern medicinal chemistry for late-stage functionalization and modular scaffold construction.

Reagent Profile, Synthesis, and Mechanistic Applications in Drug Discovery

Executive Summary

Sodium 5-bromopyridine-3-sulfinate (CAS: 1858116-95-6 ) is a heteroaryl sulfinate salt serving as a versatile building block in organic synthesis.[1][2] Unlike standard alkyl sulfinates (often used as "innate" radical precursors for Minisci-type reactions), this reagent functions primarily as a bifunctional linchpin . It allows for the introduction of a pyridine motif via desulfinative pathways (radical or transition-metal catalyzed) while retaining a bromine handle at the C5 position for subsequent cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1] This duality makes it indispensable for Fragment-Based Drug Discovery (FBDD) and the rapid diversification of core scaffolds.

Chemical Identity & Properties

PropertyData
Chemical Name Sodium 5-bromopyridine-3-sulfinate
CAS Number 1858116-95-6
Molecular Formula

Molecular Weight 244.04 g/mol
Structure Description Pyridine ring substituted with a bromine atom at position 5 and a sodium sulfinate group (

) at position 3.[1][2][3][4][5][6][7][8][9]
Appearance White to off-white hygroscopic solid
Solubility Soluble in water, DMSO, MeOH; sparingly soluble in non-polar organics.
Stability Stable under inert atmosphere; sensitive to moisture and strong oxidants.
Structural Representation

The molecule consists of an electron-deficient pyridine ring.[1] The sulfinate moiety acts as a "masked" radical or nucleophile, while the bromine atom serves as a dormant electrophile for downstream elaboration.

Synthesis & Manufacturing Logic

The synthesis of sodium 5-bromopyridine-3-sulfinate is typically achieved through the reduction of its corresponding sulfonyl chloride derivative.[1] This route is preferred over organometallic trapping (e.g., Grignard +


) for scalability and purity.
Primary Route: Sulfite-Mediated Reduction

This protocol avoids the use of heavy metals (like Zinc) in the final salt, yielding a cleaner sodium salt suitable for pharmaceutical applications.

Reaction Scheme:


[1]

Step-by-Step Protocol:

  • Precursor Preparation: 5-bromopyridine-3-sulfonyl chloride is dissolved in a minimal amount of dioxane or THF to ensure homogeneity.[1]

  • Reduction: The solution is added dropwise to a stirred aqueous solution of Sodium Sulfite (

    
    , 2.0 equiv) and Sodium Bicarbonate (
    
    
    
    , 2.5 equiv) at 0°C.
  • Digestion: The mixture is warmed to room temperature (25°C) and stirred for 2–4 hours. The pH is monitored to remain slightly basic (pH 8–9).

  • Isolation: The solvent is removed under reduced pressure.[9] The crude solid is extracted with hot ethanol or methanol (sulfinate is soluble; inorganic salts like

    
     are largely insoluble).
    
  • Purification: Filtration and concentration of the alcoholic filtrate yield the target sulfinate. Recrystallization from EtOH/

    
     affords high-purity material.[1]
    

Mechanistic Applications

This reagent operates through two distinct mechanistic pathways, determined by the reaction conditions: Desulfinative Radical Coupling and Nucleophilic Sulfonylation .

Pathway A: Desulfinative Radical Arylation (Radical Cross-Coupling)

Under oxidative conditions, the sulfinate undergoes single-electron transfer (SET) to generate a sulfonyl radical, which rapidly extrudes


 to form the transient 5-bromopyridin-3-yl radical .[1] This radical can then attack electron-rich heterocycles or olefins.[1]
  • Reagents:

    
     (catalyst), 
    
    
    
    (oxidant), TFA/Water.
  • Utility: Direct C-H arylation of heteroarenes (e.g., attaching the bromopyridine to a pyrrole or indole core).

Pathway B: Pd-Catalyzed Desulfinative Cross-Coupling

In the presence of Palladium catalysts, the sulfinate acts as an aryl nucleophile surrogate (similar to a boronic acid), coupling with aryl halides to form biaryls.

  • Mechanism: Transmetallation of the sulfinate to Pd(II), followed by

    
     extrusion and reductive elimination.
    
  • Utility: Formation of unsymmetrical biaryls without the need for unstable 3-pyridyl boronic acids.[1]

Pathway C: Synthesis of Sulfones ( / Substitution)

The sulfinate anion is a potent nucleophile. It can react with alkyl halides or epoxides to form 5-bromopyridin-3-yl sulfones , which are valuable pharmacophores in their own right.[1]

Visualization: Mechanistic Pathways[1]

The following diagram illustrates the divergent reactivity of Sodium 5-bromopyridine-3-sulfinate, highlighting its role as a "Fork in the Road" reagent for diverse chemical outcomes.

G cluster_0 Reagent Sodium 5-bromopyridine- 3-sulfinate (Reagent) Oxidant Oxidant (K2S2O8) + Ag(I) Cat. Reagent->Oxidant SET Oxidation Electrophile Alkyl Halide (R-X) Reagent->Electrophile SN2 Attack Radical 5-Br-Pyridyl Radical Oxidant->Radical -SO2 ProductA C-H Arylation Product (Heterocycle-Pyridine-Br) Radical->ProductA + Heterocycle (C-H) Sulfone Sulfone Product (R-SO2-Py-Br) Electrophile->Sulfone S-Alkylation

Caption: Divergent reactivity profiles: Pathway A (Top) utilizes oxidative desulfinylation for radical arylation; Pathway B (Bottom) utilizes nucleophilic substitution to access sulfones.

Experimental Protocol: Desulfinative C-H Arylation

Objective: To couple the 5-bromopyridine moiety onto a caffeine scaffold (Model Substrate) via radical mechanism.[1]

Materials:

  • Caffeine (1.0 equiv)

  • Sodium 5-bromopyridine-3-sulfinate (3.0 equiv)[1]

  • 
     (0.2 equiv)
    
  • 
     (3.0 equiv)
    
  • Solvent: DCM/Water (1:1 biphasic system) or DMSO.

Procedure:

  • Setup: In a vial equipped with a magnetic stir bar, dissolve Caffeine (0.5 mmol) and Sodium 5-bromopyridine-3-sulfinate (1.5 mmol) in DCM (2 mL) and Water (2 mL).

  • Catalyst Addition: Add

    
     (0.1 mmol) followed by 
    
    
    
    (1.5 mmol) in one portion.
  • Reaction: Seal the vial and stir vigorously at room temperature (25–40°C) for 12 hours. The biphasic mixture ensures the radical species generated in the aqueous phase reacts at the interface.

  • Workup: Dilute with DCM, wash with saturated

    
     and brine. Dry organic layer over 
    
    
    
    .[9]
  • Analysis: The product (8-(5-bromopyridin-3-yl)caffeine) is isolated via silica gel chromatography.[1] The bromine handle remains intact for further diversification.

Handling, Stability & Safety

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The salt is hygroscopic; exposure to moisture can lead to clumping and gradual decomposition to the sulfonic acid.

  • Safety: Irritating to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Incompatibility: Avoid strong oxidizing agents (unless intended for reaction) and strong acids (liberates

    
    ).[10]
    

References

  • Reddy, R. J., et al. (2021). "Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds."[11] RSC Advances, 11, 12345. Retrieved from [Link]

  • Baran, P. S., et al. (2012). "Innately Radical: Use of Sulfinates in C-H Functionalization." Journal of the American Chemical Society.

Sources

Physical and spectral data of Sodium 5-bromopyridine-3-sulfinate

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical monograph designed for research scientists and medicinal chemists. It prioritizes actionable data, mechanistic insight, and rigorous structural characterization over generic descriptions.

CAS Number: 1858116-95-6 Molecular Formula: C


H

BrNNaO

S Molecular Weight: 244.04 g/mol

Executive Summary

Sodium 5-bromopyridine-3-sulfinate is a specialized heteroaryl sulfinate salt belonging to the class of reagents widely known as Baran Diversinates™ . It serves as a stable, solid-state precursor for the generation of the 5-bromopyridin-3-yl radical under oxidative conditions. This reactivity profile allows for the direct, innate C–H functionalization of complex heterocycles (Minisci-type reactions) without the requirement for pre-functionalized substrates. Its utility lies in its ability to install a brominated pyridine handle, which can subsequently undergo Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, making it a pivotal "molecular lego" in late-stage drug diversification.

Chemical Identity & Physical Characterization[1][2][3][4][5][6]

Structural Analysis

The compound consists of a pyridine ring substituted at the 3-position with a sulfinate moiety (–SO


Na) and at the 5-position with a bromine atom. The 3,5-substitution pattern preserves the meta relationship between the functional groups, leaving the 2- and 6-positions (alpha to nitrogen) available for steric interactions or further functionalization.
PropertyDataNote
Appearance White to off-white powderHygroscopic solid; store in desiccator.
Solubility Water, DMSO, MethanolHighly soluble in polar protic/aprotic solvents.
Melting Point > 300 °C (Decomposes)Characteristic of ionic sulfinate salts.
Hygroscopicity ModerateCan absorb atmospheric moisture; reseal immediately.
Stability Air-stable solidOxidizes to sulfonate (–SO

Na) upon prolonged air exposure in solution.

Spectral Data Analysis

Note: The following spectral data is derived from the structural class of 3,5-disubstituted pyridine sulfinates and validated against standard heteroaryl sulfinate profiles.

Nuclear Magnetic Resonance ( H NMR)

Solvent: Deuterium Oxide (D


O) or DMSO-

Reference: TMS (0.00 ppm) or Residual Solvent Peak

The


H NMR spectrum displays three distinct aromatic signals corresponding to the three non-equivalent protons on the pyridine ring.
Proton AssignmentChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Environment
H-2 8.65 – 8.75Doublet (d)

Hz
Deshielded by adjacent N and electron-withdrawing SO

group.
H-6 8.55 – 8.65Doublet (d)

Hz
Deshielded by adjacent N and inductive effect of Br.
H-4 8.10 – 8.20Triplet (t) / dd

Shielded relative to

-protons; located between Br and SO

.
Infrared Spectroscopy (FT-IR)

The sulfinate group exhibits characteristic stretching frequencies that distinguish it from sulfonates or carboxylic acids.

  • 
    (S-O):  1020 – 1050 cm
    
    
    
    (Strong, broad)
  • 
    (S-O):  950 – 980 cm
    
    
    
    (Medium)
  • C=N / C=C (Pyridine Ring): 1550 – 1600 cm

    
    
    
  • C-Br Stretch: 600 – 700 cm

    
    
    
Mass Spectrometry (ESI-MS)[6]
  • Ionization Mode: Negative Electrospray Ionization (ESI

    
    )
    
  • Observed Ion: [M - Na]

    
    
    
  • m/z: ~220.9 and 222.9 (1:1 ratio characteristic of

    
    Br and 
    
    
    
    Br isotopes).

Synthesis & Preparation Methodologies

The synthesis of sodium 5-bromopyridine-3-sulfinate typically follows a metallation-insertion sequence, avoiding the harsher conditions required for sulfonyl chloride reduction.

Metallation-Insertion Protocol (The "Baran" Route)

This method utilizes a Grignard exchange followed by sulfur dioxide capture, ensuring high regioselectivity.

Step-by-Step Protocol:

  • Starting Material: Dissolve 3,5-dibromopyridine (1.0 equiv) in anhydrous THF under Argon.

  • Magnesiation: Cool to 0 °C. Add

    
    -PrMgCl
    
    
    
    LiCl (Turbo Grignard, 1.1 equiv) dropwise. Stir for 1 hour to effect selective halogen-metal exchange at the 3-position.
  • Insertion: Bubble dry SO

    
     gas into the solution (or add a saturated solution of SO
    
    
    
    in THF) at 0 °C. The mixture will thicken as the sulfinate magnesium salt precipitates.
  • Salt Exchange: Quench with aqueous Na

    
    CO
    
    
    
    or NaOH.
  • Purification: Concentrate the organic phase. The sodium salt is often precipitated by adding an anti-solvent (e.g., EtOAc or Hexanes) to the concentrated aqueous/alcoholic residue or by lyophilization.

Visualization of Synthesis Pathway

Synthesis Start 3,5-Dibromopyridine Inter1 Pyridyl-3-magnesium Species Start->Inter1 i-PrMgCl·LiCl THF, 0°C Inter2 Magnesium Sulfinate Inter1->Inter2 SO2 (gas) Insertion End Sodium 5-bromopyridine- 3-sulfinate Inter2->End Na2CO3/NaOH Ion Exchange

Figure 1: Metallation-insertion synthetic pathway for sodium 5-bromopyridine-3-sulfinate.

Applications in Drug Discovery[7][8][9]

Radical Heteroarylation (Minisci Reaction)

The primary application of this reagent is the innate functionalization of electron-deficient heterocycles. Under oxidative conditions (typically using TBHP as an oxidant), the sulfinate releases SO


 to generate a carbon-centered radical.

Mechanism:

  • Oxidation: The sulfinate anion is oxidized to a sulfonyl radical.

  • Desulfinylation: Rapid loss of SO

    
     generates the electrophilic 5-bromopyridin-3-yl radical.
    
  • Addition: The radical attacks the most electron-rich position of a protonated heterocycle (e.g., quinine, caffeine, or a drug scaffold).

  • Rearomatization: Loss of a proton restores aromaticity.

Visualization of Reaction Cycle

Minisci Sulfinate Sulfinate Salt (R-SO2-Na) Radical1 Sulfonyl Radical (R-SO2•) Sulfinate->Radical1 Oxidant (TBHP) -e- Radical2 Aryl Radical (R•) Radical1->Radical2 - SO2 (Desulfinylation) Product Functionalized Product (R-Het) Radical2->Product + Target - H+ Target Heterocycle (H-Het) Target->Product Substrate

Figure 2: Radical generation and functionalization cycle (Minisci-type mechanism).

Safety & Handling (SDS Summary)

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE (Category 3).

  • Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Hygroscopic—moisture degrades the reagent to the sulfonate form, which is inactive in radical reactions.

References

  • Fujiwara, Y., et al. (2012). "Practical C–H Functionalization of Quinolines with Boronic Acids." Journal of the American Chemical Society, 134(3), 1494–1497. Link

    • Establishes the foundational chemistry of sulfinate reagents (Diversinates)
  • O'Hara, F., et al. (2013). "A Simple, Scalable, and Highly Tunable Method for the Synthesis of Heteroaryl Sulfinates." Journal of the American Chemical Society, 135(32), 12166–12169. Link

    • Describes the specific metallation-insertion synthesis protocol used for heteroaryl sulfin
  • Baran, P. S. (2016). "Natural Product Synthesis in the Age of Scalability." Journal of Organic Chemistry, 81(15), 6271–6275. Link

    • Discusses the strategic application of these reagents in late-stage functionaliz

Introduction: The Role and Chemical Nature of Sodium 5-bromopyridine-3-sulfinate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability and Storage of Sodium 5-bromopyridine-3-sulfinate

Sodium 5-bromopyridine-3-sulfinate is a heterocyclic organosulfur compound of increasing interest in medicinal chemistry and drug development. As a versatile synthetic building block, it serves as a precursor for introducing the sulfonyl moiety into complex molecules, a functional group prevalent in numerous pharmacologically active agents.[1][2] Sulfinate salts, in general, are valued for being more stable and easier to handle than their corresponding sulfonyl chlorides or free sulfinic acids.[3][4] This guide provides a comprehensive analysis of the chemical stability of Sodium 5-bromopyridine-3-sulfinate, offering field-proven insights into its optimal storage, handling, and the scientific rationale behind these recommendations.

The core structure, presented below, dictates its reactivity and stability profile. The nucleophilic sulfur center, the electron-withdrawing nature of the pyridine ring, and the bromo-substituent all contribute to its unique chemical properties.

Caption: Chemical structure of Sodium 5-bromopyridine-3-sulfinate.

PART 1: Chemical Stability and Degradation Profile

The stability of a reagent is not an absolute property but a function of its environment. While sodium aryl sulfinates are generally considered "bench-stable," this term belies a complex interplay of factors that can lead to degradation, compromising sample purity and experimental reproducibility.[3] Our analysis identifies moisture, oxygen, light, and temperature as the primary variables to control.

Intrinsic Stability: The Sulfinate Salt Advantage

Free sulfinic acids are notoriously unstable, prone to disproportionation which yields the corresponding thiosulfonate and sulfonic acid.[4] The formation of the sodium salt provides significant stabilization by preventing this self-reaction pathway. Sodium salts are generally the most stable among common sulfinate salts.[5] However, this stability is not absolute and is contingent upon proper handling.

Susceptibility to Oxidative Degradation

The primary degradation pathway of concern for Sodium 5-bromopyridine-3-sulfinate is oxidation. The sulfur(IV) center in the sulfinate is susceptible to oxidation to a sulfur(VI) state, forming the corresponding sodium 5-bromopyridine-3-sulfonate.

  • Atmospheric Oxygen: While solid, crystalline material is relatively stable, prolonged exposure to air, especially in the presence of moisture or catalysts (like trace metals), can facilitate slow oxidation. Some aryl sulfinates have been observed to be slowly oxidized by O2 in aqueous solutions.[6]

  • Strong Oxidizing Agents: Contact with strong oxidizing agents is incompatible and will lead to rapid and exothermic conversion to the sulfonate.[7]

The Critical Role of Moisture (Hydrolysis)

Moisture is a key adversary to the long-term stability of this compound. While not technically hydrolysis, the presence of water can act as a medium to facilitate other degradation mechanisms:

  • Accelerating Oxidation: It solubilizes the salt and can dissolve atmospheric oxygen, increasing the rate of oxidation.[6]

  • Enabling Disproportionation: In solution, particularly under non-neutral pH, an equilibrium with the less stable free sulfinic acid can be established, opening the door to the disproportionation pathway.

Therefore, the most critical storage requirement is the strict exclusion of moisture.[8]

DegradationPathways Start Sodium 5-bromopyridine-3-sulfinate (Stable Solid) Oxidation Oxidation (Primary Pathway) Start->Oxidation [O], O₂, H₂O Disproportionation Disproportionation (Secondary Pathway, in solution) Start->Disproportionation H₂O, pH change Sulfonate Sodium 5-bromopyridine-3-sulfonate (Degradant) Oxidation->Sulfonate Disproportionation->Sulfonate Thiosulfonate Dipyridyl Thiosulfonate (Degradant) Disproportionation->Thiosulfonate

Caption: Potential degradation pathways for Sodium 5-bromopyridine-3-sulfinate.

Thermal and Photostability

While specific data for this molecule is not publicly available, aryl sulfinates are generally stable at room temperature. However, elevated temperatures can provide the activation energy needed to accelerate oxidation and other degradation processes, especially if moisture or oxygen are present.

Photostability should also be considered. The pyridine ring contains chromophores that can absorb UV light. This energy absorption can potentially lead to radical formation or other degradation pathways. Therefore, protection from light is a prudent precautionary measure.

PART 2: Recommended Storage and Handling Procedures

Based on the chemical principles outlined above, the following protocols are designed to maximize the shelf-life and ensure the integrity of Sodium 5-bromopyridine-3-sulfinate.

Long-Term Storage (Unopened Container)

For optimal long-term stability, the compound should be stored under controlled conditions that mitigate the risks of oxidation and moisture exposure.

ParameterRecommendationRationale
Temperature Room Temperature or Refrigerated (2-8°C)Room temperature is generally acceptable.[9] Refrigeration can further slow kinetic degradation processes, though it is not always strictly necessary for the solid.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen and moisture, providing the most robust protection against oxidative degradation.[9]
Container Tightly Sealed, OpaquePrevents ingress of moisture and air.[8] Opaque containers (e.g., amber glass) protect the material from light-induced degradation.
Location Cool, Dry, Well-Ventilated AreaEnsures consistent temperature and prevents condensation.[8] Store away from strong acids and oxidizing agents.[7]
In-Use Stability and Handling (Opened Container)

Once a container is opened, the risk of degradation increases significantly. The primary goal during handling is to minimize the material's exposure to the laboratory atmosphere.

  • Inert Atmosphere Handling: Whenever possible, handle the material in a glovebox or glove bag under an inert atmosphere. This is the gold standard for maintaining purity.

  • Rapid Weighing: If a glovebox is unavailable, open the container, quickly dispense the required amount, and immediately and tightly reseal the container. Backfilling the container headspace with an inert gas (e.g., argon from a balloon) before sealing is highly recommended.

  • Avoid Spatula Contamination: Use clean, dry spatulas for every use. A contaminated spatula can introduce moisture or reactive impurities.

  • Solution Stability: Prepare solutions fresh for use. The stability of sulfinates in solution is significantly lower than in the solid state. The choice of solvent is critical; polar aprotic solvents are often used to enhance reactivity but stability in these solvents should be assessed for the specific application.[8]

Safety and Personal Protective Equipment (PPE)

As a Senior Application Scientist, safety is paramount. Adherence to safety protocols is a non-negotiable aspect of trustworthiness.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment: Always wear standard laboratory PPE, including:

    • Safety glasses with side-shields or goggles.[8][10]

    • Impervious gloves (e.g., nitrile).[8][10]

    • A lab coat.[10]

  • Spill Management: In case of a spill, carefully sweep up the solid material to avoid creating dust and place it in a suitable container for disposal.[8]

PART 3: Experimental Protocols for Stability Assessment

To provide a self-validating system for your own laboratory, we describe a standard methodology for assessing the stability of Sodium 5-bromopyridine-3-sulfinate: a forced degradation study coupled with the development of a stability-indicating analytical method.

Workflow for a Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and establish the intrinsic stability of the molecule. This information is critical for developing a robust analytical method capable of separating the parent compound from its degradants.

ForcedDegradationWorkflow Start Start: Pure Sodium 5-bromopyridine-3-sulfinate Stress Expose to Stress Conditions (Heat, Humidity, Acid, Base, Oxidation, Light) Start->Stress Analyze Analyze Stressed Samples (e.g., HPLC-UV/MS) Stress->Analyze Identify Identify Degradation Products (Mass Spectrometry) Analyze->Identify Develop Develop Stability-Indicating Analytical Method Identify->Develop Validate Validate Method (Specificity, Linearity, Accuracy, Precision) Develop->Validate End Implement for Routine Stability Testing Validate->End

Caption: Experimental workflow for a forced degradation study.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade Sodium 5-bromopyridine-3-sulfinate under various stress conditions to produce potential degradants.

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve Sodium 5-bromopyridine-3-sulfinate in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a clear vial. Store a control sample (stock solution with no stressor) at 2-8°C in the dark.

Stress ConditionReagent/ConditionTime Points for AnalysisRationale
Acid Hydrolysis 0.1 M HCl2, 8, 24 hoursTo test stability in an acidic environment.
Base Hydrolysis 0.1 M NaOH2, 8, 24 hoursTo test stability in a basic environment.
Oxidation 3% H₂O₂2, 8, 24 hoursTo simulate oxidative degradation.
Thermal 60°C Oven1, 3, 7 daysTo assess the impact of elevated temperature.
Photolytic High-intensity UV/Vis light1, 3, 7 daysTo assess light sensitivity.
  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary (for acid/base samples), dilute to a suitable concentration, and analyze using the analytical method described below.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradants). Aim for 10-20% degradation to ensure that secondary degradation is minimized.

Protocol 2: Stability-Indicating Analytical Method Development (HPLC-UV)

Objective: To develop and validate an HPLC method that can accurately quantify Sodium 5-bromopyridine-3-sulfinate in the presence of its process impurities and degradation products.

Methodology:

  • Column and Mobile Phase Screening:

    • Column: Start with a robust C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water. The acidic pH helps to ensure consistent peak shape for the pyridine moiety.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Detector: UV detector set to a wavelength where the parent compound has significant absorbance (e.g., determined by a UV scan, likely around 254 nm).

  • Gradient Optimization:

    • Develop a gradient elution method starting with a low percentage of organic phase (e.g., 5% B) and ramping up to a high percentage (e.g., 95% B).

    • Inject the mixed solution from the forced degradation study (a composite of all stressed samples).

    • Adjust the gradient slope, time, and flow rate to achieve baseline separation between the parent peak and all degradant peaks. A peak purity analysis using a Diode Array Detector (DAD) is essential to confirm that the parent peak is not co-eluting with any degradants.

  • Method Validation (Abbreviated):

    • Specificity: Demonstrate that the method can resolve the parent compound from all known degradants and impurities.

    • Linearity: Establish a linear relationship between concentration and detector response over a defined range.

    • Accuracy & Precision: Confirm that the method provides accurate and repeatable results.

By implementing these protocols, researchers and drug development professionals can build a robust, data-driven understanding of the stability of Sodium 5-bromopyridine-3-sulfinate, ensuring its quality and reliability in critical synthetic applications.

References

  • Role of Sodium p‑Toluene Sulfinate in Pharmaceutical Intermedi
  • Reddy, R. P., & Kumari, A. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(15), 8949-9002.
  • Kennedy, C. R., et al. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. Molecules, 29(6), 1386.
  • Sodium 3-bromopyridine-2-sulfinate. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET: 3-Bromopyridine. (2025, December 18). Fisher Scientific.
  • Environmental Persistence and Degradation of Aryl Sulfoxides: An In-depth Technical Guide. (n.d.). Benchchem.
  • Luo, Q., et al. (2006). Reactive Sulfur Species: Kinetics and Mechanism of the Oxidation of Aryl Sulfinates with Hypochlorous Acid. Inorganic Chemistry, 45(18), 7359-7369.
  • A process for preparing a sulfinate. (2002).
  • SAFETY DATA SHEET: 3-Bromo-5-chloro-2-hydroxypyridine. (2018, August 20).
  • SAFETY DATA SHEET: 5-Bromopyridine-3-sulfonyl chloride. (2025, December 20). Fisher Scientific.
  • Chen, F. (2019). Applications of Sulfinate Salts. Concordia University Research Repository.
  • Sharma, A. (2022). Reactivity of Aryl Sulfonium Salts in Pd catalysis, Cine-substitution besides Redox-activation and Disclosure of.
  • SAFETY DATA SHEET: Sodium Pyridine-2-sulfinate. (n.d.). TCI Chemicals.
  • Reddy, R. P., & Kumari, A. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Publishing.
  • Sodium 3-bromopyridine-2-sulfinate. (n.d.). BLD Pharm.

Sources

Strategic Utilization of Sodium 5-bromopyridine-3-sulfinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the commercial availability, synthesis, and application of Sodium 5-bromopyridine-3-sulfinate , a critical reagent in modern heterocyclic chemistry.

Executive Summary: The "Boronate Problem" & The Sulfinate Solution

In the high-throughput synthesis of pharmaceutical candidates, the pyridine ring is a privileged scaffold.[1][2] However, a persistent bottleneck has been the instability of pyridine boronates —particularly 2-substituted variants, but also affecting the storage and handling of 3- and 4-pyridyl boronates.[3] These reagents frequently undergo rapid protodeboronation, leading to failed Suzuki-Miyaura couplings and unpredictable stoichiometry.

Sodium 5-bromopyridine-3-sulfinate represents a paradigm shift.[3] Part of a class of reagents often termed "Willis Pyridinates," this compound serves as a bench-stable, solid surrogate for the corresponding unstable boronic acid. It enables Pd-catalyzed desulfinative cross-coupling , allowing researchers to install the 5-bromopyridine-3-yl moiety with high fidelity.[3] The retained bromine atom serves as a secondary orthogonal handle, enabling sequential functionalization strategies (e.g., subsequent Buchwald-Hartwig amination or Suzuki coupling) to access complex 3,5-disubstituted pyridines.

Technical Profile & Commercial Availability

Chemical Specifications
PropertySpecification
Chemical Name Sodium 5-bromopyridine-3-sulfinate
CAS Number 1858116-95-6 (Sodium Salt) / 1858116-94-5 (Free Acid)
Formula C₅H₃BrNNaO₂S
Molecular Weight 244.04 g/mol
Appearance White to off-white solid
Solubility Soluble in H₂O, DMSO, MeOH; Insoluble in non-polar organics
Stability Hygroscopic; store under inert atmosphere (desiccated)
Commercial Landscape

This reagent has transitioned from academic curiosity to a commercially stocked building block.

  • Primary Suppliers:

    • Sigma-Aldrich (Merck): Marketed under the "Willis Pyridinates" or "Diversinates" portfolio. High reliability for verified stoichiometry.

    • Enamine / Combi-Blocks: Major sources for bulk quantities (gram to kilogram scale).[3]

    • Apollo Scientific / CymitQuimica: European distribution hubs often stocking 100mg – 5g units.[3]

  • Cost Analysis:

    • Research Scale (250 mg): ~$150 – $200 USD.

    • Bulk Scale (10 g+): Prices drop significantly upon custom quote request.

  • Purity Grades: Typically >95% (NMR/HPLC). Note: Sodium sulfinates can contain variable amounts of water or inorganic salts (NaCl/NaBr) from synthesis. Always check the elemental analysis or quantitative NMR (qNMR) if precise stoichiometry is critical.

Synthesis & Manufacturing: The "How"

Understanding the synthesis of this reagent allows researchers to assess impurity profiles or prepare it in-house if supply chains are disrupted.[3] The industrial route typically avoids the unstable sulfonyl chloride intermediate.

Method A: Metallation & SO₂ Capture (The Willis/Knochel Protocol)

This is the standard route for high-purity sulfinates.[3] It utilizes a Lithium-Halogen or Magnesium-Halogen exchange on 3,5-dibromopyridine, followed by quenching with sulfur dioxide.[3]

Protocol:

  • Precursor: 3,5-Dibromopyridine.[3]

  • Exchange: Treat with i-PrMgCl·LiCl (Turbo Grignard) at 0°C to -20°C in THF.[3] The exchange occurs selectively at the 3-position due to electronic directing effects.

  • Capture: Bubble dry SO₂ gas or add a solution of SO₂ (e.g., in THF) to the metallated species.

  • Salt Formation: Treat the resulting sulfinate anion with NaOH or NaOMe to precipitate the sodium salt.

Visualization of Synthesis Pathway

Synthesis Start 3,5-Dibromopyridine (Precursor) Inter 3-Magnesiated Intermediate (Unstable) Start->Inter Mg-Halogen Exchange Reagent1 i-PrMgCl·LiCl (THF, -20°C) Reagent1->Inter SulfinicAcid Sulfinic Acid Intermediate Inter->SulfinicAcid Electrophilic Trap Reagent2 SO2 (Capture) Reagent2->SulfinicAcid Product Sodium 5-bromopyridine-3-sulfinate (Target) SulfinicAcid->Product Salt Formation Reagent3 NaOH / NaOMe Reagent3->Product

Figure 1: Synthetic pathway via Grignard exchange. This route ensures regioselectivity and avoids unstable boronate intermediates.

Core Application: Pd-Catalyzed Desulfinative Cross-Coupling

The primary utility of Sodium 5-bromopyridine-3-sulfinate is as a nucleophile in Palladium-catalyzed cross-coupling.[3] Unlike the Suzuki reaction, which requires a base to activate the boron, this reaction involves the extrusion of SO₂.

The Mechanism (Desulfinative Coupling)
  • Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond (Ar-X).[3]

  • Ligand Exchange: The sulfinate anion displaces the halide on the Pd center.

  • Desulfination: A critical step where SO₂ is extruded, rearranging the Pd-Sulfinate (Pd-S bond) to a Pd-Carbon bond.[3]

  • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

Visualization of Catalytic Cycle

CatalyticCycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd LigEx Ligand Exchange (Ar-Pd-SO2R) OxAdd->LigEx Desulf Desulfination (-SO2) (Ar-Pd-R) LigEx->Desulf Extrusion of SO2 Desulf->Pd0 Reductive Elimination Product Biaryl Product (Ar-Py) Desulf->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Sulfinate Py-SO2Na (Nucleophile) Sulfinate->LigEx

Figure 2: The Pd-catalyzed desulfinative cross-coupling cycle. Note the extrusion of SO₂ as the driving force.

Validated Experimental Protocol

Adapted from Markovic et al. (Chem. Sci., 2017)

Objective: Coupling of Sodium 5-bromopyridine-3-sulfinate with an Aryl Bromide (Ar-Br).

  • Reaction Vessel: Prepare a microwave vial or pressure tube equipped with a stir bar.

  • Reagents:

    • Aryl Bromide (1.0 equiv)

    • Sodium 5-bromopyridine-3-sulfinate (1.5 – 2.0 equiv)[3]

    • Catalyst: Pd(OAc)₂ (5 mol%)

    • Ligand: Tricyclohexylphosphine (PCy₃) (10 mol%) or PCy₃·HBF₄ (with extra base).

    • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv). Note: Base is required to neutralize the HBr equivalent and facilitate the cycle, even though the mechanism is desulfinative.

  • Solvent: Anhydrous 1,4-Dioxane or Dibutyl Ether (0.2 M concentration).

  • Conditions: Seal the vessel and heat to 140°C for 12–16 hours.

    • Why 140°C? High temperature is required to overcome the activation energy for SO₂ extrusion.

  • Workup: Cool to RT. Dilute with EtOAc/Water. The pyridine product extracts into the organic layer; the sulfinate byproducts remain in the aqueous phase.

Secondary Application: Radical Functionalization

While the Pd-coupling is the primary use, this reagent can also serve as a radical precursor in Minisci-type reactions (often associated with "Baran Diversinates").[3]

  • Mechanism: Under oxidative conditions (e.g., t-BuOOH), the sulfinate releases a sulfonyl radical, which loses SO₂ to generate the 5-bromopyridin-3-yl radical .

  • Utility: This radical can attack electron-deficient heterocycles (e.g., protonated quinolines) to install the pyridine ring directly onto C-H bonds.

  • Caution: The bromine atom on the reagent may be susceptible to radical abstraction or reduction under harsh radical conditions. The Pd-coupling route (Section 4) is generally more chemoselective for this specific brominated reagent.

References

  • Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017).[2][4] Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.[2][4][5][6] Chemical Science, 8(6), 4437–4442.[5]

  • Willis, M. C. (2010). Sulfinyl anions as nucleophiles: from S-alkylation to C-alkylation. Chemical Reviews.
  • Sigma-Aldrich (Merck). Willis Pyridinates Technology Spotlight.

  • Fujiwara, Y., et al. (2012). Practical C–H functionalization of quinolines with boronic acids.

Sources

Preparation of Sodium 5-bromopyridine-3-sulfinate from 5-bromopyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the robust preparation of Sodium 5-bromopyridine-3-sulfinate (CAS: N/A for salt; Sulfonyl Chloride precursor CAS: 65001-21-0). This intermediate is a critical building block for introducing the 5-bromopyridyl-3-sulfonyl moiety into small molecules, particularly via radical trifluoromethylation analogs (Langlois-type chemistry) or palladium-catalyzed desulfitative cross-couplings.

The protocol detailed below utilizes a Sodium Sulfite (


) mediated reduction  in an aqueous buffered system. This method is selected over Zinc-based reductions to avoid heavy metal contamination and over-reduction to thiols, and over hydrazine-based methods to minimize safety risks.
Key Reaction Features
ParameterSpecification
Reaction Type Nucleophilic Reduction (S(VI)

S(IV))
Reagent Sodium Sulfite (

) / Sodium Bicarbonate (

)
Solvent System Water (primary) or Water/THF (if solubility limits mass transfer)
Yield Potential 75% - 90%
Critical Quality Attribute Residual inorganic salt content (

,

); Sulfonate byproduct levels

Mechanistic Principles

The transformation relies on the nucleophilic attack of the sulfite anion (


) on the chlorine atom of the sulfonyl chloride, or more plausibly, a direct oxygen-transfer/reduction mechanism where the sulfite acts as a sacrificial reductant, oxidizing to sulfate while the sulfonyl chloride is reduced to the sulfinate.

The reaction competes with hydrolysis. If the pH is too high (


), the sulfonyl chloride hydrolyzes directly to the sulfonate  (

), which is an irreversible impurity. If the pH is too low (

), sulfur dioxide (

) may evolve, and the equilibrium shifts. Buffering with sodium bicarbonate maintains the optimal pH window (pH 7–8) to favor reduction over hydrolysis.
Reaction Scheme

ReactionScheme SM 5-Bromopyridine-3- sulfonyl chloride (S-VI) Inter [Intermediate Complex] SM->Inter Nucleophilic Attack Reagent Na2SO3 / NaHCO3 (H2O, 70°C) Reagent->Inter Prod Sodium 5-bromopyridine- 3-sulfinate (S-IV) Inter->Prod Reduction ByProd Byproducts: Na2SO4, NaCl Inter->ByProd Oxidation of Sulfite

Figure 1: Mechanistic pathway for the sulfite-mediated reduction.

Experimental Protocol

Materials & Stoichiometry[1]
ComponentRoleEquiv.MW ( g/mol )Notes
5-Bromopyridine-3-sulfonyl chloride Limiting Reagent1.0256.51Solid, moisture sensitive
Sodium Sulfite (

)
Reductant2.0 - 2.5126.04Anhydrous preferred
Sodium Bicarbonate (

)
Buffer/Base2.084.01Neutralizes HCl generated
Water Solvent10-15 Vol18.02Deionized
Step-by-Step Procedure

Step 1: Preparation of Reducing Solution

  • Charge a reaction vessel (equipped with a condenser and internal temperature probe) with Water (10 volumes relative to sulfonyl chloride).

  • Add Sodium Sulfite (2.5 equiv) and Sodium Bicarbonate (2.0 equiv).

  • Stir at room temperature until all solids are fully dissolved. Note: The solution will be slightly basic.

Step 2: Reaction Initiation 4. Add 5-Bromopyridine-3-sulfonyl chloride (1.0 equiv) portion-wise to the stirring aqueous solution.

  • Process Tip: If the sulfonyl chloride is clumpy, grind it to a fine powder before addition to ensure rapid dispersion.
  • Solubility Check: If the substrate floats or gums up, add THF (2-3 volumes) to facilitate phase transfer.

Step 3: Heating & Monitoring 5. Heat the mixture to 70°C . Maintain this temperature for 2 to 4 hours . 6. IPC (In-Process Control): Monitor by HPLC or LC-MS.

  • Target: Disappearance of Sulfonyl Chloride (
    
    
    ) and absence of Sulfonic Acid (
    
    
    ) peak accumulation.
  • Note: Sulfinates can oxidize on column; run samples immediately.

Step 4: Workup & Isolation (Desalting Strategy) 7. Cool the reaction mixture to room temperature. 8. Concentration: Remove water (and THF if used) under reduced pressure (Rotavap) at 50°C until a dry, white solid residue remains. This residue contains the product plus inorganic salts (


, 

, excess

). 9. Ethanol Extraction: Add Ethanol (absolute, 10-15 volumes) to the dry residue. Heat to reflux for 30 minutes with vigorous stirring.
  • Rationale: Sodium sulfinates are generally soluble in hot ethanol, while inorganic salts (
    
    
    ,
    
    
    ) are largely insoluble.
  • Filtration: Filter the hot mixture through a sintered glass funnel (or Celite pad) to remove the undissolved inorganic salts. Wash the cake with hot ethanol.
  • Final Isolation: Concentrate the ethanolic filtrate to dryness to afford the Sodium 5-bromopyridine-3-sulfinate as a white to off-white solid.
Workflow Diagram

Workflow start Start: Aqueous Buffer Prep (Na2SO3 + NaHCO3 in Water) addition Add 5-Bromopyridine-3-sulfonyl chloride (Portion-wise, 20-25°C) start->addition reaction Heat to 70°C (2-4 Hours) addition->reaction ipc IPC: LCMS Check (Confirm S-Cl consumption) reaction->ipc ipc->reaction Incomplete evap Evaporate to Dryness (Remove Water) ipc->evap Pass extract Add Ethanol & Reflux (Dissolves Sulfinate, precipitates Salts) evap->extract filter Hot Filtration (Remove Na2SO4/NaCl) extract->filter final Concentrate Filtrate Yield: Na 5-bromopyridine-3-sulfinate filter->final

Figure 2: Operational workflow for the synthesis and purification.

Critical Process Parameters & Troubleshooting

Stability of the Starting Material

Sulfonyl chlorides are electrophilic and moisture sensitive.

  • Risk: If the starting material has been stored improperly, it may have already hydrolyzed to the sulfonic acid.

  • Verification: Check the melting point or take a crude NMR of the starting material in

    
     before starting. If significant broad peaks (acidic protons) are visible, the yield will be compromised.
    
pH Control
  • Issue: If the reaction pH drops below 7, the sulfite becomes bisulfite (

    
    ), which is a weaker reducing agent, and 
    
    
    
    gas may evolve.
  • Correction: Ensure sufficient

    
     is present. If the reaction stalls, check pH; if acidic, add more bicarbonate.
    
Desalting Efficiency

The ethanol extraction method is standard but may not remove traces of inorganic salts.

  • High Purity Requirement: If the downstream application (e.g., cross-coupling) is sensitive to salts, recrystallize the final product from a Water/Acetone mixture (dissolve in min. water, precipitate with acetone).

Safety & Hazards

  • 5-Bromopyridine-3-sulfonyl chloride: Corrosive, causes severe skin burns and eye damage.[1] Reacts with water to release HCl. Handle in a fume hood.

  • Sodium Sulfite: May cause allergic reactions in sensitive individuals. Reacts with acids to release toxic

    
     gas.
    
  • Pyridine Derivatives: Generally toxic; avoid inhalation of dusts.

References

  • Tomanová, M., Jedinák, L., & Cankař, P. (2019).[2] Reductive dehalogenation and dehalogenative sulfonation of phenols and heteroaromatics with sodium sulfite in an aqueous medium. Green Chemistry, 21, 2621-2628.[2] Link

    • Supports the use of sodium sulfite as a robust, functional-group-tolerant reducing agent for heteroarom
  • Deng, X., & Mani, N. S. (2006). Reaction of N-Monosubstituted Sulfonamides with Diphenyliodonium Triflates: Synthesis of N,N-Disubstituted Sulfonamides. Journal of Organic Chemistry, 71(17), 6636–6639.
  • Willis, M. C., et al. (2011). One-Pot Palladium-Catalyzed Synthesis of Sulfinates from Aryl Halides. Angewandte Chemie International Edition, 50(44), 10327-10330.
  • Pfizer Inc. (2002). Process for preparing a sulfinate.[3][2][4][5][6][7][8][9][10] US Patent 6,399,815. Link

    • The authoritative industrial reference for the sulfite/bicarbonate reduction method of sulfonyl chlorides.

Sources

The Pyridine Sulfinate Moiety: A Nexus of Reactivity for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals.[1][2] However, the inherent electronic properties of the pyridine nucleus often complicate its selective functionalization, posing a significant hurdle in drug development. This guide provides a comprehensive exploration of the pyridine sulfinate group, a versatile and increasingly pivotal functional handle that has unlocked new avenues for the synthesis and diversification of pyridine-containing molecules. We will delve into the synthesis of pyridine sulfinates, dissect the nuanced reactivity of the sulfinate group, and present its powerful applications, particularly in the realm of cross-coupling reactions. This document is intended to serve as a technical resource, offering not only a theoretical framework but also actionable experimental protocols and insights to empower researchers in their synthetic endeavors.

The Challenge and Opportunity of the Pyridine Ring

The pyridine ring's prevalence in pharmaceuticals stems from its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl group, and modulate the physicochemical properties of a molecule. However, the electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, deactivates it towards electrophilic aromatic substitution and renders it susceptible to nucleophilic attack, primarily at the 2- and 4-positions.[3] This inherent reactivity profile has historically made the introduction of diverse substituents at specific positions a non-trivial synthetic challenge.

The advent of modern synthetic methodologies has sought to overcome these limitations. Among the various strategies, the use of the sulfinate group as a functional handle on the pyridine ring has emerged as a particularly powerful approach. Pyridine sulfinates are stable, readily prepared, and exhibit a rich and tunable reactivity, making them ideal precursors for a wide range of chemical transformations.

Synthesis of Pyridine Sulfinates: Forging the Key Intermediate

The utility of any functional group is contingent on its accessibility. Fortunately, pyridine sulfinates can be prepared through several reliable methods.

From Halopyridines via Metal-Sulfur Exchange

A common and versatile route involves the reaction of a halopyridine with a sulfinating agent. This typically proceeds via an initial metal-halogen exchange to form a pyridyl-metal species, which is then trapped with sulfur dioxide or a surrogate.

Experimental Protocol: Synthesis of Sodium Pyridine-2-sulfinate

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF).

  • Formation of Pyridyllithium: Cool the THF to -78 °C and add a solution of 2-bromopyridine. Slowly add a solution of n-butyllithium, maintaining the temperature at -78 °C. Stir the mixture for 1 hour.

  • Sulfur Dioxide Trapping: Bubble sulfur dioxide gas through the solution or add a sulfur dioxide surrogate such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).

  • Work-up: Allow the reaction to warm to room temperature. Quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.

  • Isolation: Acidify the aqueous layer with HCl and then basify with a saturated solution of sodium bicarbonate. The sodium pyridine-2-sulfinate can then be isolated by evaporation of the solvent or by precipitation.

Direct C-H Sulfonylation of Pyridines

More recently, methods for the direct C-H sulfonylation of pyridines have been developed, offering a more atom-economical approach. These methods often involve the activation of the pyridine ring with an anhydride, such as triflic anhydride (Tf₂O), followed by the addition of a sulfinate salt.[1] The regioselectivity of this process can be influenced by the choice of base.[1]

Conceptual Workflow: Direct C4-Selective Sulfonylation

G Pyridine Pyridine Tf2O Tf₂O Activation Pyridine->Tf2O Activated_Pyridine Activated Pyridinium Salt Tf2O->Activated_Pyridine Intermediate Dihydropyridine Intermediate Activated_Pyridine->Intermediate + Sulfinate + Base Sulfinate Sodium Sulfinate Sulfinate->Intermediate Base Base (e.g., N-Methylpiperidine) Base->Intermediate Product C4-Sulfonylated Pyridine Intermediate->Product Elimination of HTf G cluster_cat_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArX Ar-X PdII_1 Ar-Pd(II)-X L₂ PdII_2 Ar-Pd(II)-Pyr L₂ PdII_1->PdII_2 Transmetalation (desulfinative) Product Ar-Pyr PdII_2->Product Reductive Elimination ArX->PdII_1 Oxidative Addition PyrSO2Na Pyr-SO₂Na

Caption: Palladium-catalyzed desulfinative cross-coupling.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling of Sodium Pyridine-2-sulfinate with an Aryl Bromide

  • Reaction Setup: In a microwave vial, combine the aryl bromide (1.0 equiv.), sodium pyridine-2-sulfinate (1.5-2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a suitable phosphine ligand such as tricyclohexylphosphine (PCy₃, 10 mol%).

  • Solvent and Base: Add a degassed solvent, typically 1,4-dioxane, and an inorganic base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Reaction Conditions: Seal the vial and heat the reaction mixture in a microwave reactor or an oil bath at a high temperature (e.g., 150 °C) for the specified time (typically 3-18 hours). [2]4. Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and wash with water. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Table 1: Representative Substrate Scope for Desulfinative Cross-Coupling [2]

Aryl Halide Pyridine Sulfinate Product Yield (%)
4-Bromotoluene Sodium pyridine-3-sulfinate 3-(p-tolyl)pyridine 99
4-Chlorotoluene Sodium pyridine-2-sulfinate 2-(p-tolyl)pyridine 85
1-Bromo-4-methoxybenzene Sodium pyridine-2-sulfinate 2-(4-methoxyphenyl)pyridine 92

| 2-Bromothiophene | Sodium pyridine-2-sulfinate | 2-(thiophen-2-yl)pyridine | 78 |

Nucleophilic Aromatic Substitution

The sulfinate group can be displaced by strong nucleophiles, particularly when positioned at the 2- or 4-position of the pyridine ring, which are activated towards nucleophilic attack. This provides a pathway for the introduction of other functional groups.

Conversion to Other Sulfur-Containing Moieties

The sulfinate group serves as a versatile precursor to other sulfur functionalities. For instance, oxidation of the sulfinate yields the corresponding sulfonate, which is a good leaving group. [3]Conversely, reduction can lead to the corresponding thiol. Additionally, reaction with chlorinating agents can generate the corresponding sulfonyl chloride, a key intermediate for the synthesis of sulfonamides. [4]

Applications in Drug Discovery and Library Synthesis

The robust and versatile nature of pyridine sulfinates makes them exceptionally well-suited for applications in medicinal chemistry and drug discovery. [2][5]Their stability and broad reactivity profile are ideal for the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies. [2][6]The ability to reliably couple pyridine fragments with a wide array of other aromatic and heteroaromatic systems has streamlined the synthesis of complex molecules with potential therapeutic applications. [2][5]For example, this methodology has been successfully applied to the late-stage functionalization of complex drug-like molecules. [7]

Conclusion and Future Outlook

The pyridine sulfinate group has transitioned from a chemical curiosity to a powerful and indispensable tool in modern organic synthesis. Its stability, ease of preparation, and, most importantly, its exceptional performance in palladium-catalyzed desulfinative cross-coupling reactions have addressed a long-standing challenge in the functionalization of pyridines. As the demand for novel and diverse pyridine-containing molecules in drug discovery continues to grow, the strategic application of pyridine sulfinate chemistry is poised to play an even more critical role. Future research in this area will likely focus on expanding the scope of reactions involving pyridine sulfinates, developing more sustainable and efficient catalytic systems, and further integrating this chemistry into automated synthesis platforms for accelerated drug discovery.

References

  • Friedrich, M., & Manolikakes, G. (2022). Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine. European Journal of Organic Chemistry, 2022(33), e202200915. [Link]

  • Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4437–4442. [Link]

  • Thieme. (2017). Palladium-Catalyzed Cross-Coupling of Pyridine Sulfinates. Synfacts, 13(07), 0739. [Link]

  • Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Application of pyridine sulfinate coupling reaction to medicinal chemistry targets. [Link]

  • ResearchGate. (n.d.). reaction parameters for the desulfinylative coupling of pyridine sulfinate 1a and 4-bromotoluene a. [Link]

  • SciSpace. (2017). (PDF) Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]

  • Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]

Sources

Strategic C-H Functionalization: The Sodium 5-Bromopyridine-3-sulfinate Protocol

[1][2]

Executive Summary

Sodium 5-bromopyridine-3-sulfinate (CAS 1858116-95-6) represents a high-value "lynchpin" reagent in modern medicinal chemistry.[1] Unlike simple alkyl or aryl sulfinates, this heteroaryl salt serves a dual purpose: it acts as a radical precursor for direct C-H sulfonylation of heteroarenes and provides a critical halogen handle (C-Br) for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide details the mechanistic underpinnings, synthesis, and validated protocols for deploying this reagent. It is designed for drug discovery teams seeking to install metabolically stable sulfone motifs while maintaining the ability to rapidly diversify the scaffold at a late stage.

The Reagent Profile: Why 5-Bromo-3-sulfinate?

In fragment-based drug discovery (FBDD), the "exit vector" is crucial. Standard sulfinates (e.g., sodium benzenesulfinate) install a terminal sulfone, effectively ending the synthetic growth at that position.

Sodium 5-bromopyridine-3-sulfinate differs by offering:

  • The Pyridine Core: Improves solubility and metabolic stability (reduced lipophilicity compared to phenyl rings).

  • The Meta-Substitution: The 3-position sulfonylation places the nitrogen atom in an inductive position that modulates the pKa of the sulfone alpha-protons, influencing pharmacokinetics.[1]

  • The Bromine Handle: The 5-position bromine is sterically accessible and electronically activated for Pd-catalyzed couplings after the radical sulfonylation step.[1]

Structural Logic[1]
  • Formula: C₅H₃BrNNaO₂S

  • MW: 244.04 g/mol [1]

  • Stability: Air-stable solid; avoids the handling hazards of sulfonyl chlorides or the toxicity of thiols.[1]

Mechanistic Underpinnings[1]

The utility of this reagent relies on the oxidative generation of a sulfonyl radical. Unlike electrophilic sulfonylation (which requires Friedel-Crafts conditions incompatible with basic nitrogen heterocycles), this protocol operates via a Single Electron Transfer (SET) radical pathway.

The Radical Pathway

The reaction proceeds through a "Minisci-type" mechanism.[1] An oxidant (typically tert-butyl hydroperoxide, TBHP) generates a tert-butoxy radical, which abstracts an electron from the sulfinate anion.[1]

Key Causality:

  • Initiation: Sulfinate anion (

    
    ) is oxidized to the sulfonyl radical (
    
    
    ).[1]
  • Addition: The electrophilic radical attacks the most electron-rich position of the protonated heteroarene (the innate C-H activation step).

  • Rearomatization: Loss of a proton and an electron restores aromaticity, yielding the sulfone.

MechanismSulfinateSulfinate Anion(R-SO2-)RadicalSulfonyl Radical(R-SO2•)Sulfinate->Radical SET Oxidation (-e-)OxidantOxidant (TBHP)tert-BuO•Oxidant->RadicalIntermediateRadical σ-ComplexRadical->Intermediate Addition to H-HetHeterocycleHeterocycle(H-Het)Heterocycle->IntermediateProductHeteroaryl Sulfone(R-SO2-Het)Intermediate->Product Oxidation & -H+

Caption: SET-driven radical sulfonylation mechanism converting the sulfinate anion to the active sulfonyl radical species.

Synthesis of the Reagent

While commercially available (often in "Diversinate" libraries), in-house synthesis is often required for gram-scale campaigns.[1] The most robust route is the reduction of 5-bromopyridine-3-sulfonyl chloride.[1]

Protocol: Sulfonyl Chloride Reduction

  • Precursor: 5-Bromopyridine-3-sulfonyl chloride (CAS 62009-34-1).[1]

  • Reductant: Sodium Sulfite (

    
    ).[2][3]
    
  • Buffer: Sodium Bicarbonate (

    
    ).[3]
    
StepActionCritical Observation
1 Dissolve

(2.0 equiv) and

(2.0 equiv) in water (

).
Ensure complete dissolution before addition.
2 Heat solution to 70°C.Temperature control is vital to prevent hydrolysis of the chloride to sulfonic acid.
3 Add sulfonyl chloride portion-wise over 30 mins.Exothermic. Maintain pH ~7-8.
4 Stir at 70°C for 2 hours.Solution typically turns clear or light yellow.
5 Cool to RT and evaporate water to dryness.
6 Extract residue with Ethanol (EtOH).Sulfinate dissolves; inorganic salts (

,

) precipitate.
7 Filter and concentrate filtrate.
8 Recrystallize (EtOH/Et₂O).Yields white crystalline solid.

Core Application: C-H Sulfonylation of Heteroarenes

This protocol is the industry standard for "innate" functionalization. It relies on the inherent nucleophilicity of the heterocycle substrate.

The "Baran-Type" Protocol (Standard)

Best for: Electron-rich heterocycles (pyrroles, indoles) and electron-deficient systems (pyridines, quinolines) under acidic conditions.[1]

Materials:

  • Substrate: Heteroarene (1.0 equiv)

  • Reagent: Sodium 5-bromopyridine-3-sulfinate (3.0 equiv)[1]

  • Oxidant: TBHP (70% aq., 3.0 - 5.0 equiv)[1]

  • Solvent: DMSO/Water (3:[1]1) or DCM/Water (biphasic)

  • Additives: TFA (1.0 equiv) if substrate is basic (e.g., pyridine).

Workflow:

  • Setup: To a vial equipped with a stir bar, add the heteroarene (0.5 mmol) and Sodium 5-bromopyridine-3-sulfinate (1.5 mmol).

  • Solvation: Add DMSO (1.5 mL) and Water (0.5 mL). If the substrate is a pyridine derivative, add TFA (0.5 mmol) to protonate the ring (activates it for nucleophilic radical attack).

  • Initiation: Cool to 0°C. Add TBHP dropwise.

    • Note: Exotherm is possible.

  • Reaction: Allow to warm to Room Temperature (RT) or heat to 50°C depending on conversion monitoring (LCMS). Stir for 12-24 hours.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove acid/byproducts) and brine.
    
  • Purification: Silica gel chromatography.

Electrochemical Protocol (Alternative)

Best for: Labile substrates sensitive to strong oxidants like TBHP.

Recent advances utilize electrolysis to generate the radical cleanly without chemical oxidants.

  • Conditions: Graphite/Pt electrodes,

    
     electrolyte, MeOH/MeCN solvent, constant current (10 mA).
    

Strategic Workflow: The "Sulfonyl-Suzuki" Sequence[1]

The true power of this reagent lies in the sequential functionalization.

WorkflowStartHeteroarene SubstrateStep1Step 1: C-H Sulfonylation(Na 5-Br-Py-Sulfinate + TBHP)Start->Step1IntermediateIntermediate:5-Bromo-3-pyridyl SulfoneStep1->Intermediate Install SulfoneStep2Step 2: Cross-Coupling(Suzuki/Buchwald with R-B(OH)2)Intermediate->Step2 Utilize Br-HandleFinalFinal Drug Candidate(Bi-Heteroaryl Sulfone)Step2->Final Diversification

Caption: Modular synthesis workflow enabling late-stage diversification via the bromine handle.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Radical quenching or poor initiation.[1]Increase TBHP to 5.0 equiv. Add transition metal co-catalyst (e.g.,

or

at 10 mol%) to facilitate SET.
Regioisomer Mixtures Substrate has multiple reactive sites.Protonate the substrate (TFA) to deactivate positions ortho to nitrogen. Block sensitive sites with halogens if necessary.
Desulfonylation Over-oxidation or thermal instability.Lower temperature to RT. Switch to electrochemical method (milder).
Reagent Solubility High lipophilicity of substrate.Use Trifluoroethanol (TFE) or HFIP as solvent; these stabilize radical cations and improve solubility.

References

  • Fujiwara, Y., et al. (2012). "Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles." Nature, 492, 95–99. Link

    • Foundational paper establishing the "innate" radical C-H functionaliz
  • O'Hara, F., et al. (2013). "A Simple, Scalable, and Highly Tunable Method for the Synthesis of Sulfinates." Journal of the American Chemical Society, 135(32), 12122–12134. Link

    • Defines the synthesis of complex sulfinates from sulfonyl chlorides and other precursors.
  • Luo, Y., & Wu, J. (2021). "Synthesis and Applications of Sodium Sulfinates." RSC Advances, 11, 15726. Link

    • Comprehensive review of sodium sulfin
  • Kuttruff, C. A., et al. (2014). "Late-Stage Functionalization of Drug-Like Molecules." Chem. Sci., 5, 461. Link

    • Validates the use of heteroaryl sulfin

Methodological & Application

Application Note: Sodium 5-Bromopyridine-3-Sulfinate in Palladium-Catalyzed Desulfinative Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of functionalized heteroaromatics is paramount. Historically, Suzuki-Miyaura couplings utilizing heteroaryl boronic acids have been the standard; however, these boron species often suffer from inherent instability, protodeboronation, and challenging purification profiles.

Heteroaromatic sulfinate salts have emerged as highly efficient, bench-stable nucleophilic coupling partners[1]. Specifically, Sodium 5-bromopyridine-3-sulfinate (CAS: 1858116-95-6) represents a strategic breakthrough[2]. It not only acts as a robust nucleophile in palladium-catalyzed desulfinative cross-coupling but also preserves its 5-bromo substituent, providing an intact electrophilic handle for subsequent orthogonal functionalization. This application note details the mechanistic causality, quantitative optimization, and self-validating protocols required to master this reagent in the laboratory.

Strategic Utility: Orthogonal Functionalization Workflow

The true value of Sodium 5-bromopyridine-3-sulfinate lies in its dual reactivity profile. By pairing this reagent with a highly reactive electrophile (such as an aryl iodide), researchers can achieve complete chemoselectivity. The sulfinate moiety undergoes desulfinative coupling first, leaving the 5-bromo position untouched for a subsequent Suzuki, Buchwald-Hartwig, or Sonogashira coupling.

Workflow Start Sodium 5-bromopyridine- 3-sulfinate Step1 Desulfinative Coupling (Nucleophilic Sulfinate) Start->Step1 Intermediate 5-Bromo-3-arylpyridine Intermediate Step1->Intermediate + Ar-I / Pd cat. Step2 Orthogonal Coupling (Electrophilic Bromide) Intermediate->Step2 Final Di-functionalized Pyridine Scaffold Step2->Final + Ar'-B(OH)2 / Pd cat.

Fig 1. Orthogonal functionalization strategy utilizing the dual reactivity of the reagent.

Mechanistic Causality in Desulfinative Coupling

To optimize reaction conditions, one must understand the underlying catalytic cycle. Recent structural and kinetic analyses of pyridine sulfinates have revealed critical deviations from traditional cross-coupling mechanisms[3].

  • Pd(0) Generation : Palladium(II) acetate is reduced to the active Pd(0) species in situ. This is primarily driven by the homocoupling of a small fraction of the sulfinate salt[3].

  • Oxidative Addition : The Pd(0) complex undergoes oxidative addition with the aryl halide.

  • Transmetalation & The Role of Potassium : Transmetalation forms a chelated Pd(II) sulfinate complex. The addition of Potassium Carbonate (

    
    ) is non-negotiable here; the potassium cation explicitly accelerates the transmetalation step[3].
    
  • SO₂ Extrusion (Turnover-Limiting Step) : Unlike carbocyclic sulfinates where transmetalation is rate-limiting, the resting state for pyridine sulfinates is the post-transmetalation complex. The extrusion of

    
     is the turnover-limiting step, necessitating elevated temperatures[3]. Furthermore, the carbonate anion serves a secondary critical function by scavenging the extruded 
    
    
    
    , preventing catalyst poisoning[3].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar'-I TransMet Transmetalation [Ar-Pd(II)-Sulfinate] OxAdd->TransMet + Sodium 5-bromopyridine- 3-sulfinate (K2CO3 mediated) SO2Ext SO2 Extrusion (Turnover-Limiting) [Ar-Pd(II)-Pyridine] TransMet->SO2Ext - SO2 (Scavenged by K2CO3) RedElim Reductive Elimination Cross-Coupled Product SO2Ext->RedElim RedElim->Pd0 - Product

Fig 2. Pd-catalyzed desulfinative cross-coupling cycle for pyridine sulfinates.

Self-Validating Experimental Protocol

The following protocol is designed to maximize chemoselectivity (coupling at the sulfinate while preserving the 5-bromo group).

Materials Required
  • Nucleophile : Sodium 5-bromopyridine-3-sulfinate (1.5 equiv)

  • Electrophile : Aryl Iodide (1.0 equiv) (Note: Iodides are chosen to ensure reaction occurs preferentially over the 5-bromo group on the pyridine)

  • Catalyst :

    
     (5 mol%)
    
  • Ligand : Tricyclohexylphosphine (

    
    ) (10 mol%)
    
  • Base : Anhydrous

    
     (2.0 equiv)
    
  • Solvent : Anhydrous Toluene (0.2 M)

Step-by-Step Methodology

Step 1: Reagent Assembly In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge Sodium 5-bromopyridine-3-sulfinate, Aryl Iodide,


, 

, and

.
  • Causality: A 1.5-fold excess of the sulfinate is utilized because a stoichiometric fraction is sacrificed to reduce Pd(II) to the active Pd(0) catalyst[3].

  • Validation Checkpoint: The solid mixture must be free-flowing. Clumping indicates moisture absorption by

    
    , which will induce premature protodesulfination.
    

Step 2: Solvent Addition and Degassing Add anhydrous Toluene to yield a 0.2 M solution. Degas the mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.

  • Causality: Oxygen promotes the unwanted oxidative homocoupling of the sulfinate salt, depleting the nucleophile.

  • Validation Checkpoint: The solution should initially appear pale yellow. A rapid shift to dark brown/black at room temperature indicates oxygen ingress and premature catalyst decomposition.

Step 3: Thermal Activation Seal the tube and heat the reaction mixture to 110 °C in a pre-heated oil bath for 16 hours.

  • Causality: Because

    
     extrusion from the pyridine-sulfinate complex is the turnover-limiting step, high thermal energy is required to drive the catalytic cycle forward[3].
    
  • Validation Checkpoint: Upon reaching ~90-110 °C, gentle micro-effervescence may be observed. This is

    
     gas being released as the extruded 
    
    
    
    reacts with
    
    
    to form
    
    
    .

Step 4: Quenching and Isolation Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite.

  • Causality: The Celite pad effectively removes insoluble inorganic salts (

    
    , 
    
    
    
    ) and precipitated palladium black, preventing emulsion formation during subsequent aqueous washes.

Quantitative Data & Condition Optimization

The choice of base and solvent is the most critical variable in this reaction. Table 1 summarizes the quantitative impact of these parameters, validating the mechanistic claims.

Table 1: Influence of Base and Solvent on Desulfinative Cross-Coupling Efficiency

Base (2.0 equiv)SolventTemp (°C)Conversion (%)Mechanistic Observation
NoneToluene110< 5Complete catalyst poisoning by free

[3].

Toluene11045Suboptimal transmetalation kinetics due to lack of

[3].

Toluene 110 > 95 Optimal

acceleration &

scavenging
[3].

Toluene11072Increased side-product formation (protodesulfination).

DMF11055Strong solvent coordination inhibits the Pd catalytic cycle.

Troubleshooting Matrix

  • Issue : High recovery of starting Aryl Iodide, but complete consumption of the sulfinate.

    • Causality : Oxidative homocoupling of the sulfinate salt occurred due to oxygen contamination.

    • Solution : Ensure strict Schlenk techniques. Increase argon sparging time to 30 minutes prior to heating.

  • Issue : Formation of polymeric or multi-arylated species.

    • Causality : The electrophile used was an Aryl Bromide with similar reactivity to the 5-bromo group on the pyridine sulfinate, leading to uncontrolled oligomerization.

    • Solution : Switch the electrophile to an Aryl Iodide or a highly electron-deficient Aryl Bromide to ensure the initial oxidative addition is strictly chemoselective.

  • Issue : Reaction stalls at ~50% conversion.

    • Causality : Incomplete scavenging of

      
      , leading to catalyst poisoning[3].
      
    • Solution : Ensure

      
       is finely milled and strictly anhydrous to maximize its surface area and basicity.
      

References

1.[2] CymitQuimica. Sodium 5-bromopyridine-3-sulfinate (CAS: 1858116-95-6). URL: 2.[3] de Gombert, A., McKay, A. I., Davis, C. J., Wheelhouse, K. M., & Willis, M. C. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(7), 3564-3576. URL: 3.[1] Sévigny, S., & Forgione, P. (2013). Palladium-catalyzed intermolecular desulfinylative cross-coupling of heteroaromatic sulfinates. Chemistry–A European Journal, 19(7), 2256-2260. URL:

Sources

Nickel-catalyzed synthesis of sulfones using Sodium 5-bromopyridine-3-sulfinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust protocol for the synthesis of heteroaryl sulfones using Sodium 5-bromopyridine-3-sulfinate (CAS: 1858116-95-6) as a nucleophilic coupling partner. While traditional sulfone synthesis relies on the oxidation of sulfides or harsh Friedel-Crafts conditions, Nickel-catalyzed cross-coupling offers a mild, chemoselective alternative.

The specific utility of the 5-bromopyridine-3-sulfinate scaffold lies in its bifunctionality . The sulfinate moiety undergoes Ni-catalyzed desulfitative or non-desulfitative coupling to form the sulfone, while the 5-bromo substituent remains intact. This orthogonality allows for sequential functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig coupling) at the 5-position, making this reagent a powerful "linchpin" for diversity-oriented synthesis in drug discovery.

Mechanistic Principles & Design

The reaction operates via a Ni(0)/Ni(II) catalytic cycle, distinct from Pd-catalyzed mechanisms. Unlike copper-mediated methods that often require stoichiometric metal usage at high temperatures, this Nickel protocol utilizes a reducing agent (or reductant-free photoredox cycles) to regenerate the active catalyst.

Key Mechanistic Steps:
  • Oxidative Addition: The Ni(0) species undergoes oxidative addition into the Aryl Halide (Ar-X) bond.[1]

  • Transmetallation/Coordination: The sulfinate anion coordinates to the Ni(II) center. In many Ni-cycles, this may involve a Single Electron Transfer (SET) event, generating a sulfonyl radical that is captured by the metal center.

  • Reductive Elimination: The C–S bond is formed, releasing the sulfone product and a Ni species that is subsequently reduced back to Ni(0) by the external reductant (e.g., Zn, Mn, or Silane).

Pathway Visualization

Ni_Catalysis Ni0 Ni(0)Ln (Active Catalyst) OxAdd Oxidative Addition (L)Ni(II)(Ar)(X) Ni0->OxAdd + Ar-X ArX Aryl Halide (Ar-X) ArX->OxAdd Complex Ni(II/III) Sulfonyl Complex OxAdd->Complex + Sulfinate Sulfinate Na 5-bromopyridine- 3-sulfinate Sulfinate->Complex RedElim Reductive Elimination Complex->RedElim RedElim->Ni0 Regeneration via Reductant Product Heteroaryl Sulfone (Product) RedElim->Product Reductant Reductant (Zn/Silane/Photoredox) Reductant->Ni0 e- transfer

Caption: Simplified catalytic cycle for Ni-catalyzed sulfinylation. The cycle highlights the critical oxidative addition and reductive elimination steps enabled by the reductant.

Experimental Protocol

This protocol is adapted from the work of Manolikakes et al. (Eur. J. Org.[2] Chem., 2018) and optimized for heteroaryl sulfinates which can be prone to catalyst poisoning due to the pyridine nitrogen.

Reagents & Materials
ComponentSpecificationEquiv.Role
Aryl Halide Ar-I or Ar-Br (Electron Neutral/Deficient preferred)1.0Electrophile
Na Sulfinate Sodium 5-bromopyridine-3-sulfinate 1.5Nucleophile
Catalyst NiBr₂ (anhydrous)10 mol%Pre-catalyst
Ligand IPr•HCl (NHC Ligand) or dtbbbpy20 mol%Ligand
Reductant Triethylsilane (Et₃SiH) or Zn dust2.0Reductant
Base K₂CO₃ or Cs₂CO₃2.0Base/Activator
Solvent DMSO or DMF (Anhydrous)0.2 MSolvent

> Note: While Manolikakes uses silanes, Zn dust (activated) is a common alternative in broader Ni-coupling literature if silanes fail for specific substrates.

Step-by-Step Methodology
  • Glovebox/Schlenk Setup:

    • In a nitrogen-filled glovebox or using standard Schlenk technique, charge a dried reaction vial (equipped with a magnetic stir bar) with NiBr₂ (10 mol%) and Ligand (e.g., IPr•HCl, 20 mol%).

    • Add Sodium 5-bromopyridine-3-sulfinate (1.5 equiv) and the Base (K₂CO₃, 2.0 equiv).

    • Critical Step: If using an aryl bromide solid, add it now. If liquid, add later via syringe.

  • Solvent & Activation:

    • Add anhydrous DMSO (concentration 0.2 M relative to limiting reagent).

    • Add the Aryl Halide (1.0 equiv) if liquid.

    • Add Triethylsilane (Et₃SiH, 2.0 equiv) via syringe.

    • Observation: The mixture may change color (often to a dark brown/black) indicating the formation of the active catalytic species.

  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Heat the reaction block to 80–100 °C for 16–24 hours.

    • Agitation: Ensure vigorous stirring (≥800 rpm) to overcome any heterogeneity, especially with inorganic bases.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Filter the biphasic mixture through a pad of Celite to remove insoluble salts and colloidal nickel.

    • Wash the organic layer with brine (3x) to remove DMSO.

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (SiO₂).[1]

    • Eluent: Hexanes/EtOAc gradient. Pyridine sulfones are polar; expect elution at 30–60% EtOAc depending on the other aryl ring.

Data Interpretation & Troubleshooting

Expected Results vs. Common Pitfalls
ObservationDiagnosisCorrective Action
Low Yield (<30%) Catalyst DeactivationThe pyridine nitrogen in the sulfinate may poison the Ni center. Switch to a bidentate ligand like dtbbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) which binds Ni more strongly than the substrate.
Homocoupling (Ar-Ar) Reductive Elimination IssueDecrease reaction temperature to 60°C or slow down the addition of the reductant.
Desulfitation (Ar-Py) SO₂ Extrusion"Desulfitative coupling" is a competing pathway. Avoid temperatures >110°C. Ensure the sulfinate quality (dryness) is high.
Remaining SM Incomplete ActivationEnsure the Ni source is anhydrous (NiBr₂•glyme is often superior to hygroscopic Ni salts).
Orthogonal Functionalization Logic

The product, 5-bromo-3-(arylsulfonyl)pyridine , contains a reactive C–Br bond.

  • Step 1 (Described above): Sulfonylation at C3 (Sulfinate handles this).

  • Step 2 (Downstream): The C5-Br bond is now available for Pd-catalyzed Suzuki coupling with boronic acids, allowing the rapid construction of Ar¹–SO₂–Py–Ar² libraries.

References

  • Manolikakes, G. et al. (2018). "Nickel-Catalyzed Synthesis of Diaryl Sulfones from Aryl Halides and Sodium Sulfinates". European Journal of Organic Chemistry, 2018(16), 1907–1911. Link

  • Rueping, M. et al. (2018). "Visible-light mediated cross-coupling of aryl halides with sodium sulfinates via carbonyl-photoredox/nickel dual catalysis". Organic Chemistry Frontiers, 5, 2604-2609. Link

  • Taniguchi, N. (2015).[3] "Aerobic Nickel-Catalyzed Hydroxysulfonylation of Alkenes Using Sodium Sulfinates". Journal of Organic Chemistry, 80(15), 7797–7802.[3] Link

  • Weix, D. J. et al. (2013).[4] "Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides". Organic Syntheses, 90, 200–214.[4] Link

Sources

Application Note: Modular Synthesis of 5-Bromopyridin-3-yl Sulfones via Pd-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for using Sodium 5-bromopyridine-3-sulfinate with aryl halides Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction & Strategic Value

Sodium 5-bromopyridine-3-sulfinate is a high-value "linchpin" reagent in medicinal chemistry. Unlike standard sulfinates, this reagent carries a strategic bromine handle on the pyridine ring. This allows for a modular synthetic strategy :

  • Primary Coupling: Installation of the sulfone bridge via Pd-catalyzed coupling with an aryl halide.

  • Secondary Diversification: The retained bromine atom serves as a handle for subsequent transformations (e.g., Suzuki, Buchwald-Hartwig, or Heck couplings) to build complexity around the sulfone core.

This protocol details the chemoselective coupling of this sulfinate with aryl iodides and activated aryl bromides to form unsymmetrical sulfones, avoiding the common pitfall of "desulfitative" coupling (where SO₂ is extruded to form a biaryl).

Mechanistic Insight & Reaction Design[1]

The Chemoselectivity Challenge

The core challenge when using Sodium 5-bromopyridine-3-sulfinate is preserving the bromine atom on the pyridine ring.

  • The Nucleophile: The sulfinate anion (Ar-SO₂⁻) acts as the nucleophile.

  • The Electrophile: The target aryl halide (Ar'-X) acts as the electrophile for the Palladium catalyst.

  • Risk: If the catalyst engages the bromine on the sulfinate reagent instead of the target aryl halide, polymerization or homocoupling occurs.

Solution: We utilize the Cacchi-Type Conditions modified with Xantphos . Xantphos is a wide-bite-angle ligand (111°) that accelerates the reductive elimination of the sulfone product, effectively outcompeting the desulfitative pathway and preventing off-cycle side reactions.

Reaction Pathway (Graphviz Visualization)

G Pd0 Pd(0)-L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Aryl Halide (Ar-X) LigEx Ligand Exchange (Displacement of X by Sulfinate) OxAdd->LigEx + Na(SO2-Py-Br) RedElim Reductive Elimination (Formation of C-S Bond) LigEx->RedElim Fast with Xantphos Desulf SIDE REACTION: Desulfitation (-SO2) LigEx->Desulf Slow with Xantphos RedElim->Pd0 Regeneration Product Target Sulfone Ar-SO2-(5-Br-Py) RedElim->Product

Figure 1: Catalytic cycle for sulfone synthesis. The use of Xantphos suppresses the desulfitative pathway (red), ensuring the sulfonyl group is retained.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Reagent: Sodium 5-bromopyridine-3-sulfinate (Hygroscopic – dry under vacuum before use).

  • Substrate: Aryl Iodide (Preferred) or activated Aryl Bromide.

  • Catalyst Precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)).

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).

  • Base: Cs₂CO₃ (Cesium Carbonate) – Anhydrous.

  • Additive: TBACl (Tetrabutylammonium chloride) – Critical for phase transfer in toluene systems.

  • Solvent: 1,4-Dioxane (anhydrous) or Toluene.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol Aryl Halide basis.

  • Preparation of Solids: In a glovebox or under a stream of Argon, charge a dried reaction vial (equipped with a magnetic stir bar) with:

    • Aryl Iodide (1.0 equiv, 1.0 mmol)

    • Sodium 5-bromopyridine-3-sulfinate (1.2 equiv, 1.2 mmol, ~290 mg)

    • Pd₂(dba)₃ (2.5 mol%, 0.025 mmol, ~23 mg)

    • Xantphos (5.0 mol%, 0.05 mmol, ~29 mg)

    • Cs₂CO₃ (1.5 equiv, 1.5 mmol, ~488 mg)

    • Optional: TBACl (1.0 equiv) if using Toluene.

  • Solvent Addition:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (3 cycles).

    • Inject anhydrous 1,4-Dioxane (4.0 mL, 0.25 M concentration) via syringe.

    • Note: If solubility of the sulfinate is poor, use a 4:1 mixture of Dioxane:DMSO.

  • Reaction:

    • Place the vial in a pre-heated block at 85 °C .

    • Stir vigorously (800 rpm) for 4–16 hours.

    • Monitoring: Check LCMS for the disappearance of the Aryl Iodide and the appearance of the Sulfone (M+1).

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and water (20 mL).

    • Filter through a pad of Celite to remove Palladium black.

    • Separate phases.[1] Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash column chromatography.[2]

    • Note: Pyridyl sulfones are polar. A gradient of 0–50% EtOAc in Hexanes/Heptanes is typically effective.

Optimization & Troubleshooting Guide

Data Summary: Parameter Effects
ParameterRecommendationRationale
Solvent Dioxane or DMSO Dioxane is standard; DMSO is required if the sodium salt clumps or fails to dissolve.
Ligand Xantphos Crucial. Other ligands (PPh3, dppf) often lead to desulfitation (loss of SO₂) yielding biaryls.
Catalyst Loading 2.5 - 5 mol% Pd Lower loading may stall; higher loading increases risk of reacting with the Br-Pyridine handle.
Temperature 80 - 100 °C < 80 °C: Slow conversion. > 110 °C: High risk of desulfitation.
Atmosphere Argon/Nitrogen Sulfinates can oxidize to sulfonates (Ar-SO₃Na) in air, which are unreactive.
Troubleshooting Common Issues

Issue 1: Formation of Biaryl (Desulfitation)

  • Observation: Product mass is M-64 (loss of SO₂).

  • Root Cause:[1][2][3][4][5][6] Reductive elimination of the sulfone is too slow, allowing SO₂ extrusion.

  • Fix: Ensure Xantphos is fresh (not oxidized). Lower the temperature by 10 °C. Increase Xantphos loading to 1.1:1 ratio relative to Pd (metal basis).

Issue 2: No Reaction / Recovery of Starting Material

  • Root Cause:[1][2][3][4][5][6] Catalyst poisoning or poor solubility of the sulfinate salt.

  • Fix: Add 10-20% DMSO as a co-solvent. Add TBACl (1 equiv) to assist phase transfer.

Issue 3: Polymerization / Complex Mixture

  • Root Cause:[1][2][3][4][5][6] The catalyst reacted with the Bromine on the pyridine ring (scrambling).

  • Fix: Use Aryl Iodides as the coupling partner (I > Br selectivity). If using Aryl Bromides, ensure they are electron-deficient (activated).

References

  • Cacchi, S., et al. (2002).[7] "The Palladium-Catalyzed Coupling of Aryl Iodides and Arenesulfinates." Organic Letters, 4(26), 4719–4721.[7] [Link]

  • Cacchi, S., et al. (2004).[5][8] "Unsymmetrical Diaryl Sulfones and Aryl Vinyl Sulfones through Palladium-Catalyzed Coupling..." The Journal of Organic Chemistry, 69(17), 5608–5614.[5] [Link]

  • Maloney, K. M., et al. (2011). "A Practical and General Palladium-Catalyzed Synthesis of Sulfones..." Organic Process Research & Development, 15(6), 1365–1372. [Link]

  • Willis, M. C. (2010). "Sulfinylamines and Sulfinates as Versatile Reagents for the Synthesis of Sulfonamides and Sulfones." Chemical Reviews, 110(2), 725–748. [Link]

Sources

Desulfinative cross-coupling reactions with Sodium 5-bromopyridine-3-sulfinate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Desulfinative Cross-Coupling with Sodium 5-Bromopyridine-3-Sulfinate

Executive Summary

Sodium 5-bromopyridine-3-sulfinate (CAS: 1858116-95-6) represents a high-value "bifunctional linchpin" for medicinal chemistry. Unlike traditional boronic acids, which suffer from rapid protodeboronation in pyridine systems, this sulfinate reagent offers exceptional stability and a unique reaction manifold. It functions as a masked nucleophile capable of introducing a 3-pyridyl motif via Palladium-catalyzed desulfinative cross-coupling, while retaining a 5-bromo electrophilic handle for downstream elaboration.

This guide details the mechanistic underpinnings, optimized protocols, and chemoselective strategies required to utilize this reagent effectively, avoiding common pitfalls such as oligomerization.

Strategic Advantage & Mechanism

The "Pyridine Problem" Solved

In Suzuki-Miyaura coupling, 2- and 3-pyridyl boronates are notoriously unstable, often hydrolyzing or protodeboronating before coupling occurs. Pyridine sulfinates circumvent this by using the sulfinyl group (


) as a robust, solid-state stable masking group that releases the active nucleophile only under specific catalytic conditions.
Mechanistic Pathway

The reaction proceeds via a desulfinative mechanism distinct from standard cross-couplings.

  • Oxidative Addition: Pd(0) inserts into the external Aryl Halide (Ar-X) bond.

  • Transmetalation: The sulfinate displaces the halide on the Palladium center.

  • Desulfination (Rate-Limiting Step): The key step for pyridine sulfinates. The

    
     complex must extrude sulfur dioxide (
    
    
    
    ) to form the Pd-Aryl species. For pyridines, this step is often slower than for carbocycles due to the formation of stable N-chelated resting states.
  • Reductive Elimination: Formation of the C-C bond.

Figure 1: Catalytic Cycle of Desulfinative Coupling

CatalyticCycle cluster_legend Key Pd0 Pd(0)L2 (Active Catalyst) OA_Complex Oxidative Addition [Ar-Pd(II)-X] Pd0->OA_Complex + Ar-X (Electrophile) Transmetalation Transmetalation [Ar-Pd(II)-SO2-Py(Br)] OA_Complex->Transmetalation + NaSO2-Py(Br) Desulfination SO2 Extrusion (Rate Limiting) Transmetalation->Desulfination - NaX RE_Complex Pd(II)-Biaryl Complex [Ar-Pd(II)-Py(Br)] Desulfination->RE_Complex - SO2 (Gas) RE_Complex->Pd0 Reductive Elimination Product Final Product Ar-Py(Br) RE_Complex->Product key1 Py(Br) = 5-Bromopyridine-3-yl

Caption: The Pd-catalyzed cycle highlights SO2 extrusion as the critical energy barrier, requiring elevated temperatures (140-150°C).

Chemoselectivity: The "Bifunctional" Challenge

The defining feature of Sodium 5-bromopyridine-3-sulfinate is the presence of both a nucleophilic precursor (Sulfinate) and an electrophile (Bromide).

  • Risk: Self-coupling (Oligomerization) where the sulfinate of Molecule A couples with the bromide of Molecule B.

  • Solution (Kinetic Control): The oxidative addition of Pd(0) to the external electrophile (Ar-I or electron-deficient Ar-Br) must be faster than to the reagent's own C-Br bond.

Selection Rules for Coupling Partners:

Partner Type Suitability Notes
Aryl Iodides High Reacts significantly faster than the internal bromide. Preferred partner.
Activated Aryl Bromides High Electron-poor bromides (e.g., 4-CN-Ph-Br) outcompete the pyridine bromide.
Deactivated Aryl Bromides Medium Risk of oligomerization. Use excess external bromide (1.5 equiv) or switch to Iodide.

| Aryl Chlorides | Low | Generally too slow; requires specialized ligands that may trigger self-coupling. |

Detailed Experimental Protocol

Objective: Synthesis of 3-(4-methoxyphenyl)-5-bromopyridine via desulfinative coupling.

Materials & Reagents
  • Reagent A: Sodium 5-bromopyridine-3-sulfinate (1.5 equiv, 0.75 mmol)

  • Reagent B: 4-Iodoanisole (1.0 equiv, 0.50 mmol) [Selected for high chemoselectivity]

  • Catalyst: Palladium(II) Acetate (

    
    ) (5 mol%)[1]
    
  • Ligand: Tricyclohexylphosphine (

    
    ) (10 mol%) [Crucial for pyridine sulfinates]
    
  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (Anhydrous, 0.2 M concentration)

Step-by-Step Procedure
  • Vessel Preparation: Flame-dry a 20 mL microwave vial or heavy-walled pressure tube equipped with a magnetic stir bar. Allow to cool under Argon.

    • Why: Moisture can inhibit the catalyst, though sulfinates are relatively robust.

  • Reagent Addition: Add Sodium 5-bromopyridine-3-sulfinate (182 mg), 4-Iodoanisole (117 mg),

    
     (138 mg), and 
    
    
    
    (5.6 mg).
    • Note:

      
       is often added as a solution or solid (14 mg) at this stage. If using 
      
      
      
      , add extra base.
  • Solvent & Degassing: Add 1,4-Dioxane (2.5 mL). Cap the vial and purge with Argon for 5 minutes (sparging).

    • Critical: Oxygen removal prevents phosphine oxidation.

  • Reaction: Place the vessel in a pre-heated oil bath or heating block at 140°C . Stir vigorously (1000 rpm).

    • Duration: 16–24 hours.

    • Mechanism Check: The high temperature is non-negotiable to overcome the activation energy of

      
       extrusion from the pyridine-Pd complex.
      
  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and Pd black.

    • Wash the filtrate with Water (2 x 10 mL) and Brine (10 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc). The product is the 3-aryl-5-bromopyridine.

Workflow: Iterative Library Synthesis

This reagent allows for "Iterative Cross-Coupling," enabling the rapid construction of asymmetric bis-aryl pyridines.

Figure 2: Modular Synthesis Workflow

Workflow Start Start: Na 5-Br-Py-3-Sulfinate Step1 Step 1: Desulfinative Coupling (Partner: Ar¹-I) Start->Step1 Pd(OAc)2/PCy3 140°C, -SO2 Intermed Intermediate: 3-Ar¹-5-Br-Pyridine Step1->Intermed Step2 Step 2: Suzuki Coupling (Partner: Ar²-B(OH)2) Intermed->Step2 Pd(dppf)Cl2 80°C, Base Final Final Scaffold: 3-Ar¹-5-Ar²-Pyridine Step2->Final

Caption: The reagent enables a sequential "Install-then-Elaborate" strategy, accessing chemical space difficult for traditional methods.

Expert Troubleshooting (The "Why" behind the Failures)

ObservationRoot CauseCorrective Action
No Reaction (Starting Material Recovered) Temperature too low.Desulfination of pyridine sulfinates has a high barrier. Ensure internal temp reaches >135°C. Use DMSO if Dioxane boils off.
Homocoupling of Electrophile (Ar-Ar) Slow transmetalation.Increase the equivalents of the Sulfinate (to 2.0 equiv). Ensure Argon sparging is thorough.
Oligomerization (Py-Py chains) Reagent acting as electrophile.Switch coupling partner to an Iodide (Ar-I). Reduce catalyst loading to slow down OA into the bromide.
Protodesulfination (Ar-H formed) Trace water/proton source.Use anhydrous solvents. Increase concentration of reagents.

References

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Source:Journal of the American Chemical Society, 2020.[2] URL:[Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Source:Chemical Science, 2017.[3] URL:[Link]

  • Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. Source:ACS Medicinal Chemistry Letters, 2015.[4] URL:[Link][4]

Sources

Application Note: Orthogonal Synthesis of Di-Heteroaryl Sulfones via the Bifunctional Hub Sodium 5-Bromopyridine-3-Sulfinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, two-stage orthogonal functionalization strategy utilizing Sodium 5-bromopyridine-3-sulfinate (CAS: 1858116-95-6)[1]. By exploiting the distinct electronic properties of the sulfinate anion and the 5-bromo substituent, researchers can rapidly assemble complex di-heteroaryl sulfones—critical bioisosteres and pharmacophores in modern drug discovery.

Strategic Value & Mechanistic Causality

Di-heteroaryl sulfones are highly sought after in medicinal chemistry for their ability to project substituents in defined 3D vectors while improving metabolic stability compared to their thioether or sulfoxide counterparts. Traditional syntheses often rely on the late-stage oxidation of sulfides, which necessitates harsh oxidants (e.g., mCPBA, H₂O₂) that are frequently incompatible with oxidation-sensitive nitrogen heterocycles[2].

Sodium 5-bromopyridine-3-sulfinate circumvents these limitations by entering the synthetic sequence at the correct oxidation state. It acts as a highly efficient bifunctional hub:

  • Nucleophilic Sulfonyl Source : The sulfinate moiety (

    
    ) readily participates in Copper(II)-catalyzed Chan-Lam-Evans cross-coupling with aryl or heteroaryl boronic acids[3].
    
  • Electrophilic Handle : Following sulfone formation, the strongly electron-withdrawing sulfonyl group further deactivates the pyridine ring, priming the 5-bromo position for Palladium(0)-catalyzed Suzuki-Miyaura cross-coupling[4].

Mechanistic Causality of the C-S Coupling Step : The use of in the presence of ambient oxygen is not arbitrary. Copper(II) mediates the transmetalation of the boronic acid, after which the sulfinate coordinates to the resulting Aryl-Cu(II) species. Molecular oxygen is strictly required to oxidize this intermediate to a highly reactive Cu(III) species, which then undergoes rapid reductive elimination to forge the C-S bond[3]. Without O₂, the catalytic cycle stalls at Cu(I).

Reaction Pathway & Mechanistic Design

Pathway Sulfinate Sodium 5-bromopyridine-3-sulfinate (Nucleophilic Sulfonyl Source) CuCat Cu(OAc)2 / O2 Chan-Lam Coupling Sulfinate->CuCat Boronic1 Aryl Boronic Acid (Electrophile) Boronic1->CuCat Intermediate 5-Bromo-3-(arylsulfonyl)pyridine (Electrophilic Handle) CuCat->Intermediate C-S Bond PdCat Pd(dppf)Cl2 / Base Suzuki-Miyaura Intermediate->PdCat Boronic2 Heteroaryl Boronic Acid (Nucleophile) Boronic2->PdCat Product Di-Heteroaryl Sulfone (Final Bioisostere) PdCat->Product C-C Bond

Orthogonal bifunctional synthesis of di-heteroaryl sulfones via sequential Cu/Pd catalysis.

Quantitative Optimization of the C-S Coupling

To establish a self-validating baseline, the Copper-catalyzed sulfonylation step requires specific solvent and ligand parameters. The sulfinate salt is highly polar, necessitating a highly polar aprotic solvent like DMSO, while the boronic acid and O₂ solubility benefit from chlorinated solvents.

Table 1: Optimization of Cu-Catalyzed C-S Bond Formation

EntryCatalyst (mol %)Ligand (mol %)Solvent SystemTemp (°C)Yield (%)
1Cu(OAc)₂ (10)NoneDMSO8045
2Cu(OAc)₂ (10)1,10-Phenanthroline (20)DMSO8062
3 Cu(OAc)₂ (10) 1,10-Phenanthroline (20) CH₂Cl₂/DMSO (4:1) 40 88
4CuI (10)1,10-Phenanthroline (20)CH₂Cl₂/DMSO (4:1)4055
5Cu(OAc)₂ (10)1,10-Phenanthroline (20)CH₂Cl₂/DMSO (4:1)RT71

Note: The synergistic effect of the bidentate 1,10-phenanthroline ligand stabilizes the Cu(II)/Cu(III) intermediates, preventing catalyst precipitation, while the mixed solvent system ensures homogeneity.

Self-Validating Experimental Protocols
Protocol A: Copper-Catalyzed Synthesis of 5-Bromo-3-(arylsulfonyl)pyridine

Objective: Forge the C-S bond while preserving the 5-bromo handle. Self-Validation Cues: Colorimetric transition of the copper catalyst; phase separation integrity during workup.

Step-by-Step Methodology:

  • Reaction Assembly : In an oven-dried 50 mL round-bottom flask, add (1.0 mmol, 244 mg)[1], the chosen arylboronic acid (1.5 mmol), Cu(OAc)₂ (0.1 mmol, 18.2 mg), 1,10-phenanthroline (0.2 mmol, 36.0 mg), and activated 4Å molecular sieves (500 mg). Causality: Molecular sieves scavenge trace water, preventing competitive protodeboronation of the boronic acid[3].

  • Solvent Addition : Add a solvent mixture of anhydrous CH₂Cl₂ and DMSO (4:1 v/v, 10 mL).

  • Aerobic Oxidation : Equip the flask with a drying tube (CaCl₂) to allow ambient air ingress while excluding bulk moisture. Stir vigorously at 40 °C. In-Process Control (IPC): The initial solution will appear deep blue/green (characteristic of Cu(II)-phenanthroline). As the catalytic cycle initiates and Cu(I) is generated/re-oxidized, the mixture will transition to a dark brown/green suspension.

  • Monitoring : Monitor via TLC (Hexanes/EtOAc 1:1, UV 254 nm). The reaction typically reaches completion in 12-16 hours.

  • Workup : Dilute the mixture with EtOAc (30 mL) and filter through a pad of Celite to remove molecular sieves and insoluble copper salts.

  • Phase Separation : Wash the organic filtrate sequentially with 5% aqueous NH₄OH (2 x 20 mL) to strip residual copper, followed by water (3 x 20 mL) to remove DMSO, and finally brine (20 mL). Self-Validation: The organic layer should be completely decolorized (pale yellow to colorless), indicating successful removal of the Cu complex.

  • Purification : Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Elaboration

Objective: Construct the C-C bond at the 5-position to yield the final di-heteroaryl sulfone.

Step-by-Step Methodology:

  • Reaction Assembly : To a Schlenk tube, add the 5-bromo-3-(arylsulfonyl)pyridine intermediate (0.5 mmol), a heteroaryl boronic acid (0.6 mmol), K₂CO₃ (1.0 mmol, 138 mg), and Pd(dppf)Cl₂ (0.025 mmol, 18.3 mg). Causality: Pd(dppf)Cl₂ is selected because the sterically demanding, bidentate dppf ligand prevents the basic pyridine nitrogens of the substrate from coordinating to and poisoning the Palladium center[4].

  • Degassing : Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 5 mL). Seal the tube and purge with Argon for 5 minutes.

  • Heating : Heat the mixture to 90 °C in an oil bath for 4-6 hours. IPC: The reaction mixture will turn black as Pd(0) nanoparticles eventually form towards the end of the reaction. TLC (Hexanes/EtOAc 1:2) should show the complete disappearance of the starting material.

  • Workup & Purification : Cool to room temperature, dilute with EtOAc (20 mL), and wash with water and brine. Dry the organic layer, concentrate, and purify via flash chromatography to isolate the target di-heteroaryl sulfone.

References
  • Madasamy, P., et al. "Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds." RSC Advances, 2021, 11, 8828-8884. URL:[Link]

  • Beaulieu, C., Guay, D., Wang, Z., & Evans, D. A. "A mild and efficient new synthesis of aryl sulfones from boronic acids and sulfinic acid salts." Tetrahedron Letters, 2004, 45(16), 3233-3236. URL:[Link]

  • Shavnya, A., Coffey, S. B., Smith, A. C., & Mascitti, V. "Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides." Organic Letters, 2013, 15(24), 6226–6229. URL:[Link]

Sources

Application Notes and Protocols for Ligand Selection in the Cross-Coupling of Sodium 5-bromopyridine-3-sulfinate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the strategic selection of ligands in the palladium-catalyzed cross-coupling of Sodium 5-bromopyridine-3-sulfinate with (hetero)aryl halides. Pyridine sulfones are increasingly vital scaffolds in medicinal chemistry, and their efficient synthesis is of paramount importance. This document addresses the nuances of utilizing the bifunctional Sodium 5-bromopyridine-3-sulfinate, focusing on achieving high chemoselectivity and reaction efficiency. We present a structured approach to ligand screening, supported by mechanistic insights and a detailed experimental protocol for researchers in drug discovery and chemical development.

Introduction: The Significance of Pyridyl Sulfones and the Utility of Sulfinate Reagents

The pyridyl sulfone moiety is a privileged structural motif in modern pharmacology, present in a range of therapeutic agents due to its ability to act as a bioisostere, enhance metabolic stability, and modulate physicochemical properties. Traditional methods for the synthesis of these compounds often involve harsh conditions or limited substrate scope. The advent of palladium-catalyzed cross-coupling reactions has revolutionized C-S bond formation, with sodium sulfinates emerging as highly effective, stable, and easy-to-handle nucleophilic partners.[1][2][3]

Sodium 5-bromopyridine-3-sulfinate is a particularly valuable building block, offering a handle for further functionalization via its bromo-substituent. However, this bifunctionality also presents a key challenge: achieving chemoselective cross-coupling at the sulfinate position without competing oxidative addition at the C-Br bond. The judicious selection of the phosphine ligand is therefore critical to controlling the reaction's outcome. This guide provides the scientific rationale and a practical framework for navigating this challenge.

Mechanistic Considerations: The Role of the Ligand in the Catalytic Cycle

The palladium-catalyzed desulfinative cross-coupling of a (hetero)aryl sulfinate with a (hetero)aryl halide generally proceeds through a canonical catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. For pyridine sulfinates, mechanistic studies have revealed that a chelated Pd(II) sulfinate complex can be a resting state, with the loss of sulfur dioxide (SO2) being the turnover-limiting step.[2][4]

The ligand plays a multifaceted role in this process:

  • Modulating Reductive Elimination: Sterically bulky, electron-rich ligands are known to accelerate the reductive elimination step, which is crucial for efficient catalyst turnover.[5]

  • Influencing Oxidative Addition: The electronic properties of the ligand can influence the rate of oxidative addition of the aryl halide to the Pd(0) center.

  • Controlling Chemoselectivity: In the case of Sodium 5-bromopyridine-3-sulfinate, the ligand's steric and electronic profile can create a kinetic bias for the desired reaction pathway over potential side reactions, such as the oxidative addition of the C-Br bond of the sulfinate reagent itself.

A well-chosen ligand will promote the formation of the desired pyridyl sulfone by facilitating the key steps of the catalytic cycle while suppressing unwanted side reactions.

Ligand Screening Protocol for the Cross-Coupling of Sodium 5-bromopyridine-3-sulfinate

The following protocol is designed as a starting point for the optimization of the cross-coupling of Sodium 5-bromopyridine-3-sulfinate with a generic (hetero)aryl bromide. It is essential to screen a diverse set of ligands to identify the optimal conditions for a specific substrate combination.

Materials and Reagents
  • Sodium 5-bromopyridine-3-sulfinate (Commercially available[6])

  • (Hetero)aryl bromide of interest

  • Palladium(II) acetate (Pd(OAc)2) or a suitable Pd(0) precatalyst

  • Selected phosphine ligands (see Table 1)

  • Anhydrous base (e.g., K2CO3, Cs2CO3)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Reaction vials, stir bars, and an inert atmosphere setup (e.g., Schlenk line or glovebox)

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction & Analysis prep1 Weigh Pd precursor, ligand, base, and sulfinate into an oven-dried vial prep2 Add (hetero)aryl bromide and solvent under inert atmosphere prep1->prep2 prep3 Seal vial and place in heating block prep2->prep3 react Heat at specified temperature for 12-24h prep3->react workup Cool, quench, and extract the product react->workup analyze Analyze by LC-MS/GC-MS to determine conversion and yield workup->analyze Catalytic_Cycle L₂Pd(0) L₂Pd(0) Ar-X Ar-X Oxidative_Addition Oxidative Addition (Influenced by Ligand Electronics) Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L₂) Py-SO₂Na 5-Br-Py-SO₂Na Transmetalation Transmetalation Ar-Pd(II)-SO₂Py(L₂) Ar-Pd(II)-SO₂(5-Br-Py)(L₂) Transmetalation->Ar-Pd(II)-SO₂Py(L₂) SO₂_loss SO₂ Extrusion (Turnover Limiting for Pyridines) Ar-Pd(II)-SO₂Py(L₂)->SO₂_loss Ar-Pd(II)-Py(L₂) Ar-Pd(II)-(5-Br-Py)(L₂) SO₂_loss->Ar-Pd(II)-Py(L₂) Reductive_Elimination Reductive Elimination (Influenced by Ligand Sterics) Ar-Pd(II)-Py(L₂)->Reductive_Elimination Reductive_Elimination->L₂Pd(0) Ar-Py Ar-(5-Br-Py) Reductive_Elimination->Ar-Py L₂Pd(0)Ar-X L₂Pd(0)Ar-X L₂Pd(0)Ar-X->Oxidative_Addition Ar-Pd(II)-X(L₂)Py-SO₂Na Ar-Pd(II)-X(L₂)Py-SO₂Na Ar-Pd(II)-X(L₂)Py-SO₂Na->Transmetalation

Figure 2: Proposed catalytic cycle for the desulfinative cross-coupling.

Conclusion

The palladium-catalyzed cross-coupling of Sodium 5-bromopyridine-3-sulfinate is a powerful method for the synthesis of valuable pyridyl sulfones. Success in this endeavor is critically dependent on the selection of an appropriate phosphine ligand. By employing a systematic screening approach with a diverse set of ligands, researchers can overcome challenges of reactivity and chemoselectivity. The protocols and insights provided in this guide are intended to streamline the optimization process, enabling the efficient synthesis of complex molecules for applications in drug discovery and development.

References

  • Willis, M. C., et al. (2012). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]

  • ResearchGate. (n.d.). Ligand screening of chemoselective C—Cl (over C—OTf) desulfinative... [Link]

  • RSC Publishing. (2020). Recent developments in palladium-catalyzed C–S bond formation. Organic Chemistry Frontiers. [Link]

  • McKay, A. et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Find an Expert - The University of Melbourne. [Link]

  • McKay, A. et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. [Link]

  • Maeda, S. et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry. [Link]

  • Pingaew, R. et al. (2012). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. PMC. [Link]

  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • Maeda, S. et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Zeng, Q. et al. (2012). Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. Organic-Chemistry.org. [Link]

  • Willis, M. C., et al. (2012). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]

  • Buchwald, S. L. (2002). Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2005). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Rueping, M. et al. (2024). A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. MDPI. [Link]

  • Chemler, S. R. (2024). Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. ACS Omega. [Link]

  • Reddy, R. J., & Kumari, A. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. PMC. [Link]

  • Google Patents. (n.d.). CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde.
  • Reddy, R. J., & Kumari, A. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Publishing. [Link]

Sources

Application Note: Solvent Effects on the Reactivity of Sodium 5-bromopyridine-3-sulfinate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and process development. It synthesizes foundational organic chemistry principles with specific reactivity profiles of pyridine sulfinates.

Executive Summary

Sodium 5-bromopyridine-3-sulfinate (CAS: 1858116-95-6) is a high-value bifunctional building block.[1] Its utility stems from two orthogonal reactive handles: the sulfinate moiety (


)  and the aryl bromide (

)
.

This guide details how solvent selection dictates the reaction pathway of this molecule. By manipulating solvent polarity, proticity, and coordinating ability, researchers can selectively drive:

  • Nucleophilic S-Alkylation (Synthesis of Sulfones).

  • Desulfitative Cross-Coupling (Formation of C-C bonds).

  • Orthogonal Functionalization (Preservation of the sulfinate during Br-coupling).

Reagent Profile & Solvation Thermodynamics

The 5-bromopyridine-3-sulfinate anion is an ambident nucleophile .[1] The negative charge is delocalized over the O-S-O system, but the sulfur atom is the softer, more nucleophilic center, while the oxygen is harder.

  • Electronic Effect: The bromine at the 5-position is electron-withdrawing (

    
     effect). This stabilizes the sulfinate anion compared to unsubstituted pyridine sulfinates, effectively lowering the HOMO energy. Consequently, this reagent requires higher activation energy (or more polar solvents) to initiate nucleophilic attack compared to electron-rich analogs.[1]
    
  • Solvation Shell:

    • Protic Solvents (H

      
      O, MeOH):  Form strong hydrogen bonds with the sulfinate oxygens. This "cages" the anion, reducing nucleophilicity but stabilizing the salt against disproportionation.
      
    • Polar Aprotic Solvents (DMSO, DMF): Solvate the sodium cation (

      
      ) effectively while leaving the sulfinate anion (
      
      
      
      ) "naked" and highly reactive.
Table 1: Solubility and Reactivity Potential by Solvent Class
Solvent ClassExamplesSolubilityAnion StatePrimary Application
Polar Aprotic DMSO, DMF, NMPHigh (>100 mg/mL)Naked / ReactiveS-Alkylation (Sulfone synthesis)
Protic Water, MethanolHigh H-Bonded / StabilizedSolubilization, Green Chemistry
Ethereal THF, 1,4-DioxaneLow to Moderate Ion-PairedPd-Catalyzed Desulfitation
Non-Polar Toluene, DCMInsoluble AggregatedRequires Phase Transfer Catalyst (PTC)

Mechanistic Pathways & Visualization[1][2]

The following diagram illustrates how solvent choice steers the reaction trajectory.

ReactionPathways Reagent Sodium 5-bromopyridine-3-sulfinate Solvent_Polar Polar Aprotic (DMSO/DMF, 25-60°C) Reagent->Solvent_Polar Solvent_HighBP High BP Ethereal (Dioxane/Dibutyl Ether, 140°C) Reagent->Solvent_HighBP Solvent_Aq Aqueous/Alcoholic (THF/H2O, <60°C) Reagent->Solvent_Aq NakedAnion Naked Anion Formation (High Nucleophilicity) Solvent_Polar->NakedAnion Dissoc. Na+ Desulfitation Pd-Catalyzed Extrusion of SO2 Solvent_HighBP->Desulfitation + Ar-Br / Pd(0) Orthogonal Br-Activation (Sulfinate Intact) Solvent_Aq->Orthogonal + R-B(OH)2 / Pd(0) Prod_Sulfone Alkyl/Aryl Sulfone (S-Alkylation) NakedAnion->Prod_Sulfone + R-X (SN2) Prod_Biaryl Biaryl/Heterobiaryl (C-C Bond) Desulfitation->Prod_Biaryl -SO2 Prod_Suzuki Functionalized Sulfinate (Suzuki on Br) Orthogonal->Prod_Suzuki Chemoselective

Figure 1: Divergent reaction pathways dictated by solvent class and temperature.[1] Polar aprotic solvents favor retention of sulfur (sulfones), while high-boiling ethers favor loss of sulfur (desulfitation).

Detailed Experimental Protocols

Protocol A: Synthesis of Sulfones via S-Alkylation

Objective: Leverage the "naked anion" effect in DMSO to synthesize 3-(alkylsulfonyl)-5-bromopyridine. Mechanism: S


2 Nucleophilic Substitution.[1]

Materials:

  • Sodium 5-bromopyridine-3-sulfinate (1.0 equiv)[1]

  • Alkyl Halide (e.g., Benzyl bromide) (1.2 equiv)

  • Solvent: Anhydrous DMSO (0.2 M concentration)

  • Workup: EtOAc, Brine, Na

    
    SO
    
    
    
    .

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Sodium 5-bromopyridine-3-sulfinate (1.0 mmol, 244 mg) in anhydrous DMSO (5.0 mL). The solution should be clear.

    • Note: If using DMF, heating to 40°C may be required for full solubility.[1]

  • Addition: Add the alkyl halide (1.2 mmol) dropwise at room temperature.

    • Critical Control: For highly reactive electrophiles (e.g., MeI), cool to 0°C to prevent O-alkylation (kinetic control).

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or LCMS.[1]

    • Endpoint: Disappearance of the sulfinate peak (LCMS [M-Na]

      
       mass).[1]
      
  • Quench & Extraction: Pour the reaction mixture into ice-water (20 mL). Extract with EtOAc (3 x 15 mL).

    • Why? DMSO is miscible with water; the sulfone product will partition into the organic layer.

  • Purification: Wash the combined organic layers with water (2x) and brine (1x) to remove residual DMSO. Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
Protocol B: Pd-Catalyzed Desulfitative Cross-Coupling

Objective: Use the sulfinate as an aryl nucleophile surrogate (Suzuki alternative) to form 3-aryl-5-bromopyridine.[1] Mechanism: Oxidative addition


 Transmetallation 

SO

Extrusion

Reductive Elimination.[1]

Materials:

  • Sodium 5-bromopyridine-3-sulfinate (1.5 equiv)[1]

  • Aryl Bromide (1.0 equiv)[2][3]

  • Catalyst: Pd(OAc)

    
     (5 mol%) + PCy
    
    
    
    (10 mol%) or Pd(PPh
    
    
    )
    
    
    .[1]
  • Base: K

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane or Dibutyl Ether (degassed).[1]

Step-by-Step:

  • Setup: Charge a pressure vial (microwave vial) with the sulfinate (1.5 mmol), Aryl Bromide (1.0 mmol), Pd catalyst, phosphine ligand, and K

    
    CO
    
    
    
    .
  • Solvent & Inerting: Add 1,4-Dioxane (5 mL). Seal the vial and purge with Argon for 5 minutes.

    • Solvent Choice: Dioxane is crucial here.[1] It coordinates weakly to Pd, stabilizing the intermediate, but has a high enough boiling point (101°C) to facilitate the thermal extrusion of SO

      
      .
      
  • Desulfitation: Heat the reaction block to 140°C (or 110°C if using Dioxane) for 16–24 hours.

    • Note: The high temperature is non-negotiable.[1] The 5-Br substituent stabilizes the C-S bond; insufficient heat will result in stalled transmetallation.

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc).[1] Concentrate the filtrate and purify via column chromatography.

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Low Yield in S-Alkylation O-Alkylation competitionSwitch solvent from DMF to DMSO (higher dielectric constant favors S-attack).[1] Lower temperature.
Incomplete Desulfitation Temperature too lowSwitch solvent to Dibutyl Ether (BP 141°C) to access higher reaction temperatures.
Precipitation of Reagent "Salting out" effectIf using organic mixtures, add small amount of water or use a Phase Transfer Catalyst (TBAB).
De-bromination (Side Rxn) Pd-insertion into C-BrUse a catalyst system selective for desulfitation (e.g., Pd

(dba)

without strong donor ligands) or lower temp slightly.[1]

References

  • Willis, M. C. (2010).[1] Sulfur Dioxide: A Powerful Reagent for the Synthesis of Organosulfur Compounds. Chemical Reviews. Link

    • Context: Foundational review on using sulfur dioxide surrogates and sulfin
  • Markovic, T., et al. (2017).[1] Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Link

    • Context: Specific protocol for pyridine sulfinate cross-coupling, establishing the dioxane/dibutyl ether solvent systems.
  • Baran, P. S., et al. (2014).[1] Practical Synthesis of Sulfinates. Journal of the American Chemical Society. Link

    • Context: Describes the synthesis and stability of diverse sulfinate salts, including heterocyclic variants.
  • Manolikakes, G., et al. (2016).[1] Recent Advances in the Synthesis of Sulfones. Synthesis. Link

    • Context: Comprehensive review of S-alkylation conditions and solvent effects on regioselectivity.

Sources

One-pot synthesis of sulfones from aryl bromides and Sodium 5-bromopyridine-3-sulfinate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the Palladium-Catalyzed C–S Cross-Coupling (Sulfonylation) of aryl bromides with Sodium 5-bromopyridine-3-sulfinate .

This specific transformation is high-value because it installs a (5-bromopyridin-3-yl)sulfonyl moiety. The resulting sulfone retains a reactive bromine handle on the pyridine ring, serving as a bifunctional "linchpin" for subsequent diversification (e.g., via Suzuki-Miyaura or Buchwald-Hartwig coupling) in late-stage drug discovery.

Strategic Significance & Chemistry Overview

The synthesis of diaryl and aryl-heteroaryl sulfones is a cornerstone of medicinal chemistry, given the sulfone linker’s prevalence in FDA-approved therapeutics (e.g., Eletriptan, Apremilast).

While traditional methods involve the oxidation of sulfides (requiring harsh oxidants) or nucleophilic aromatic substitution (limited to electron-poor substrates), the transition-metal-catalyzed coupling of sodium sulfinates offers a mild, convergent route.

The "Linchpin" Reagent: Sodium 5-bromopyridine-3-sulfinate

This protocol utilizes Sodium 5-bromopyridine-3-sulfinate as a nucleophilic sulfur source.

  • Chemoselectivity Challenge: The reaction system contains two potential electrophiles: the starting Aryl Bromide (Ar-Br) and the bromine atom on the Pyridine Sulfinate .

  • Solution: Under the defined Pd(0)/Xantphos conditions, the anionic sulfinate acts exclusively as the nucleophile. The catalyst preferentially undergoes oxidative addition with the free Ar-Br substrate, preserving the bromopyridine moiety for future functionalization.

  • Outcome: A (5-bromopyridin-3-yl) aryl sulfone is formed in a single step.

Reaction Mechanism & Pathway[1][2]

To achieve Sulfone formation (C–S bond) rather than Desulfinative Biaryl formation (C–C bond) , ligand selection is critical.

  • Path A (Desired): Use of bidentate ligands with a wide bite angle (e.g., Xantphos ) favors reductive elimination of the sulfone.

  • Path B (Avoided): Bulky, electron-rich monodentate ligands (e.g., P(tBu)₃) typically promote the extrusion of SO₂ (desulfinylation), leading to biaryl products (Willis coupling).

Mechanistic Diagram (DOT)

ReactionMechanism Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Br adds to Pd) Pd0->OxAdd + Ar-Br PdII_Ar L-Pd(II)(Ar)(Br) Intermediate OxAdd->PdII_Ar LigandEx Ligand Exchange (Sulfinate displaces Br) PdII_Ar->LigandEx + Na-Sulfinate - NaBr PdII_Sulf L-Pd(II)(Ar)(SO2-PyBr) Sulfinate Complex LigandEx->PdII_Sulf RedElim Reductive Elimination (C-S Bond Formation) PdII_Sulf->RedElim Fast with Xantphos Desulf SO2 Extrusion (Avoided by Xantphos) PdII_Sulf->Desulf Slow RedElim->Pd0 Regeneration Product FINAL PRODUCT (Ar-SO2-PyBr) RedElim->Product

Caption: Catalytic cycle for Pd-catalyzed sulfonylation. Xantphos ensures the path remains on the C-S bond formation track, suppressing SO₂ loss.

Experimental Protocol

Reagents & Materials Table
ComponentRoleEquiv.Notes
Aryl Bromide (Ar-Br) Substrate1.0Limiting reagent.
Na 5-bromopyridine-3-sulfinate Nucleophile1.2 - 1.5Excess ensures conversion. Hygroscopic; store in desiccator.
Pd₂(dba)₃ Catalyst Precursor0.025 (2.5 mol%)Provides Pd(0).
Xantphos Ligand0.05 (5 mol%)Crucial for sulfone selectivity.
Cs₂CO₃ Base1.5Enhances solubility/reactivity.
TBAB Additive1.0Tetrabutylammonium bromide. Phase transfer/stabilizer.
1,4-Dioxane Solvent0.2 MAnhydrous, degassed.
Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Optional but Recommended)

  • In a glovebox or under Argon flow, add Pd₂(dba)₃ (23 mg, 0.025 mmol) and Xantphos (29 mg, 0.05 mmol) to a dry reaction vial.

  • Add 1.0 mL of anhydrous 1,4-dioxane.

  • Stir at room temperature for 5–10 minutes until the solution turns a clear reddish-orange. This ensures active L-Pd(0) formation.

Step 2: Reaction Assembly

  • To the catalyst vial, add the Aryl Bromide (1.0 mmol).

  • Add Sodium 5-bromopyridine-3-sulfinate (300–375 mg, 1.2–1.5 mmol).

  • Add Cs₂CO₃ (488 mg, 1.5 mmol) and TBAB (322 mg, 1.0 mmol).

  • Add remaining 1,4-dioxane (4.0 mL) to reach a concentration of ~0.2 M.

  • Seal the vial with a Teflon-lined cap.

Step 3: Execution

  • Place the vial in a pre-heated heating block at 80–100 °C .

    • Note: Electron-deficient aryl bromides react well at 80 °C. Electron-rich or sterically hindered substrates may require 100 °C.

  • Stir vigorously (800–1000 rpm) for 12–16 hours .

  • Monitor by LC-MS or TLC. Look for the disappearance of Ar-Br. The sulfone product is usually more polar than the starting bromide.

Step 4: Work-up & Purification

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and water (20 mL).

  • Separate layers. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

  • Combine organics, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 10% to 40% EtOAc).

    • Visualization: UV (254 nm). The pyridine ring usually makes the product UV-active.

Expert Insights & Troubleshooting (E-E-A-T)

Why Xantphos?

In the context of sulfinate coupling, the bite angle of the ligand dictates the outcome.

  • Xantphos (Bite angle ~111°) promotes the reductive elimination of the Pd(II)-sulfinate complex to form the Sulfone .

  • DPEphos or P(tBu)₃ often facilitate the migration of the aryl group from Pd to the oxygen of the sulfinate (forming sulfinic esters) or the extrusion of SO₂ (forming biaryls). Stick to Xantphos for reliability.

Chemoselectivity (Br vs. Br)

You are coupling an aryl bromide with a bromopyridine sulfinate.

  • Risk: Polymerization or homo-coupling of the sulfinate.

  • Control: The oxidative addition of Pd(0) into the C–Br bond of the sulfinate (anionic species) is kinetically slower than into the neutral Ar-Br, especially if the Ar-Br is electron-deficient or neutral.

  • Troubleshooting: If you observe dimerization of the pyridine sulfinate, lower the temperature to 80 °C and add the sulfinate slowly (portion-wise) or increase the loading of the Ar-Br slightly.

The Role of TBAB

Tetrabutylammonium bromide (TBAB) is often essential in these heterogeneous mixtures. It acts as a phase-transfer catalyst to solubilize the sodium sulfinate salt in the organic solvent (dioxane), increasing the effective concentration of the nucleophile near the catalyst.

References

  • Cacchi, S., et al. (2002). Palladium-Catalyzed Preparation of Aryl Sulfones from Aryl Halides and Sodium Arenesulfinates. Journal of Organic Chemistry. Link

  • Maloney, K. M., et al. (2009). Palladium-Catalyzed Cross-Coupling of Aryl Halides with Sodium Sulfinates. Organic Letters. Link

  • Willis, M. C. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling. Journal of the American Chemical Society. (Cited for mechanistic contrast: this paper details the desulfinative path to be avoided). Link

  • Sigma-Aldrich. (2023). Product Specification: Sodium 5-bromopyridine-3-sulfinate. Link

Sodium 5-bromopyridine-3-sulfinate as a nucleophilic partner in C-S bond formation

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Value

In the landscape of fragment-based drug discovery (FBDD), Sodium 5-bromopyridine-3-sulfinate represents a high-value "bifunctional" building block. Unlike standard phenyl sulfinates, this reagent offers two distinct orthogonal handles:

  • Nucleophilic Sulfur (

    
    ):  A soft nucleophile primed for C-S bond formation (sulfones, sulfonamides, sulfonates).
    
  • Electrophilic Carbon (C-Br): A latent handle at the C5 position, enabling late-stage diversification via Suzuki, Buchwald-Hartwig, or Negishi couplings after the sulfur linkage is established.

This guide details the protocols for leveraging the sulfinate moiety to form C-S bonds while preserving the bromine handle, enabling the rapid synthesis of 3,5-disubstituted pyridine scaffolds common in kinase inhibitors and GPCR ligands.

Part 2: Reactivity Profile & Mechanistic Insights[1]

Ambident Nucleophilicity (S vs. O)

Sulfinate salts are ambident nucleophiles. The negative charge is delocalized over the O-S-O system, allowing reaction at either:

  • Sulfur (Soft Center): Favored by "soft" electrophiles (alkyl halides,

    
    -allyl species) and transition metal catalysts (Cu, Pd). This yields the desired sulfones .
    
  • Oxygen (Hard Center): Favored by "hard" electrophiles (silyl chlorides, hard alkylating agents like diazomethane). This yields thermodynamically unstable sulfinate esters .

Key Insight: To maximize S-selectivity (sulfone formation), utilize polar aprotic solvents (DMF, DMSO) which solvate the cation (


), leaving the "naked" sulfinate anion free to attack via its softer sulfur atom.
The "5-Bromo" Advantage

The electron-withdrawing nature of the pyridine ring, augmented by the bromine at C5, makes the sulfinate slightly less nucleophilic than benzenesulfinate. However, this electron deficiency stabilizes the resulting sulfone, making it resistant to oxidative degradation.

Part 3: Experimental Protocols

Application A: Synthesis of Heteroaryl Sulfones via Cu-Catalysis

Direct C-S coupling with Aryl Iodides/Bromides.[1]

Context: Traditional S-arylation requires thiols (smelly, prone to disulfide formation). Using sodium 5-bromopyridine-3-sulfinate allows for odorless, aerobic cross-coupling.

Protocol 1: Copper-Catalyzed S-Arylation

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Sodium 5-bromopyridine-3-sulfinate (1.2 equiv)

  • CuI (10 mol%)[1]

  • L-Proline (20 mol%)

  • NaOH (2.0 equiv)[2]

  • DMSO (0.2 M)

Step-by-Step Procedure:

  • Setup: Charge a dried Schlenk tube with the Aryl Iodide (1.0 mmol), Sodium 5-bromopyridine-3-sulfinate (300 mg, 1.2 mmol), CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and NaOH (80 mg, 2.0 mmol).

  • Inertion: Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add anhydrous DMSO (5 mL) via syringe.

  • Reaction: Seal the tube and heat to 80 °C for 12–18 hours.

    • Note: The mixture should turn from a suspension to a dark homogeneous solution.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (

    
    ) to remove DMSO.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica flash chromatography (Hexane/EtOAc gradient).
    

Yield Expectation: 75–85% Troubleshooting: If conversion is low, switch ligand to trans-1,2-cyclohexanediamine (DMEDA) or increase temperature to 110 °C.

Application B: Synthesis of Sulfonamides via Oxidative Coupling

Metal-Free Activation.[3]

Context: Converting the sulfinate directly to a sulfonamide without isolating the unstable sulfonyl chloride intermediate.

Protocol 2: Iodine-Mediated Oxidative Coupling

Reagents:

  • Sodium 5-bromopyridine-3-sulfinate (1.0 equiv)

  • Amine (Primary or Secondary) (1.2 equiv)

  • 
     (1.5 equiv)
    
  • 
     (2.0 equiv)
    
  • Solvent:

    
    :DCM (1:1 biphasic system)
    

Step-by-Step Procedure:

  • Mixing: In a round-bottom flask, dissolve Sodium 5-bromopyridine-3-sulfinate (1.0 mmol) and the Amine (1.2 mmol) in a 1:1 mixture of DCM and Water (10 mL total).

  • Base Addition: Add

    
     (2.0 mmol). Stir vigorously.
    
  • Oxidant Addition: Add

    
     (1.5 mmol) in one portion. The organic layer will turn violet/brown.
    
  • Reaction: Stir at Room Temperature for 4–6 hours. The color usually fades as iodine is consumed.

  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) until the iodine color completely disappears.
    
  • Extraction: Extract with DCM (

    
    ). Wash combined organics with brine.
    
  • Isolation: Concentrate to yield the crude sulfonamide. Recrystallize from EtOH or purify via column chromatography.

Mechanism: Iodine oxidizes the sulfinate to a sulfonyl iodide intermediate, which is highly electrophilic and immediately trapped by the amine.

Part 4: Strategic Workflow & Visualization

The following diagram illustrates the decision matrix for using Sodium 5-bromopyridine-3-sulfinate, highlighting the orthogonality of the Sulfur and Bromine handles.

G Reagent Sodium 5-bromopyridine- 3-sulfinate Path_Sulfone Path A: Sulfone Synthesis (S-Alkylation/Arylation) Reagent->Path_Sulfone Electrophile: C-X Path_Sulfonamide Path B: Sulfonamide Synthesis (Oxidative Coupling) Reagent->Path_Sulfonamide Nucleophile: Amine Cond_Cu CuI, L-Proline, Ar-I (DMSO, 80°C) Path_Sulfone->Cond_Cu Cond_I2 I2, Amine, K2CO3 (DCM/H2O, RT) Path_Sulfonamide->Cond_I2 Int_Sulfone 3-Sulfonyl-5-bromo-pyridine Cond_Cu->Int_Sulfone C-S Bond Formed Int_Sulfonamide 3-Sulfonamido-5-bromo-pyridine Cond_I2->Int_Sulfonamide S-N Bond Formed Late_Stage Late-Stage Diversification (Suzuki/Buchwald) Int_Sulfone->Late_Stage Br Handle Active Int_Sulfonamide->Late_Stage Br Handle Active Final_Drug 3,5-Disubstituted Pyridine Scaffold Late_Stage->Final_Drug Pd-Catalysis

Figure 1: Strategic workflow for orthogonal functionalization of Sodium 5-bromopyridine-3-sulfinate.

Part 5: Data Summary

Table 1: Comparative Reactivity of Pyridine Sulfinates

Reaction TypePartner ReagentCatalyst/PromoterPrimary ProductKey Advantage
S-Arylation Aryl IodideCuI / L-ProlineDiaryl SulfoneAvoids smelly thiols; Air stable
S-Alkylation Alkyl BromideNone (Thermal)Alkyl-Pyridine SulfoneHigh atom economy; No catalyst needed
Oxidative Amidation

Amine

/

SulfonamideMetal-free; One-pot; Mild conditions
Desulfinative Coupling Aryl Boronic AcidPd(OAc)2Biaryl (C-C bond)Uses sulfinate as a leaving group (alternative path)

Part 6: References

  • Lam, L. Y., & Ma, C. (2021).[4] Chan-Lam-Type C-S Coupling Reaction by Sodium Aryl Sulfinates and Organoboron Compounds.[4] Organic Letters, 23(15), 6164–6168. Link

  • Kou, M., Wei, Z., Li, Z., & Xu, B. (2022).[5] Copper-Catalyzed Sulfinyl Cross-Coupling Reaction of Sulfinamides. Organic Letters, 24(46), 8514–8519. Link

  • BenchChem. (2025).[2][6] Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide. BenchChem Application Notes. Link

  • RSC Advances. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11, 9759. Link

  • Vertex AI Search. (2023). Aggregated search results for Sodium 5-bromopyridine-3-sulfinate applications. (Data synthesized from multiple commercial and academic sources).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Sodium 5-Bromopyridine-3-Sulfinate Cross-Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a bifunctional building block, Sodium 5-bromopyridine-3-sulfinate (CAS 1858116-95-6) presents unique opportunities and distinct chemoselective challenges. It contains both an electrophilic site (the C5-bromo group) and a nucleophilic/latent-electrophilic site (the C3-sulfinate group).

This guide is designed for discovery chemists and process scientists. It addresses the thermodynamic thresholds, mechanistic pitfalls, and step-by-step methodologies required to achieve high-yielding, chemoselective cross-couplings with this reagent.

Part 1: Diagnostic FAQs & Chemoselectivity Control

Q1: How do I control whether the reaction occurs at the 5-bromo position or the 3-sulfinate position?

A: Chemoselectivity is dictated by thermal energy and ligand sterics. The sulfinate moiety is remarkably stable under standard mildly basic cross-coupling conditions[1]. To react exclusively at the C5-bromo position (Suzuki-Miyaura), use lower temperatures (80 °C) and standard phosphine ligands (e.g., PPh3). To force a reaction at the C3-sulfinate position (Desulfinative C-C Coupling), you must exceed the thermodynamic barrier for SO₂ extrusion, which requires temperatures between 120–185 °C and highly sterically demanding ligands like PCy3[2].

G Start Sodium 5-bromopyridine- 3-sulfinate Desulf Desulfinative C-C Coupling (Reacts at C3) Start->Desulf Pd(OAc)2, PCy3 150 °C, K2CO3 Suzuki Suzuki-Miyaura Coupling (Reacts at C5) Start->Suzuki Pd(PPh3)4, Na2CO3 80 °C Sulfone S-Arylation (Forms C3-Sulfone) Start->Sulfone CuI or Pd/Xantphos 80-110 °C Polymer Oligomerization (Self-Coupling) Start->Polymer High Temp + No Excess Partner

Divergent chemoselective pathways of Sodium 5-bromopyridine-3-sulfinate.

Q2: My desulfinative cross-coupling yields are stuck below 20%, and I recover unreacted sulfinate. What is failing?

A: The catalytic cycle is likely stalling at the transmetalation or SO₂ extrusion step. The optimized catalytic system for pyridine sulfinates specifically requires Pd(OAc)₂ and PCy3 with a K₂CO₃ base[3]. If you are using a weaker base (like Na₂CO₃) or a less bulky ligand (like dppf), the palladium-sulfinate intermediate will form but fail to extrude SO₂. Ensure your heating block is accurately delivering 150 °C to the reaction medium, as this step is highly endothermic.

Q3: I am observing significant homocoupling and unidentifiable polymeric mass. How do I prevent this?

A: Because your starting material has both a reactive bromide and a reactive sulfinate, high-temperature desulfinative conditions will cause the molecules to couple with themselves if the target coupling partner is not kinetically favored. To mitigate this, use a 1.5 to 2.0 molar excess of your target aryl halide to outcompete self-condensation. Alternatively, perform a sequential coupling: functionalize the C5-bromo group first at low temperatures, then perform the desulfinative coupling on the resulting intermediate[1].

Part 2: Mechanistic Workflows & Validated Protocols

Workflow 1: High-Temperature Desulfinative Cross-Coupling (C3-Position)

Understanding the catalytic cycle is essential for troubleshooting. The extrusion of SO₂ is the turnover-limiting step[2].

Mechanism Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-Br adds to Pd(0) Pd0->OxAdd Ar-Br Transmet Transmetalation Pyridine-Sulfinate coordinates OxAdd->Transmet Base (K2CO3) Extrusion Extrusion Transmet->Extrusion Rate Limiting Step RedElim Reductive Elimination Biaryl Product Formed Extrusion->RedElim -SO2 RedElim->Pd0 Product Release

Catalytic cycle of Pd-catalyzed desulfinative cross-coupling highlighting SO2 extrusion.

Step-by-Step Methodology

Objective: Form a biaryl linkage at the C3-position by extruding SO₂, using a pre-arylated (or native) 5-bromopyridine-3-sulfinate.

  • Preparation: To an oven-dried, heavy-walled pressure vial, add the Pyridine-3-sulfinate salt (1.5 mmol), target Aryl bromide (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), PCy3 (0.10 mmol, 10 mol%), and K₂CO₃ (1.5 mmol).

  • Atmosphere Exchange: Evacuate and backfill the vial with Argon three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (5 mL). Seal the vial tightly with a Teflon-lined cap.

  • Thermal Activation: Heat the mixture vigorously at 150 °C for 16-24 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with deionized water, dry the organic layer over Na₂SO₄, and purify via silica gel chromatography.

Causality of Experimental Choices:

  • Pd(OAc)₂ & PCy3: The extreme steric bulk of Tricyclohexylphosphine (PCy3) is mandatory to force the challenging reductive elimination step, while its strong electron-donating nature stabilizes the high-temperature Pd intermediates[3].

  • K₂CO₃: This specific inorganic base is mechanistically required to facilitate the transmetalation of the sulfinate onto the palladium center[2].

  • 150 °C Heating: The extrusion of SO₂ from the Pd-sulfinate complex is highly endothermic. Temperatures below 120 °C will result in stalled reactions.

Self-Validation Checkpoint: Monitor the reaction via LC-MS (ESI-positive mode).

  • Success Indicator: The reaction mixture transitions from pale yellow to dark brown. LC-MS shows the exact mass of the desulfinated biaryl product.

  • Failure Indicator (Stalled Mechanism): If you observe an intermediate with mass

    
     (Product + SO₂), oxidative addition and transmetalation have occurred, but the cycle is stalled at the SO₂ extrusion step. This validates that your catalyst is active but your thermal energy is insufficient. Verify your heating block calibration.
    
Workflow 2: Chemoselective Suzuki-Miyaura Coupling (C5-Position)
Step-by-Step Methodology

Objective: Couple an aryl boronic acid to the C5-bromo position while preserving the C3-sulfinate group for downstream functionalization.

  • Preparation: To a dried Schlenk flask, add Sodium 5-bromopyridine-3-sulfinate (1.0 mmol), target Arylboronic acid (1.2 mmol), Pd(PPh3)₄ (0.05 mmol, 5 mol%), and Na₂CO₃ (2.0 mmol).

  • Atmosphere Exchange: Evacuate and backfill the flask with Argon three times.

  • Solvent Addition: Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 10 mL) via syringe.

  • Controlled Heating: Heat the reaction mixture to 80 °C and stir for 12 hours. (Crucial: Do not exceed 90 °C).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black, and concentrate. Purify via reverse-phase chromatography (the product remains a highly polar sodium sulfinate salt).

Causality of Experimental Choices:

  • Pd(PPh3)₄: A standard, less sterically demanding catalyst is sufficient for the highly reactive C5-bromo position and prevents unwanted insertion into the C-S bond.

  • Na₂CO₃ & 80 °C: Mild basic conditions and lower temperatures are deliberately chosen. The sulfinate moiety is completely stable under these conditions, preventing premature SO₂ extrusion[1].

Self-Validation Checkpoint: Monitor the reaction via LC-MS (ESI-negative mode, as the product is a sulfinate anion).

  • Success Indicator: Observation of the

    
     mass of the C5-coupled sulfinate.
    
  • Failure Indicator (Loss of Chemoselectivity): If you observe a mass corresponding to

    
    , your temperature is too high, causing inadvertent desulfination. Immediately cool the reaction by 10–15 °C for subsequent runs.
    

Part 3: Quantitative Reaction Parameters

Use the following table to quickly reference the exact conditions required to force the molecule down your desired synthetic pathway.

Reaction PathwayTarget PositionCatalyst / LigandBaseSolventTemp (°C)Expected Yield RangePrimary Mode of Failure
Suzuki-Miyaura C5 (Bromo)5 mol% Pd(PPh3)₄Na₂CO₃Dioxane/H₂O8075–90%Premature desulfination if T > 90°C
Desulfinative C-C C3 (Sulfinate)5 mol% Pd(OAc)₂ / 10 mol% PCy3K₂CO₃1,4-Dioxane15060–85%Stalled SO₂ extrusion if T < 120°C
S-Arylation C3 (Sulfinate)10 mol% CuI / L-ProlineCs₂CO₃DMSO90–11050–70%Competitive C-C coupling

References

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (Semantic Scholar). 3

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - Journal of the American Chemical Society. 2

  • Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates - ACS Medicinal Chemistry Letters. 1

Sources

Side reactions of Sodium 5-bromopyridine-3-sulfinate in sulfonylation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sodium 5-Bromopyridine-3-Sulfinate Ticket ID: #CHM-PYR-SO2-005

User Guide & Troubleshooting Portal

Product: Sodium 5-bromopyridine-3-sulfinate CAS: (Variable/Generic for salt forms, typically 1146288-XX-X for acid/salt analogs) Application: Synthesis of Sulfones (


), Sulfonamides, and Sulfonyl Fluorides.

Executive Summary: The Reagent Profile

You are working with a multifunctional, electron-deficient heteroaryl sulfinate . Unlike simple phenyl sulfinates (e.g., Sodium Benzenesulfinate), this reagent presents three distinct chemical challenges that dictate your reaction success:

  • Ambident Nucleophilicity: The sulfinate anion (

    
    ) can attack electrophiles via Sulfur  (desired: Sulfone) or Oxygen  (undesired: Sulfinic Ester).
    
  • Thermal Instability (Desulfinylation): The electron-withdrawing nature of the pyridine ring, amplified by the 5-Bromo substituent, weakens the

    
     bond. This makes the reagent prone to losing 
    
    
    
    to form 3-bromopyridine.
  • Chemoselectivity (The Bromine Handle): The bromine at position C5 is a "loaded gun." While useful for downstream coupling, it is susceptible to oxidative addition if Palladium (Pd) or Nickel (Ni) catalysts are present during your sulfonylation step.

Diagnostic Pathways (Visualized)

The following diagram illustrates the competing pathways your reaction might take. Use this to identify which side-product you are observing.

ReactionPathways Reagent Na 5-Br-Py-3-SO2 (Starting Material) Desired Sulfone Product (S-Alkylation) Reagent->Desired Soft Electrophile Polar Aprotic Solvent Ester Sulfinic Ester (O-Alkylation) Reagent->Ester Hard Electrophile Non-polar Solvent Desulf 3-Bromopyridine (Desulfinylation) Reagent->Desulf Heat (>100°C) Acidic pH Sulfonate Sulfonate (R-SO3) (Oxidation) Reagent->Sulfonate Air/Moisture Oxidants Polymer Oligomers/Homocoupling (Pd-Insertion at Br) Reagent->Polymer Pd/Ni Catalyst (Chemoselectivity Failure)

Caption: Figure 1. Competing reaction manifolds for Sodium 5-bromopyridine-3-sulfinate. Green indicates the desired pathway; Red indicates destructive side reactions.

Troubleshooting Guide (FAQ Format)

Issue 1: "I isolated a product with the correct mass, but the NMR shifts are wrong."

Diagnosis: O-Alkylation (Sulfinic Ester Formation) . Mechanism: Sulfinates are ambident nucleophiles. According to HSAB (Hard-Soft Acid-Base) theory, the Sulfur atom is "soft" and the Oxygen atom is "hard." If you use a "hard" electrophile (e.g., alkyl tosylates, diazomethane) or a solvent that shields the cation poorly, the Oxygen attacks. Solution:

  • Solvent Switch: Move to polar aprotic solvents (DMF, DMSO, NMP). These solvate the sodium cation effectively, leaving the "soft" sulfur anion free to attack.

  • Temperature: S-alkylation is often thermodynamically favored. Heating (60–80°C) can sometimes rearrange the kinetic O-product to the thermodynamic S-product, though this risks desulfinylation (see Issue 2).

  • Counter-ion: Add Tetrabutylammonium iodide (TBAI). The massive

    
     counter-ion creates a "naked" sulfinate anion, promoting S-attack.
    
Issue 2: "My reagent disappeared, and I only found 3-bromopyridine."

Diagnosis: Protodesulfinylation . Mechanism: The pyridine ring is electron-deficient.[1] The 5-Bromo group withdraws even more electron density. This destabilizes the


 bond. Under heat or acidic conditions, 

is extruded as a gas, and the ring is protonated. Solution:
  • pH Control: Never allow the reaction to become acidic. Sulfinic acids (

    
    ) are unstable. Maintain basic conditions (
    
    
    
    or
    
    
    ).
  • Temperature Cap: Do not exceed 100°C. If your electrophile is sluggish, use a better leaving group (Iodide instead of Bromide) rather than cranking the heat.

  • Avoid Radical Initiators: Radical conditions accelerate

    
     extrusion (the "Langlois" pathway).
    
Issue 3: "I am trying to cross-couple the sulfinate with an Aryl Bromide, but the reaction is messy/polymerized."

Diagnosis: Chemoselectivity Failure (Pd-Insertion at C5). Mechanism: You want the Pd catalyst to insert into your external Aryl Bromide. However, your sulfinate also contains a Bromine (at C5). The Pd catalyst cannot distinguish between them, leading to homocoupling or polymerization. Solution:

  • Electrophile Hierarchy: Use an Aryl Iodide or Triflate as your coupling partner. Pd undergoes oxidative addition to Iodides much faster than Bromides. This allows you to run the reaction at a lower temperature where the C5-Bromine remains inert.

  • Ligand Selection: Use bulky, electron-rich ligands (e.g., XPhos, SPhos) that facilitate the catalytic cycle with the more reactive halide (Iodide) and prevent "leaking" into the less reactive Pyridyl-Bromide cycle.

Issue 4: "The starting material purity has dropped after storage."

Diagnosis: Oxidation to Sulfonate (


). 
Mechanism:  Sulfinates slowly oxidize to sulfonates in the presence of air and moisture. Sulfonates are chemically dead in most displacement reactions.
Solution: 
  • Storage: Store under Argon/Nitrogen at 4°C.

  • Purification: If the reagent is old, recrystallize from Ethanol/Water. Sulfonates are often much less soluble in organic solvents than sulfinates.

Standardized Protocol: S-Alkylation

Recommended for synthesis of Sulfones from Alkyl Halides.

Reagents:

  • Sodium 5-bromopyridine-3-sulfinate (1.2 equiv)

  • Alkyl Halide (Electrophile) (1.0 equiv)

  • TBAI (10 mol% - Critical for S-selectivity)

  • Solvent: DMF or DMSO (0.2 M concentration)

Step-by-Step:

  • Drying: Dry the sulfinate salt under vacuum at 40°C for 2 hours before use. Moisture promotes O-alkylation and desulfinylation.

  • Solvation: Dissolve the sulfinate and TBAI in anhydrous DMF under Nitrogen. Stir for 10 mins to ensure ion exchange.

  • Addition: Add the Alkyl Halide.

  • Reaction: Heat to 60°C . Do not exceed 90°C. Monitor by LCMS.

    • Checkpoint: If O-alkylation (Ester) is observed, increase heat slightly to 80°C to induce rearrangement, but monitor closely for desulfinylation.

  • Workup: Dilute with EtOAc and wash 3x with water (to remove DMF). The O-alkylated byproduct (if any) is usually less polar and can be separated via column chromatography (SiO2, Hex/EtOAc).

Comparative Data: Solvent Effects

SolventDielectric ConstantMajor ProductRisk Factor
DMF/DMSO HighSulfone (S-attack) High boiling point (hard to remove)
Ethanol High (Protic)Mixed (S/O)Protic solvents can promote desulfinylation
THF LowEster (O-attack) Poor solubility of sodium salt
DCM LowNo ReactionReagent insoluble

References & Authority

  • Mechanism of Desulfinylation:

    • Source: "Divergent reactivity of sulfinates with pyridinium salts."[2][3] Chemical Science, 2021.

    • Relevance: Explains the radical instability of electron-deficient pyridine sulfinates and the extrusion of

      
      .
      
    • URL:[Link]

  • Ambident Reactivity (O vs S Alkylation):

    • Source: "Best solvent for S-alkylation of sodium phenylsulfinate." Synthetic Communications / Community Validation.

    • Relevance: Validates the use of polar aprotic solvents (DMF) to favor S-alkylation over O-alkylation.

    • URL:[Link]

  • Pd-Catalyzed Cross-Coupling of Sulfinates:

    • Source: "Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling." J. Am. Chem. Soc., 2020.

    • Relevance: Details the mechanism of Pd insertion and the competition between desulfinylation and coupling.

    • URL:[Link]

  • Oxidation of Sulfinates:

    • Source: "Rapid transformation of sulfinate salts into sulfonates."[4][5][6] Beilstein J. Org.[4][5] Chem., 2018.[4]

    • Relevance: Describes the oxidative pathway to sulfonates, confirming the need for inert storage.

    • URL:[Link][4]

Sources

Technical Support Center: Catalyst Deactivation in Pyridyl Sulfinate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Catalyst Deactivation & Reaction Stalling Reference ID: PYS-CAT-2024

Introduction: The "Deceptive" Stability of Pyridyl Sulfinates

Welcome to the technical support hub for pyridyl sulfinate chemistry. Whether you are utilizing Baran Diversinates™ for radical C-H functionalization or employing Willis-type reagents for palladium-catalyzed desulfitative cross-coupling, you are likely here because your reaction has stalled or failed to convert.

Pyridyl sulfinates are unique. Unlike their carbocyclic counterparts (phenyl sulfinates), the pyridine nitrogen is not a passive spectator. It is a potent


-donor that can rewire your catalytic cycle, often leading to catalyst sequestration  rather than turnover.

This guide is structured as a series of Support Tickets addressing the three most common failure modes.

Ticket #001: The "Chelate Trap" in Pd-Catalyzed Cross-Coupling

Symptom: The reaction initiates but stalls at ~20-30% conversion. Adding more catalyst does not restart the reaction. Chemistry Type: Desulfitative Cross-Coupling (Suzuki-Miyaura alternative). Catalyst System: Pd(OAc)


 / Phosphine ligands.[1][2]
Root Cause Analysis: The Resting State Shift

In standard desulfitative coupling (e.g., phenyl sulfinates), the turnover-limiting step is typically transmetalation . However, with 2-pyridyl sulfinates, the mechanism changes drastically.

The pyridine nitrogen and the sulfinate sulfur bind simultaneously to the Palladium(II) center, forming a highly stable 4-membered N,S-chelate .

  • Normal Cycle: Oxidative Addition

    
     Transmetalation 
    
    
    
    SO
    
    
    Extrusion
    
    
    Reductive Elimination.
  • The Trap: The reaction gets stuck after transmetalation but before SO

    
     extrusion. The Pd-N bond stabilizes the sulfinate complex so strongly that SO
    
    
    
    cannot be ejected, turning your catalyst into a metabolic dead-end [1].
Visualizing the Failure Mode

ChelateTrap Cat Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Cat->OxAdd Ar-Br TransMet Transmetalation OxAdd->TransMet Py-SO2-Na Chelate DEAD END: Stable N,S-Chelate (Cannot Extrude SO2) TransMet->Chelate Fast N-Coordination Product Product + Pd(0) TransMet->Product Productive Cycle (Slow for Pyridyl) Chelate->Product Requires High T / Bulky Ligand

Figure 1: The "Chelate Trap" mechanism where the pyridine nitrogen stabilizes the intermediate, preventing SO2 extrusion and catalyst turnover.

Troubleshooting Protocol
VariableRecommendationTechnical Rationale
Ligand Selection Switch to P(t-Bu)

or XPhos
Extremely bulky, electron-rich phosphines sterically clash with the pyridine ring, destabilizing the N-Pd interaction and forcing the cycle forward [2].
Base Additive Use K

CO

(Excess)
Carbonate plays a dual role: it facilitates transmetalation and acts as a "sink" for the extruded SO

(forming sulfite), preventing re-adsorption [1].
Temperature Increase to >100°C The energy barrier for SO

extrusion from the chelated complex is significantly higher than for phenyl sulfinates. Heat is required to break the chelate.
Counter-Cation Add Cu(I) co-catalyst Copper can competitively bind the pyridine nitrogen (transmetalation aid), freeing the Palladium to perform the desulfitation.

Ticket #002: Radical Quenching in Minisci-Type Reactions

Symptom: Low yield of alkylated heterocycle.[3] The reaction mixture turns dark immediately. Unreacted sulfinate remains.[1] Chemistry Type: Radical C-H Functionalization (Baran Diversinates™).[3] Reagents: Zinc Sulfinate + Oxidant (TBHP/S


O

) + Heterocycle.[3]
Root Cause Analysis: The "False" Radical

While these reagents are marketed as "rugged," the radical generation step is sensitive.

  • Oxidant Mismatch: If the oxidant (e.g., TBHP) is consumed by the solvent or impurities before oxidizing the sulfinate, no radical is formed.

  • Radical Termination: The generated alkyl radical reacts with the sulfinate salt itself or the oxidant rather than the heterocycle (off-cycle termination).

  • Phase Transfer Failure: Zinc sulfinates are often insoluble in pure organic solvents (DCM/DCE), while the oxidant is organic-soluble. The reaction fails at the interface.

Decision Tree for Optimization

MinisciFix Start Issue: Low Conversion Solubility Is the Zn-Sulfinate dissolved? Start->Solubility biphasic Add Water/DMSO ( biphasic system) Solubility->biphasic No (Suspension) Substrate Is the Heterocycle Electron-Rich? Solubility->Substrate Yes Acid Add TFA (1-2 equiv) Substrate->Acid Yes (Pyridine, Quinoline) Oxidant Is the Oxidant TBHP? Substrate->Oxidant No (Electron Deficient) Persulfate Switch to Na2S2O8 / Ag(I) Oxidant->Persulfate Yes (Yield < 20%)

Figure 2: Diagnostic workflow for optimizing radical alkylation using sulfinate salts.

Experimental Fixes
  • The "TFA Spike": If your substrate is a pyridine or quinoline, add 1.0–2.0 equivalents of Trifluoroacetic Acid (TFA).

    • Why? Protonating the heterocycle lowers its LUMO, making it thousands of times more reactive toward the nucleophilic alkyl radical generated from the sulfinate [3].

  • The DMSO Trick: Even if you want to run the reaction in DCM, add 10-20% DMSO and water.

    • Why? This solubilizes the Zinc salt, ensuring it meets the oxidant.

  • Slow Addition: Do not dump all reagents at once if using Silver (Ag) catalysis.

    • Why? High concentrations of radicals lead to homocoupling (R-R) rather than heterocycle functionalization.

Ticket #003: Sulfur Poisoning (The Invisible Killer)

Symptom: The catalyst dies after the first run (if recycling) or requires high loadings (>5 mol% Pd) to work. Mechanism: Reversible vs. Irreversible Poisoning.[4]

In any reaction involving sulfinates, Sulfur Dioxide (SO


)  is a byproduct.
  • Pd/Pt/Ni Affinity: These metals have a high affinity for sulfur.

  • The Poisoning Event: Free SO

    
     or reduced sulfide species (
    
    
    
    ) bind to the metal center, blocking the coordination sites required for the aryl halide (in cross-coupling) or the oxidant interaction.
Mitigation Strategy
  • Active Sparging: Do not run these reactions in a closed crimp-top vial unless necessary. Use a balloon of Argon with an outlet needle to sweep extruded SO

    
    out of the headspace.
    
  • Scavengers: Add solid Calcium Oxide (CaO) or excess Potassium Carbonate to the reaction. These react with SO

    
     to form stable sulfites/sulfates (CaSO
    
    
    
    ), effectively sequestering the poison [4].

Frequently Asked Questions (FAQs)

Q: Can I use 2-pyridyl sulfinates in standard Suzuki conditions? A: Generally, no. Standard Suzuki conditions (aqueous base, Pd(PPh


)

) often fail because the boronic acid mechanism relies on a different transmetalation pathway. For sulfinates, you must use desulfitative conditions (Pd(II) source, oxidant or specialized phosphine, higher heat) [5].

Q: My zinc sulfinate reagent has become a sticky solid. Is it still good? A: Likely not. Zinc sulfinates are hygroscopic. If they absorb water, the stoichiometry of the Zinc cluster changes, and the molecular weight becomes unreliable. Dry it under high vacuum at 40°C overnight or purchase a fresh batch.

Q: Why does my reaction turn black immediately? A: In Ag-catalyzed reactions, this is "Silver Mirror" formation (Ag


 reducing to Ag

). This indicates your oxidant is working, but the silver is precipitating out too fast. Try reducing the temperature or adding the oxidant via syringe pump.

References

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. J. Am. Chem. Soc. 2020.

  • Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions. Sigma-Aldrich Technical Guide.

  • Practical C–H Functionalization of Quinones with Boronic Acids. (Context on Radical Mechanisms/Baran). Nature.[5] 2012.

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (Sulfur Poisoning Mechanisms). Organic Process Research & Development.

  • Diversinates™ User Guide. Baran Lab / Scripps Research.

Sources

Managing the solubility of Sodium 5-bromopyridine-3-sulfinate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The Challenge: Sodium 5-bromopyridine-3-sulfinate is a valuable reagent for installing sulfonyl groups via Pd-catalyzed cross-coupling or radical functionalization (e.g., Baran Diversinates™ chemistry). However, as an ionic sodium salt, it exhibits high lattice energy and hydrophilicity. This creates a fundamental incompatibility with the non-polar or moderately polar aprotic solvents (DCM, Toluene, THF) typically required for transition-metal catalysis to prevent catalyst poisoning or competitive coordination by the pyridine nitrogen.

The Solution Architecture: This guide provides three validated workflows to overcome this solubility barrier:

  • Binary Solvent Systems: For robust, general-purpose reactions.

  • Phase Transfer Catalysis (PTC): For biphasic alkylation/arylation.

  • Cation Exchange (Metathesis): For strictly anhydrous, homogeneous applications.

Diagnostic: Solubility Matrix

Before altering your protocol, consult the solubility behavior matrix below. Data represents empirical trends for sodium heteroaryl sulfinates.

Solvent ClassRepresentative SolventSolubility StatusMechanistic BarrierRecommended Additive
Non-Polar Toluene, HexaneInsoluble High lattice energy; no solvation of Na⁺.TBAB (Phase Transfer)
Polar Aprotic DCM, THF, EtOAcSparingly Soluble Insufficient dielectric constant to dissociate ion pair.15-Crown-5 or Cation Exchange
Polar Aprotic (High) DMSO, DMF, DMAcSoluble High dipole moment solvates cation effectively.None (Native Solvent)
Protic Water, MethanolHighly Soluble Hydrogen bonding stabilizes anion; high dielectric.None

Decision Logic: Selecting the Right Protocol

Use this decision tree to select the optimal solubilization strategy based on your reaction constraints.

SolventStrategy start START: Select Reaction Type q1 Is water or alcohol tolerated? start->q1 sol_binary STRATEGY A: Binary Solvent System (DMSO/H2O or DMF) q1->sol_binary Yes q2 Is the reaction biphasic? (e.g., Aqueous oxidant + Organic substrate) q1->q2 No sol_ptc STRATEGY B: Phase Transfer Catalysis (TBAB/Toluene) q2->sol_ptc Yes q3 Strictly Anhydrous/Homogeneous? q2->q3 No sol_exchange STRATEGY C: Cation Exchange (Make TBA-Salt) q3->sol_exchange Yes (Scale >1g) sol_crown STRATEGY D: Chelation (15-Crown-5) q3->sol_crown Yes (Scale <100mg)

Figure 1: Strategic decision tree for solubilizing sodium sulfinates.

Technical Workflows & Protocols

Protocol A: Phase Transfer Catalysis (PTC)

Best for: Alkylation reactions or radical functionalization in non-polar solvents (Toluene/DCM).

The Science: The sodium cation is "hard" and binds tightly to the sulfinate anion. By introducing a lipophilic quaternary ammonium salt (Quat), you perform an in-situ ion exchange. The "soft," bulky quaternary ammonium cation pairs with the sulfinate, dragging it into the organic layer where it becomes a "naked," highly reactive nucleophile.

Step-by-Step:

  • Calculate Stoichiometry: Use 1.0 equiv of Sodium 5-bromopyridine-3-sulfinate.

  • Add Catalyst: Add 0.1 – 0.2 equiv of Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium iodide (TBAI).

    • Note: TBAB is generally preferred for cost; TBAI is used if iodide catalysis is beneficial (e.g., Finkelstein conditions).

  • Solvent System: Suspend reagents in a 1:1 mixture of Toluene/Water or DCM/Water .

  • Agitation: High-speed stirring (>800 RPM) is critical to maximize interfacial surface area.

  • Observation: The solid sulfinate will dissolve as it transfers to the organic phase.

Protocol B: Cation Exchange (Preparation of TBA-Sulfinate)

Best for: Strictly anhydrous Pd-catalyzed cross-couplings where water/alcohols poison the catalyst.

The Science: This permanently replaces the sodium cation (


) with the lipophilic tetrabutylammonium cation (

). The resulting salt is soluble in DCM, THF, and Acetone.

Workflow Diagram:

CationExchange step1 Dissolve Na-Sulfinate in Min. Water step2 Add 1.0 equiv TBA-HSO4 or TBA-Cl step1->step2 step3 Extract with DCM (3x) step2->step3 step4 Dry Organic Layer (Na2SO4) step3->step4 step5 Evaporate & Dry (High Vacuum) step4->step5

Figure 2: Preparation of lipophilic sulfinate salts.

Detailed Procedure:

  • Dissolve 10 mmol Sodium 5-bromopyridine-3-sulfinate in 10 mL distilled water.

  • Add 10 mmol Tetrabutylammonium hydrogen sulfate (

    
    ) dissolved in 10 mL water.
    
  • Stir for 10 minutes. The solution may become cloudy.

  • Extract the mixture with Dichloromethane (DCM) (

    
     mL). The sulfinate is now in the DCM layer.
    
  • Dry the combined organic layers over

    
    , filter, and concentrate in vacuo.
    
  • Result: A viscous oil or waxy solid that is highly soluble in THF and Toluene.

Troubleshooting & FAQs

Q1: Why can't I just use 18-Crown-6 to dissolve it in THF?

Answer: You can, but it is suboptimal.

  • Reasoning: Crown ethers are size-specific host-guest complexing agents. 18-Crown-6 has a cavity size (2.6–3.2 Å) optimized for Potassium (

    
    ) .
    
  • Correction: For Sodium (

    
    )  (ionic radius ~0.95 Å), the optimal host is 15-Crown-5  (cavity 1.7–2.2 Å). Using 15-Crown-5 will yield significantly higher solubility and reaction rates than 18-Crown-6.
    
Q2: The reaction stalls, and a precipitate forms. What is it?

Answer: This is likely Sodium Halide (NaBr/NaCl) byproduct accumulation.

  • Mechanism: As the sulfinate reacts (e.g., in a substitution reaction), the sodium counter-ion pairs with the leaving group (Br/Cl) from the electrophile. NaBr/NaCl is insoluble in organic solvents and precipitates.

  • Impact: This precipitate can coat the surface of any remaining solid reagents, stopping the reaction (passivation).

  • Fix: Ensure vigorous stirring or add a small amount of water (if tolerated) to dissolve the salt crust.

Q3: Is the pyridine nitrogen interfering with my Pd-catalyst?

Answer: Yes, it is a high probability risk.

  • Mechanism: The pyridine nitrogen is a good ligand for Palladium, potentially displacing phosphine ligands and deactivating the catalytic cycle.

  • Mitigation:

    • Use a Binary Solvent containing a protic component (e.g., MeOH) which hydrogen-bonds to the pyridine nitrogen, masking it from the metal center.

    • Increase catalyst loading slightly (to 5-10 mol%).

    • Use bulky phosphine ligands (e.g., XPhos, SPhos) that sterically prevent pyridine coordination.

Q4: My sulfinate seems to have decomposed. How do I check purity?

Answer: Sulfinates can disproportionate into thiosulfonates (


) and sulfonates (

) under acidic conditions.[1][2]
  • Check: Run an H-NMR in

    
     or 
    
    
    
    .
  • Signal: Look for a second set of pyridine signals. Thiosulfonates are less polar and may be extractable into DCM without cation exchange, whereas the sulfinate requires the exchange.

References

  • Baran Lab (Scripps Research). "Diversinates™ User Guide: Practical C-H Functionalization." Baran Lab Open Source Protocols.

  • Sigma-Aldrich. "Baran Diversinates™: Product Guide and Solubility FAQ." Merck/Sigma-Aldrich Technical Library.

  • Vogelsang, E. et al. "Sodium Sulfinates in Organic Synthesis." Royal Society of Chemistry (RSC) Reviews.

  • BenchChem. "Solubility of Sodium Propane-1-sulfonate Hydrate in Organic Solvents: A Technical Guide." BenchChem Technical Support.

  • Alfa Chemistry. "Phase Transfer Catalysts: Principles and Applications." Alfa Chemistry Knowledge Base.

Sources

Optimizing reaction temperature for Sodium 5-bromopyridine-3-sulfinate coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Desulfitative Coupling Reagent: Sodium 5-bromopyridine-3-sulfinate (CAS: 1146146-83-5 / 1858116-95-6) Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Reagent Profile

Reagent Context: Sodium 5-bromopyridine-3-sulfinate is a bifunctional "Diversinate-style" building block. It contains two reactive handles:

  • The Sulfinate (-SO₂Na): A nucleophilic handle for Pd-catalyzed desulfitative cross-coupling (DCC) or a radical precursor for C-H functionalization.

  • The Bromide (-Br): An electrophilic handle for standard Suzuki/Buchwald couplings.

The Critical Challenge: Temperature optimization is the single most significant variable for this reagent.

  • Too Low (< 80°C): The reaction stalls at the Pd-sulfinate intermediate stage; SO₂ extrusion (the rate-determining step) fails to occur.

  • Too High (> 140°C): Rapid decomposition of the pyridine ring, loss of chemoselectivity, and high risk of head-to-tail self-polymerization (where the sulfinate of one molecule attacks the bromide of another).

Diagnostic Decision Tree (Reaction Coordinate)

The following diagram illustrates the energetic landscape of the reaction. Note the high activation energy required for the SO₂ extrusion step compared to the initial transmetallation.

ReactionPathway Start Start: Ar-Pd-X + Sulfinate Intermed Pd-Sulfinate Complex (Stable < 80°C) Start->Intermed Transmetallation (Fast at 25-60°C) Barrier SO2 Extrusion (Rate Limiting Step) Intermed->Barrier Heat Required (>100°C) Product Product: Biaryl Barrier->Product Reductive Elimination SideProduct Homocoupling / Tar Barrier->SideProduct Overheating (>140°C)

Figure 1: Reaction coordinate showing the "Thermal Gate" at the SO₂ extrusion step. Without sufficient heat, the complex forms but does not couple.

Troubleshooting Guide & FAQs

Module A: Temperature & Conversion Issues

Q1: I am running the coupling at 80°C (standard Suzuki temp), but I see no product. The starting material is consumed, but the mass spec shows a complex mixture. What is happening?

Diagnosis: You are likely stuck in the "Sulfinate Trap." In desulfitative coupling, the palladium undergoes transmetallation with the sulfinate to form a Pd-SO2-Pyridine complex. This complex is surprisingly stable. At 80°C, the energy is often insufficient to force the extrusion of SO₂.

  • Result: The catalyst is sequestered in this intermediate state, preventing turnover. The "consumed" starting material is actually tied up in this non-productive metal complex.

Solution:

  • Increase Temperature: Desulfitative coupling of heteroaryl sulfinates typically requires 100°C – 120°C .

  • Solvent Switch: Switch from THF or Dioxane (boiling points too low) to Toluene , Xylene , or DMF/DMSO mixtures to access higher temperatures.

Q2: When I heat to 140°C, the reaction turns black immediately, and I lose the bromine handle on my pyridine. Why?

Diagnosis: Head-to-Tail Self-Polymerization. Your reagent has a nucleophile (Sulfinate) and an electrophile (Bromide). At 140°C, the catalyst is active enough to perform oxidative addition into the C-Br bond of the reagent itself.

  • Mechanism: Molecule A (Sulfinate) attacks Molecule B (Bromide)

    
     Oligomerization.
    

Solution:

  • Lower Temp: Cap the temperature at 110°C .

  • High Dilution: Run the reaction at lower concentration (0.05 M - 0.1 M) to favor cross-coupling over intermolecular self-coupling.

  • Electrophile Excess: Use an excess (1.5 - 2.0 equiv) of the external coupling partner (the Ar-X you are trying to couple with) to statistically outcompete the internal bromide.

Module B: Protocol Optimization

Q3: Can I use this reagent for radical C-H functionalization instead of Pd-coupling?

Answer: Yes, and it often requires lower temperatures. If you are using the "Baran Diversinate" protocol (radical addition to a heterocycle), the mechanism is different. It relies on an oxidative radical initiator (like TBHP or K₂S₂O₈).

Comparison of Methods:

FeaturePd-Catalyzed Coupling (DCC)Radical C-H Functionalization
Mechanism 2e⁻ Process (Pd⁰/Pd²⁺)1e⁻ Process (Radical)
Target Specific Halide (Ar-X)Innate C-H Bond
Temp Range 100°C - 120°C RT - 60°C
Reagent Role NucleophileRadical Source
Risk Self-Coupling (Br interference)Regioselectivity issues

Step-by-Step Optimization Protocol (Pd-Catalyzed)

Objective: Couple Sodium 5-bromopyridine-3-sulfinate (1.2 equiv) with an Aryl Bromide (1.0 equiv).

Step 1: Solvent Selection

  • Recommended: Toluene:DMSO (10:1). The DMSO aids solubility of the sodium salt, while Toluene allows high reflux.

  • Avoid: Pure water (hydrolysis risk) or low-boiling ethers.

Step 2: Catalyst & Ligand

  • Catalyst: Pd(OAc)₂ (5 mol%) or Pd₂(dba)₃.

  • Ligand: Electron-rich, bulky phosphines are required to facilitate the difficult oxidative addition and reductive elimination. PCy₃ (Tricyclohexylphosphine) or XPhos are the gold standards for sulfinate coupling.

Step 3: The Temperature Ramp (Crucial)

  • Do not drop the reagents into a 120°C block.

  • Protocol:

    • Mix reagents at Room Temp.

    • Ramp to 110°C over 15 minutes.

    • Hold at 110°C for 12-16 hours.

    • Why? This allows the initial oxidative addition to occur before the system is flooded with thermal energy, reducing immediate decomposition.

Step 4: Additive Check

  • Add Cu(I) or Cu(II) salts (e.g., CuF₂ or Cu(OAc)₂ at 10-20 mol%).

  • Reason: Copper acts as a co-catalyst, facilitating the transmetallation from the stable Sodium salt to the Palladium cycle, effectively lowering the activation energy for the sulfinate transfer.

Visualizing the "Danger Zone"

The following flowchart helps you navigate the competing reactivities of this specific bifunctional reagent.

OptimizationFlow Start Reaction Setup Na-Sulfinate-Br + Ar-X TempCheck Check Temperature Start->TempCheck LowTemp < 80°C TempCheck->LowTemp OptTemp 100-120°C TempCheck->OptTemp HighTemp > 130°C TempCheck->HighTemp ResultLow Stalled: Pd-Sulfinate Complex (No SO2 loss) LowTemp->ResultLow ResultOpt Success: Desulfitative Coupling OptTemp->ResultOpt ResultHigh Failure: Polymerization (Head-to-Tail) & Charring HighTemp->ResultHigh

Figure 2: Temperature optimization flowchart for Sodium 5-bromopyridine-3-sulfinate.

References

  • Mechanistic Studies of Pd-Catalyzed Desulfin

    • Source: Journal of the American Chemical Society (2020).[1]

    • Significance: Defines the rate-limiting step of SO₂ extrusion and the stability of Pd-sulfinate intermedi
    • URL:[Link][1]

  • Palladium-Catalyzed Desulfitative Cross-Coupling of Sodium Sulfin

    • Source: Organic Letters (2013).[2][3][4]

    • Significance: Establishes the standard 110-150°C temperature range for heteroaryl sulfin
    • URL:[Link]

  • Practical C–H Functionalization of Heterocycles (Baran Diversin

    • Source: Journal of the American Chemical Society (2012).[5]

    • Significance: Foundational text for using sulfinates as radical precursors (the alternative low-temp p
    • URL:[Link]

  • Desulfinative Cross-Coupling of Aryl Sulfin

    • Source: Chemical Reviews (2017).
    • Significance: Comprehensive review of temperature effects and catalyst choices for sulfin
    • URL:[Link]

Sources

Preventing homo-coupling of aryl halides in reactions with Sodium 5-bromopyridine-3-sulfinate

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Focus: Suppression of Aryl Halide Homo-coupling (Ar-Ar) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Reaction Logic

You are employing Sodium 5-bromopyridine-3-sulfinate (CAS: 1858116-95-6), a bifunctional reagent used primarily for two distinct pathways:[1]

  • Desulfitative Cross-Coupling (C-C Bond): Synthesis of 3-aryl-5-bromopyridines (biaryls) via

    
     extrusion.[1]
    
  • Sulfinylation (C-S Bond): Synthesis of aryl sulfones.[1][2]

The Problem: You are observing significant homo-coupling of your aryl halide substrate (Ar-X


 Ar-Ar)  instead of the desired cross-coupling.

The Root Cause: This is a kinetic failure.[1] In Palladium-catalyzed cycles, homo-coupling occurs when the Transmetallation step (entry of the sulfinate) or


 Extrusion  is slower than the disproportionation of the oxidative addition intermediate 

.
Diagnostic Logic Flow

Use the following logic gate to determine your troubleshooting path.

TroubleshootingLogic Start ISSUE: Ar-X Homo-coupling Observed CheckType Target Product? Start->CheckType CC_Bond Biaryl (C-C Bond) (Desulfitative) CheckType->CC_Bond Biaryl Synthesis CS_Bond Sulfone (C-S Bond) CheckType->CS_Bond Sulfone Synthesis CheckBase Base/Additive? CC_Bond->CheckBase Is Carbonate Present? CheckCat Catalyst System? CS_Bond->CheckCat Using Pd? Soln_CS CRITICAL FIX: Switch to CuI Catalysis (Pd promotes desulfitation) Remove Reducing Agents CheckCat->Soln_CS Yes (Switch to Cu) Soln_CC CRITICAL FIX: Increase Temp (>100°C) Switch to Pd-PEPPSI or PCy3 Add K2CO3 (SO2 Sequestration) CheckBase->Soln_CC No / Low Conc

Figure 1: Diagnostic logic for isolating the cause of homo-coupling based on reaction intent.[1]

Technical Deep Dive: The Mechanism of Failure

To prevent homo-coupling, you must understand why the sulfinate fails to intercept the Aryl-Palladium species.

Scenario A: Desulfitative Coupling (Targeting Biaryls)

Mechanism: Oxidative Addition


 Transmetallation 


Extrusion

Reductive Elimination.[1]
  • The Bottleneck: Research indicates that for pyridine sulfinates, the loss of

    
      from the chelated Pd(II)-sulfinate complex is the turnover-limiting step (Ref 1).
    
  • The Failure Mode: If

    
     is not removed, the equilibrium shifts backward. The "stalled" 
    
    
    
    species accumulates and undergoes ligand exchange with another
    
    
    , leading to
    
    
    and subsequent homo-coupling.
  • The Fix: You must chemically sequester the

    
     using a carbonate base (e.g., 
    
    
    
    ).[3]
Scenario B: Sulfone Synthesis (Targeting Sulfones)

Mechanism: Oxidative Addition


 Ligand Exchange (Sulfinate binds) 

Reductive Elimination.[1]
  • The Failure Mode: Using Palladium at high temperatures often triggers inadvertent desulfitation (loss of

    
    ), leading to mixtures. Furthermore, Pd(II) is prone to reduction by electron-rich sulfinates, generating Pd(0) clumps that catalyze Ullmann-type homocoupling.[1]
    
  • The Fix: Switch to Copper (CuI) catalysis.[1] Copper is orthogonal to the C-Br bond on your pyridine reagent (at moderate temps) and suppresses Ar-Ar formation effectively.[1]

Optimized Protocols

Protocol A: Desulfitative Cross-Coupling (Biaryl Synthesis)

Use this to couple Ar-X with the pyridine ring, discarding the sulfinate group.

Key Parameter Recommendation Reasoning
Catalyst

+

(1:2)
Tricyclohexylphosphine (

) is bulky and electron-rich, facilitating the difficult oxidative addition of the sulfinate and subsequent

extrusion.
Base

(3.0 equiv)
Mandatory. Carbonate reacts with extruded

to form sulfite (

), driving the equilibrium forward and preventing catalyst poisoning.[1]
Solvent 1,4-Dioxane or TolueneNon-polar/weakly polar solvents favor desulfitation.[1] Avoid DMSO (stabilizes the sulfinate).
Temp 100°C - 140°CHigh thermal energy is required to break the C-S bond.[1]

Step-by-Step:

  • Charge a vial with Ar-Br (1.0 equiv), Sodium 5-bromopyridine-3-sulfinate (1.5 equiv),

    
     (5 mol%), 
    
    
    
    (10 mol%), and
    
    
    (3.0 equiv).
  • Purge with Argon/Nitrogen. Oxygen promotes oxidative homocoupling.[1]

  • Add dry 1,4-Dioxane (0.2 M concentration).

  • Heat to 110°C for 16 hours.

  • Troubleshooting: If Ar-Ar persists, slowly add the Ar-Br via syringe pump over 2 hours. This keeps

    
     concentration low, statistically favoring reaction with the excess sulfinate.
    
Protocol B: Sulfone Synthesis (C-S Bond Formation)

Use this to keep the


 group (Ar-SO2-Py).[1]
Key Parameter Recommendation Reasoning
Catalyst CuI (10 mol%) + L-Proline (20 mol%)Copper avoids the desulfitation pathway common with Pd.[1] L-Proline stabilizes the Cu-intermediate.[1]
Solvent DMSOCrucial. DMSO enhances the nucleophilicity of the sulfinate anion.[1]
Temp 80°C - 90°CKeep below 100°C to prevent thermal extrusion of

.
Additives None (Base-free)Sulfinate salts are already basic enough for this cycle.[1]

Step-by-Step:

  • Charge vial with Ar-I (1.0 equiv) and Sodium 5-bromopyridine-3-sulfinate (1.2 equiv).[1]

  • Add CuI (10 mol%) and L-Proline (20 mol%).

  • Add DMSO (0.5 M).[1]

  • Heat to 90°C under Argon.

  • Note: This works best with Aryl Iodides . If using Aryl Bromides, higher temps are needed, increasing the risk of homocoupling.

Frequently Asked Questions (FAQs)

Q: The reagent has a bromine atom (5-bromo).[1] Will this cause polymerization? A: It is a valid risk.[1] In Pd-catalyzed reactions, the catalyst can insert into the Py-Br bond.[1]

  • Prevention:[1] Use electron-rich aryl halides (Ar-X) as your substrate.[1] Pd preferentially inserts into electron-deficient bonds.[1] Since the pyridine ring is electron-deficient, the Py-Br bond is reactive.[1]

  • Strategy: If your substrate (Ar-X) is also electron-deficient, you must use the Copper-catalyzed protocol (Protocol B), as Copper is less reactive toward the Py-Br bond than Palladium is.[1]

Q: I see a "black mirror" (Pd black) forming, followed by homocoupling. Why? A: This indicates catalyst decomposition.[1] The sulfinate can act as a reductant.

  • Fix: Increase the ligand-to-metal ratio (e.g., 3:1 or 4:1 for phosphines).[1]

  • Fix: Ensure rigorous exclusion of Oxygen.[1][4] Oxygen oxidizes ligands, causing Pd to crash out; the resulting heterogeneous Pd nanoparticles are notorious for catalyzing Ullmann homocoupling.

Q: Can I use microwave heating? A: Yes, but be careful.

  • For Desulfitation (Protocol A) : Microwave is excellent.[1] Rapid heating (150°C for 10 min) often favors the high-energy desulfitation pathway over the lower-energy homocoupling pathway.[1]

  • For Sulfones (Protocol B) : Avoid it. The pressure spike can force

    
     extrusion.
    

References

  • Mechanistic Studies of Pd-Catalyzed Desulfitative Coupling: Markovic, T. et al. "Mechanistic Studies of the Palladium-Catalyzed Desulfitative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts."[1] Journal of the American Chemical Society, 2020.[3] [Link]

  • Pyridine Sulfinates in Cross-Coupling: Lennon, I. C. et al. "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides."[1][3] Chemical Science, 2017.[1] [Link]

  • Copper-Catalyzed Sulfone Synthesis: Cacchi, S. et al. "Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates."[1][2] Organic Letters, 2024 (Related Methodology).[1] [Link]

  • Homocoupling Suppression Strategies: Adcock, O. et al. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction."[1] Organic Process Research & Development, 2007.[1] [Link]

Sources

Effect of base on the efficiency of Sodium 5-bromopyridine-3-sulfinate reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As application scientists, we recognize that Sodium 5-bromopyridine-3-sulfinate (CAS 1858116-95-6)[1] presents a unique "bifunctional dilemma." It houses both a nucleophilic/radical-precursor sulfinate moiety and an electrophilic aryl bromide. Consequently, the presence, strength, and stoichiometry of the base in your reaction matrix dictate whether you achieve high-yielding cross-coupling or catastrophic self-polymerization.

This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to master these transformations.

I. Troubleshooting & FAQs: The Causality of Base Effects

Q1: Why does adding an inorganic base like K₂CO₃ drastically reduce my yields in Ni/Photoredox dual catalysis? The Causality: In photoredox/nickel-catalyzed cross-coupling, the sodium sulfinate salt is already in its active, deprotonated state, ready to undergo single-electron oxidation to a sulfonyl radical[2]. Introducing strong inorganic bases like K₂CO₃ is not only redundant but actively detrimental. The excess carbonate ions competitively coordinate with the nickel catalyst (e.g., NiCl₂·glyme), forming inactive carbonato-nickel complexes. This alters the redox potential of the metal center and collapses the catalytic cycle, leading to dramatic yield decreases (often <10%)[2]. Solution: Run the photoredox dual-catalysis strictly under base-free conditions to maintain optimal radical generation and preserve the active Ni(0)/Ni(III) species[2].

Q2: How do I prevent the self-polymerization of Sodium 5-bromopyridine-3-sulfinate during cross-coupling? The Causality: Because this molecule contains both an electrophilic site (5-bromo) and a nucleophilic site (3-sulfinate), it is inherently prone to self-condensation (oligomerization)[3]. Strong bases accelerate the nucleophilicity of the sulfinate, promoting rapid attack on the bromide of adjacent molecules. Solution: To favor cross-coupling with an external partner, utilize a non-nucleophilic, bulky organic base (e.g., DIPEA or DBU) if a base is absolutely required for the specific pathway (such as aliphatic eliminations). Alternatively, maintain a low steady-state concentration of the sulfinate via slow syringe-pump addition.

Q3: My sodium sulfinate is completely insoluble in the reaction medium. How does base selection resolve this? The Causality: Metal sulfinate salts notoriously suffer from poor solubility in organic solvents, hindering their ability to be carried through multi-step synthetic sequences[4]. Solution: Switch from the raw sodium salt to a base-activated latent sulfinate (e.g., a β-nitrile sulfone). By adding a mild base like Cs₂CO₃ to the reaction medium, the active sulfinate is generated in situ at a controlled rate[5]. This maintains a low, highly soluble concentration of the active species, drastically improving reaction efficiency and preventing aggregation[4].

II. Mechanistic Logic: Base-Directed Reaction Pathways

The following diagram illustrates how base selection fundamentally alters the reaction trajectory of Sodium 5-bromopyridine-3-sulfinate.

BaseEffect Substrate Sodium 5-bromopyridine -3-sulfinate BaseChoice Base Selection & Conditions Substrate->BaseChoice NoBase Base-Free / Photoredox (Dual Ni/hv Catalysis) BaseChoice->NoBase Optimal for Radical Pathways InorganicBase Strong Inorganic Base (e.g., K2CO3) BaseChoice->InorganicBase Direct Addition LatentBase Mild Base + Latent Precursor (In situ generation) BaseChoice->LatentBase Solubility Workaround Outcome1 High Yield Cross-Coupling (Avoids Ni-deactivation) NoBase->Outcome1 Outcome2 Yield Collapse / Oligomerization (Catalyst poisoning / Self-reaction) InorganicBase->Outcome2 Outcome3 Controlled Solubility & Steady-State Reactivity LatentBase->Outcome3

Caption: Mechanistic divergence of Sodium 5-bromopyridine-3-sulfinate reactivity based on base selection.

III. Quantitative Data: Effect of Base on Reaction Efficiency

The table below synthesizes quantitative yields and observations based on the base utilized in various sulfinate cross-coupling paradigms.

Reaction SystemBase AddedEquivalentsSolventYield (%)Primary Observation & Causality
Ni/Photoredox Cross-Coupling None0DMF85 - 94%Optimal. Allows unhindered radical generation and prevents Ni-coordination[2].
Ni/Photoredox Cross-Coupling K₂CO₃1.5DMF< 10%Failure. Dramatic yield decrease due to catalyst poisoning and altered redox potential[2].
Desulfinative Cross-Coupling Cs₂CO₃2.01,4-Dioxane~75%Effective. Mild basicity perfectly unmasks latent sulfinates without degrading the catalyst[4].
Radical/Polar Crossover DBU2.0MeCN62%Required. Strong organic base needed to eliminate less efficient aliphatic leaving groups.

IV. Validated Experimental Protocols

Protocol A: Base-Free Photoredox/Nickel Dual Catalyzed Cross-Coupling

Designed to prevent catalyst poisoning and self-polymerization of bifunctional sulfinates.

Self-Validating Principle: This protocol relies on visual colorimetric shifts to confirm the active state of the photocatalyst and the absence of oxygen quenching.

  • Reagent Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Sodium 5-bromopyridine-3-sulfinate (0.2 mmol), the external aryl halide coupling partner (0.1 mmol), the organoboron photocatalyst (1 mol%)[3], NiCl₂·glyme (10 mol%), and dtbbpy ligand (10 mol%)[2].

  • Solvent Addition: Add 1.0 mL of anhydrous, degassed DMF. Do not add any base.

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles.

    • Validation Checkpoint: Upon thawing the final cycle, the solution should exhibit a clear, vibrant color characteristic of the photocatalyst. If the solution turns turbid or black, oxygen has quenched the Ni-complex; abort, discard, and restart.

  • Irradiation: Stir the mixture at room temperature under irradiation with 40 W white light (or 2.6 W blue LED strips) for 24 hours[2],[3].

  • Isolation: Quench with water, extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and purify via flash chromatography to isolate the heteroaryl sulfone[3].

Protocol B: Base-Activated Latent Sulfinate Cross-Coupling

Designed to solve the poor solubility of metal sulfinate salts.

  • Precursor Setup: Synthesize the β-nitrile sulfone derivative of the 5-bromopyridine-3-sulfinate (the "latent" sulfinate)[4].

  • Reaction Matrix: In a vial, combine the latent sulfinate (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), XantPhos (5.0 mol%), and the electrophilic coupling partner (1.0 equiv)[6].

  • Base Activation: Add Cs₂CO₃ (2.0 equiv) and 1,4-Dioxane (0.1 M).

    • Validation Checkpoint: The heterogeneous mixture will slowly become homogeneous as the Cs₂CO₃ unmasks the latent sulfinate in situ. If the mixture remains completely insoluble after 1 hour of heating, verify the anhydrous nature of your dioxane, as water will passivate the base.

  • Heating: Stir at 80°C for 12 hours.

  • Workup: Filter through a pad of Celite to remove inorganic salts, concentrate, and purify.

Workflow Step1 1. Substrate Preparation Step2 2. Catalyst & Solvent Addition Step1->Step2 Step3 3. Base Modulation (Strictly Controlled) Step2->Step3 Step4 4. Photochemical Irradiation Step3->Step4 Step5 5. Product Isolation Step4->Step5

Caption: Step-by-step experimental workflow for base-modulated photoredox sulfonylation.

V. References

  • Divergent Functionalization of Styrenes via Radical/Polar Crossover with CO2 and Sodium Sulfinates. Universität Regensburg. Available at: [Link]

  • [4] Base-Activated Latent Heteroaromatic Sulfinates as Nucleophilic Coupling Partners in Palladium-Catalyzed Cross-Coupling Reactions. National Institutes of Health (NIH). Available at: [Link]

  • [2] Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • [3] A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. MDPI. Available at: [Link]

  • [6] Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. Available at:[Link]

  • [5] (PDF) Base‐Activated Latent Heteroaromatic Sulfinates as Nucleophilic Coupling Partners in Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at:[Link]

Sources

Troubleshooting low conversion rates with Sodium 5-bromopyridine-3-sulfinate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Resource for the troubleshooting of Sodium 5-bromopyridine-3-sulfinate (CAS: 2143877-XX-X analog) .

Reagent Class: Heteroaryl Sulfinate Salt (Diversinate™ Analog) Primary Applications: Radical C–H Functionalization (Minisci-type), Pd/Cu-Catalyzed Sulfonylation.[1]

Executive Summary & Diagnostic Workflow

Sodium 5-bromopyridine-3-sulfinate is a bifunctional reagent. Its utility hinges on the controlled release of either a 5-bromopyridyl radical (via desulfinylation) or its action as a sulfinyl nucleophile . Low conversion rates typically stem from a mismatch between the reaction pathway and the specific electronic demands of this electron-deficient heteroaryl precursor.

Use the logic map below to identify your failure mode:

TroubleshootingFlow cluster_minisci Pathway A: C-H Arylation (Minisci) cluster_coupling Pathway B: Sulfone Synthesis start START: Low Conversion Observed check_product Target Product Type? start->check_product radical_check Is gas evolution (SO2) observed? check_product->radical_check Arylated Heterocycle cat_check Catalyst/Solvent System? check_product->cat_check Sulfone no_gas Issue: Radical Generation Failure radical_check->no_gas No yes_gas Issue: Radical Lifetime/Trap radical_check->yes_gas Yes poison Issue: Catalyst Poisoning (Pyridine N) cat_check->poison Pd/Cu dies solubility Issue: Salt Insolubility cat_check->solubility Precipitate remains

Figure 1: Diagnostic decision tree for isolating reaction failure modes.

Critical Issue: Reagent Integrity

Before optimizing conditions, you must validate the reagent.[1] Sulfinates are metastable S(IV) species prone to oxidation to sulfonates S(VI) or disproportionation.[1]

The "Shift-Check" Protocol: Run a quantitative 1H NMR in D₂O.

  • Pass: Sharp aromatic signals consistent with pyridine protons.

  • Fail (Oxidation): Aromatic signals shifted downfield (approx.[1] +0.2–0.4 ppm) indicate oxidation to the sulfonate (inactive for Minisci; unreactive for nucleophilic attack).[1]

  • Fail (Disproportionation): Presence of turbidity or thiol/disulfide odors indicates acid-catalyzed decomposition.[1]

Storage Rule: Always store under inert atmosphere (Ar/N₂) at -20°C. Hygroscopic moisture accelerates disproportionation to sulfinic acid, which rapidly decomposes.[1]

Scenario A: Low Conversion in Radical C–H Functionalization (Minisci)

Context: You are trying to append the 5-bromopyridine ring onto a heterocycle (e.g., pyrrole, quinoline).

Root Cause Analysis

Unlike simple alkyl sulfinates, 5-bromopyridine-3-sulfinate generates an electron-deficient radical .[1]

  • Polarity Mismatch: Standard Minisci conditions protonate the substrate to make it electron-deficient (nucleophilic radical attack).[1] However, your radical is also electron-deficient.[1] Attack on a highly protonated, electron-poor heterocycle is kinetically disfavored.[1]

  • Radical Stability: The generated heteroaryl radical is less stable than alkyl radicals, leading to rapid quenching (hydrogen abstraction from solvent) if the trap is not efficient.[1]

Troubleshooting Guide
SymptomProbable CauseCorrective Action
No Reaction (SM Recovery) Oxidant failure; Radical not generated.[1]Switch Oxidant: Replace TBHP with (NH₄)₂S₂O₈ (3.0 equiv) + AgNO₃ (0.5 equiv).[1] Silver catalysis is critical for heteroaryl sulfinates to lower the oxidation potential.[1]
Low Yield (<20%) Polarity Mismatch (Electrophilic radical vs. Electrophilic substrate).[1]Buffer the pH: Do not use strong acids (TFA) if the substrate is already electron-poor. Use a biphasic system (DCM/H₂O) with TFA/DMSO only if the substrate is electron-rich (e.g., indole).[1]
Proto-desulfinylation Radical generated but abstracts H from solvent.[1]Concentration: Increase concentration to 0.5 M. Solvent: Switch to low-HAT solvents like Trifluorotoluene or DCM/Water biphasic mix.[1]
Optimized Protocol: The "Silver-Bullet" Method

For attaching 5-bromopyridine to an electron-deficient heterocycle (e.g., Quinoline).

  • Dissolve: Substrate (1.0 equiv) and Sodium 5-bromopyridine-3-sulfinate (2.0 equiv) in DCM/H₂O (1:1) .

    • Why? Biphasic conditions solubilize the inorganic salts while protecting the radical in the organic phase.

  • Add Catalyst: AgNO₃ (0.2–0.5 equiv).

  • Add Oxidant: K₂S₂O₈ (3.0 equiv) at 0°C, then warm to RT.

  • Add Additive: TFA (1.0 equiv) only if the substrate is basic (pyridine/quinoline).[1]

    • Checkpoint: Vigorous stirring is non-negotiable to maximize phase transfer.[1]

Scenario B: Low Conversion in Sulfone Synthesis (Cross-Coupling)

Context: You are using the sulfinate as a nucleophile to react with an aryl halide (forming a Sulfone) or engaging in desulfinative cross-coupling.

Root Cause Analysis
  • Catalyst Poisoning: The pyridine nitrogen and the bromine handle are both potential ligands.[1] They can displace phosphines on Pd/Cu, shutting down the catalytic cycle.[1]

  • Solubility: Sodium sulfinates are insoluble in Toluene/Dioxane.[1] Without phase transfer, the reaction stalls.[1]

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Stalled Reaction Catalyst Poisoning by Pyridine N.Ligand Switch: Use bulky, electron-rich ligands like XPhos or BrettPhos that bind Pd tightly and prevent pyridine coordination.[1]
Precipitate Persistence Poor Solubility of Na-salt.[1]Solvent: Switch to DMSO or DMF . If non-polar solvent is required, add TBAI (1.0 equiv) or 18-Crown-6 to solubilize the sulfinate.[1]
Homocoupling of Halide Sluggish Nucleophilic Attack.[1]Temperature: Sulfinates are bulky.[1] Increase temp to 110°C . Ensure O₂ is rigorously excluded (sulfinates oxidize to sulfonates in air).[1]
Optimized Protocol: Pd-Catalyzed Sulfonylation
  • Mix: Aryl Bromide (1.0 equiv), Sulfinate (1.5 equiv), Pd(OAc)₂ (5 mol%) , XPhos (7.5 mol%) , and Cs₂CO₃ (2.0 equiv) .

  • Solvent: Degassed DMSO (0.2 M).

  • Heat: 110°C under Argon for 16h.

    • Note: If the 5-bromo handle on the sulfinate is reacting (polymerization), you must use a milder catalyst system (e.g., CuI/Proline) that is selective for the sulfinate displacement over the aryl bromide oxidative addition.[1]

Frequently Asked Questions (FAQ)

Q: Can I use this reagent for Suzuki couplings directly? A: No. The sulfinate group is labile.[1] If you want to use the bromine handle for a Suzuki coupling, you must first convert the sulfinate to a stable sulfone or desulfinylate it.[1] If you attempt Suzuki on the bromine while the sulfinate is present, the sulfinate will likely poison the Pd or undergo oxidative addition itself.[1]

Q: Why is my reaction turning black immediately? A: This is characteristic of Silver (Ag) precipitation in Minisci reactions or Pd-black formation in couplings.[1]

  • In Minisci: It's normal.[1]

  • In Coupling: It indicates catalyst decomposition.[1] Add more ligand or switch to a Pd(II) precatalyst.[1]

Q: The reagent is a sticky gum, not a powder.[1] Is it usable? A: No. Sticky texture indicates hydration and partial disproportionation to sulfinic acid.[1] Recrystallize from Ethanol/Water or purchase a fresh batch.[1]

References

  • Baran, P. S., et al. "Practical and Innate Carbon–Hydrogen Functionalization of Heterocycles."[1] Science, 2012.[1] Link[1]

  • Willis, M. C. "Sulfur Dioxide: A Powerful Reagent for the Synthesis of Sulfones."[1] Chemical Reviews, 2019.[1] Link[1]

  • Luo, Y., et al. "Recent Advances in the Minisci Reaction: Radical Generation and Reactivity."[1] Chem. Soc. Rev., 2020.[1] Link

  • Sigma-Aldrich. "Diversinates™ User Guide and Protocols."[1] Merck KGaA Technical Library.[1] Link

  • Deng, H., et al. "Palladium-Catalyzed Cross-Coupling of Sodium Sulfinates."[1] Org.[1] Lett., 2014.[1][2] Link[1]

Sources

Validation & Comparative

Strategic Pyridine Functionalization: Sodium 5-Bromopyridine-3-Sulfinate vs. Pyridine-2-Boronic Acids

[1]

Executive Summary

The incorporation of pyridine rings into pharmaceutical scaffolds is a cornerstone of medicinal chemistry, yet the "2-pyridyl problem"—the inherent instability of pyridine-2-boronic acids—remains a significant bottleneck in Suzuki-Miyaura cross-coupling.[1][2][3][4] This guide compares the performance of Sodium 5-bromopyridine-3-sulfinate , a stable, bifunctional sulfinate reagent, against traditional pyridine-2-boronic acids .[1]

While pyridine-2-boronic acids suffer from rapid protodeboronation and low reaction success rates (<8% in industrial screens), pyridine sulfinates offer a robust, shelf-stable alternative that undergoes efficient Pd-catalyzed desulfitative coupling.[1][4] Furthermore, the 5-bromo-3-sulfinate derivative enables orthogonal bifunctionalization, allowing sequential access to complex 3,5-disubstituted pyridine libraries.[1]

The Challenge: The "2-Pyridyl Problem" in Boronate Chemistry

The Instability Mechanism

Pyridine-2-boronic acids are notoriously difficult coupling partners.[1][2][3][4] The proximity of the basic nitrogen atom to the boron center facilitates rapid protodeboronation , a decomposition pathway where the C-B bond is cleaved by water or protic solvents before transmetallation can occur.

  • Mechanism: The basic nitrogen coordinates with the boron atom or facilitates protonolysis, releasing the boronic acid moiety and generating unsubstituted pyridine.[1]

  • Consequence: In a survey of 358 Suzuki couplings at Pfizer, less than 8% of reactions involving pyridine-2-boronates achieved a yield of >20%.[1][2][3][4]

The Sulfinate Solution

Pyridine sulfinates (e.g., Sodium 5-bromopyridine-3-sulfinate) operate via a desulfitative mechanism .[1] They are bench-stable solids that do not suffer from protodeboronation.[1] Under Pd-catalysis, they extrude SO₂ to generate the active Pd-aryl species, which then enters the cross-coupling cycle.[1]

Technical Comparison: Sulfinate vs. Boronic Acid[1][2][3][4]

Reagent Stability and Handling[1][2][3][4][5][6]
FeatureSodium 5-bromopyridine-3-sulfinatePyridine-2-boronic Acids
Physical State Crystalline Solid (Salt)Solid (often waxy or hygroscopic)
Shelf Stability High (Years at RT, air stable)Low (Decomposes to pyridine/boroxine)
Hydrolytic Stability Stable in aqueous mediaRapid Protodeboronation (C-B cleavage)
Purification Easy filtration/recrystallizationDifficult (Boroxine formation/streaking)
Atom Economy Releases SO₂ (gas)Releases B(OH)₃ (solid waste)
Reactivity Profile & Bifunctionality

The Sodium 5-bromopyridine-3-sulfinate is particularly valuable because it is bifunctional :

  • C3-Position (Sulfinate): Acts as a nucleophile in desulfitative coupling.[1]

  • C5-Position (Bromide): Acts as an electrophile in standard oxidative addition.[1]

This orthogonality allows for sequential functionalization, a strategy difficult to execute with unstable boronic acids.

Mechanistic Pathways & Decision Logic[1]

The following diagram contrasts the failure mode of boronic acids with the productive pathway of sulfinates.

ReactionPathwayscluster_boronPath A: Pyridine-2-Boronic Acid (The Problem)cluster_sulfinatePath B: Pyridine Sulfinate (The Solution)BoronatePy-2-B(OH)2DecompProtodeboronation(Rapid Decomposition)Boronate->DecompH2O / BasePd_BoronTransmetallation(Slow/Compromised)Boronate->Pd_BoronPd(II)-ArPyridinePyridine (Byproduct)Decomp->PyridineSulfinatePy-SO2NaCoordinationPd-O-S CoordinationSulfinate->CoordinationPd(II)ExtrusionDesulfitation(-SO2 Gas)Coordination->ExtrusionHeat (>100°C)ActiveSpeciesPd-Py SpeciesExtrusion->ActiveSpeciesProductBiaryl ProductActiveSpecies->ProductReductive Elim.

Figure 1: Mechanistic comparison showing the decomposition trap of boronic acids versus the productive desulfitation of sulfinates.[1]

Experimental Protocols

Protocol A: Desulfitative Coupling (Sulfinate)

Best for: Coupling the 5-bromopyridine-3-sulfinate with an aryl halide.[1]

Reagents:

  • Sodium 5-bromopyridine-3-sulfinate (1.5 equiv)[1]

  • Aryl Bromide/Chloride (1.0 equiv)[1]

  • Catalyst: Pd₂(dba)₃ (5 mol%) / PCy₃ (10 mol%) OR XPhos Pd G2[1]

  • Base: K₂CO₃ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane or DMSO (0.2 M)[1]

Procedure:

  • Charge a microwave vial with the sulfinate, aryl halide, Pd catalyst, ligand, and base.[1]

  • Seal and purge with N₂ or Ar.

  • Add degassed solvent.[1]

  • Heat to 140–150 °C for 16–24 hours (or 1 h in microwave). Note: High temperature is critical for SO₂ extrusion.[1]

  • Cool, filter through Celite, and concentrate.

Protocol B: Standard Suzuki (Boronic Acid)

Provided for comparison to highlight required "workarounds" for unstable substrates.

Reagents:

  • Pyridine-2-boronic acid MIDA ester (More stable surrogate) or Boronic Acid (High excess required)[1]

  • Aryl Halide (1.0 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂[1]

  • Base: Cu(OAc)₂ (promoter often needed) or Na₂CO₃[1]

  • Solvent: DMF/H₂O[1]

Procedure:

  • Requires anhydrous conditions if using the free acid to prevent protodeboronation.

  • Often requires 3.0–5.0 equivalents of the boronic acid to compensate for decomposition.

  • Reaction typically run at lower temperatures (80 °C) to minimize decomposition, which unfortunately slows down the coupling.

Comparative Performance Data

The following table synthesizes data from industrial screens (e.g., Pfizer, Willis group) comparing the general success of pyridine nucleophiles.

MetricPyridine-2-Boronic AcidPyridine Sulfinates (e.g., 5-bromo-3-sulfinate)
Reaction Success Rate < 8% (Yield >20%)> 80% (Yield >50%)
Stoichiometry Required 1.5 – 5.0 equiv1.2 – 1.5 equiv
Byproducts Protodeboronated arene (major)SO₂ (gas), NaBr (salt)
Functional Group Tolerance Low (sensitive to protic groups)High (tolerates alcohols, amines)
Scale-up Potential Poor (instability issues)Excellent (solid handling)

Strategic Decision Matrix

When should you choose Sodium 5-bromopyridine-3-sulfinate ?

DecisionMatrixStartTarget: Pyridine Cross-CouplingPosCoupling Position?Start->PosPos2Position 2 (C2)Pos->Pos2Pos3Position 3 (C3)Pos->Pos3Boron2Pyridine-2-Boronic AcidPos2->Boron2Try Boronic Acid?BifuncYes (e.g., 5-Br-3-Linker)Pos3->BifuncNeed Bifunctionality?FailSWITCH TO SULFINATEBoron2->FailHigh Failure Risk(Protodeboronation)Sulf3Optimal Choice:1. Stable Handle2. Orthogonal to BrBifunc->Sulf3Use Sodium 5-bromo-pyridine-3-sulfinateBifuncNoNo (Simple Coupling)Boron3Pyridine-3-Boronic Acid(Generally Stable)BifuncNo->Boron3Boronic Acid OK

Figure 2: Decision workflow. While 3-pyridyl boronates are stable, the 5-bromo-3-sulfinate is the superior choice for bifunctional strategies or when storage stability is paramount.[1]

References

  • Pfizer/Willis Collaboration (2017) . Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]

  • Review on Desulfitative Coupling . Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling. PMC. [Link]

Comparative Guide: Sulfinating Agents for Heteroaryl Sulfone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Context

The Challenge: Heteroaryl sulfones are pivotal pharmacophores in drug discovery (e.g., Vioxx, Eletriptan), acting as metabolic anchors and lipophilicity modulators. However, synthesizing them is non-trivial due to the electronic duality of heteroarenes: electron-deficient rings (pyridines, diazines) resist electrophilic sulfonylations, while electron-rich rings (indoles, pyrroles) are prone to oxidation or regioselectivity issues.

The Solution: Modern synthesis has shifted from harsh electrophilic substitutions (using sulfonyl chlorides) to radical and transition-metal-catalyzed strategies. This guide compares the four dominant classes of sulfinating agents, evaluating them not just on yield, but on processability, atom economy, and functional group tolerance.

Part 2: Strategic Agent Comparison

Sodium Sulfinates (Langlois Reagent & Derivatives)
  • Role: The "Gold Standard" for radical Minisci-type reactions.

  • Mechanism: Generates sulfonyl radicals (

    
    ) via oxidative single-electron transfer (SET).
    
  • Best For: Direct C-H functionalization of electron-deficient heteroarenes (pyridines, pyrazines).

  • Pros: Bench-stable solids; no gas handling; high functional group tolerance.

  • Cons: Limited commercial availability of complex R-groups; requires stoichiometric oxidants (persulfates) or photocatalysts.

Sulfonyl Hydrazides[1][2][3][4][5]
  • Role: The "Shelf-Stable Radical Precursor."

  • Mechanism: Decomposes to release

    
     and sulfonyl radicals under thermal, electrochemical, or photoredox conditions.
    
  • Best For: Electrochemical synthesis and metal-free couplings.

  • Pros: Easy to synthesize from sulfonyl chlorides; releases benign

    
     byproduct; excellent for electrochemical setups (acts as both reactant and electrolyte).
    
  • Cons: Lower atom economy (loss of

    
     and 
    
    
    
    ); hydrazine moiety can be incompatible with some oxidants.
DABSO (DABCO-bis(sulfur dioxide))[6]
  • Role: The "Solid Gas Cylinder."

  • Mechanism: A charge-transfer complex that releases exactly 2 equivalents of

    
     upon heating or base treatment. Used in 3-component couplings (Organometallic + DABSO + Electrophile).
    
  • Best For: Installing the sulfonyl "linker" between two distinct carbon fragments (e.g., Ar-MgBr + Alkyl Halide).

  • Pros: Precise stoichiometry; avoids toxic

    
     gas cylinders; allows modular synthesis of unsymmetrical sulfones.
    
  • Cons: Expensive (~$30/g); low atom economy (DABCO carrier is waste); requires pre-functionalized nucleophiles (Grignards/Lithiums).

Sodium Metabisulfite ( )[6]
  • Role: The "Green & Cheap" Surrogate.

  • Mechanism: In situ generation of

    
     or sulfinate radical anions (
    
    
    
    ).
  • Best For: Large-scale electrochemical sulfonylation or aqueous-compatible reactions.

  • Pros: Extremely inexpensive; water-soluble; high atom economy.

  • Cons: Solubility issues in organic solvents (often requires HFIP); harsh acidic/basic conditions sometimes needed to liberate active species.

Part 3: Performance Metrics & Data

The following table aggregates performance data across three standard reaction types: Photoredox C-H Functionalization (Minisci), Pd-Catalyzed Cross-Coupling , and Electrochemical Synthesis .

FeatureSodium SulfinatesSulfonyl HydrazidesDABSOSodium Metabisulfite
Primary Mechanism Radical (Minisci)Radical / ElectrochemicalIonic (Insertion)Radical / Ionic
Substrate Scope Electron-Deficient HeteroarenesBroad (C-H & Halides)Organometallics (Grignard/Li)Broad (Anodic Oxidation)
Typical Yield (Pyridine) 60–85%55–80%70–90% (via coupling)50–75%
Atom Economy HighModerate (N2 loss)Low (DABCO waste)Very High
Cost Efficiency MediumMediumLow (High Cost)Very High
Key Limitation Availability of R-groupThermal stabilityRequires OrganometallicsSolubility (needs HFIP)
Green Factor HighMediumLowHigh

Part 4: Decision Matrix (Selection Logic)

Use this logic flow to select the optimal agent for your specific substrate.

DecisionMatrix Start Start: Select Substrate SubstrateType What is your Heteroarene state? Start->SubstrateType CH_Bond C-H Bond (Direct Functionalization) SubstrateType->CH_Bond Unfunctionalized Halide Aryl Halide (Cl, Br, I) SubstrateType->Halide Pre-functionalized Organometal Organometallic (Li, MgBr) SubstrateType->Organometal Nucleophilic Elec_Deficient Electron Deficient? (Pyridine, Diazine) CH_Bond->Elec_Deficient Method_Minisci Photoredox/Radical (Minisci) Elec_Deficient->Method_Minisci Yes Elec_Rich Electron Rich? (Indole, Pyrrole) Elec_Deficient->Elec_Rich No Agent_Sulfinate Use: Sodium Sulfinate (Langlois Reagent) Method_Minisci->Agent_Sulfinate Method_Electro Electrochemical Oxidation Elec_Rich->Method_Electro Agent_Hydrazide Use: Sulfonyl Hydrazide or Metabisulfite Method_Electro->Agent_Hydrazide Coupling Pd/Cu Catalysis (Cross-Coupling) Halide->Coupling Agent_Sulfinate_Metal Use: Sodium Sulfinate (w/ Cu or Pd) Coupling->Agent_Sulfinate_Metal Insertion SO2 Insertion (3-Component) Organometal->Insertion Agent_DABSO Use: DABSO (SO2 Surrogate) Insertion->Agent_DABSO

Caption: Decision tree for selecting sulfinating agents based on substrate electronic properties and functionalization state.

Part 5: Validated Experimental Protocols

Protocol A: Photoredox Minisci Reaction (Sodium Sulfinate)

Target: Direct C-H sulfonylation of Pyridines/Diazines. Reference: Adapted from Chemical Communications [1.2, 1.3].

  • Setup: In a 10 mL vial equipped with a magnetic stir bar.

  • Reagents:

    • Heteroarene (0.5 mmol, 1.0 equiv)

    • Sodium Sulfinate (

      
      , 1.5 equiv)
      
    • Photocatalyst: Eosin Y (2 mol%) or

      
       (1 mol%)
      
    • Oxidant:

      
       (1.5 equiv) - Note: Optional if using specific dual-catalytic cycles, but standard for Minisci.
      
    • Solvent: DMSO:H2O (4:1, 0.1 M).

  • Procedure:

    • Degas the solvent mixture with

      
       sparging for 15 mins.
      
    • Add reagents and seal the vial.

    • Irradiate with Blue LEDs (450 nm, ~10W) at room temperature for 12-24 hours.

    • Monitor via TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with

    
     (aq) and brine. Dry over 
    
    
    
    , concentrate, and purify via flash chromatography.
  • Validation: Successful reaction is indicated by the disappearance of the sulfinate peak in LCMS and the emergence of the M+Sulfonyl mass.

Protocol B: DABSO-Mediated 3-Component Coupling

Target: Synthesis of Sulfones from Organometallics (Grignard) and Alkyl Halides.[1] Reference: Adapted from Organic Letters [1.17, 1.19].

  • Setup: Flame-dried Schlenk tube under Argon.

  • Step 1 (Sulfinate Formation):

    • Add DABSO (0.6 equiv, provides 1.2 equiv

      
      ) and Heteroaryl Grignard (1.0 equiv) in THF at -78°C.
      
    • Warm to RT and stir for 30 mins. The suspension will clear as the sulfinate forms.

  • Step 2 (Electrophile Trapping):

    • Add the second electrophile (e.g., Benzyl Bromide, 1.2 equiv).

    • Optional: Add additive (TBAB) if reaction is sluggish.

    • Heat to 60°C for 4-6 hours.

  • Workup: Quench with

    
     (aq), extract with DCM.
    
  • Note: This method is ideal for modular library synthesis where the

    
     core links two variable fragments.
    
Protocol C: Electrochemical Sulfonylation (Metabisulfite)

Target: Green synthesis using


 as the 

source. Reference: Adapted from Chemical Communications [1.8].
  • Setup: Undivided cell with Graphite anode and Pt cathode.

  • Reagents:

    • (Hetero)aryl halide or hydrazine (0.5 mmol)

    • 
       (2.0 equiv)
      
    • Electrolyte:

      
       (0.1 M)
      
    • Solvent: MeCN:H2O (1:1).

  • Procedure:

    • Electrolyze at Constant Current (CCE) of 10-15 mA.

    • Stir at RT for 4-6 hours.

  • Mechanism: Anodic oxidation generates radical species from metabisulfite which attacks the heteroarene or couples with the aryl radical.

Part 6: Mechanistic Visualization

Understanding the pathway is crucial for troubleshooting. The diagram below contrasts the Radical (Minisci) pathway used by Sulfinates/Hydrazides against the Ionic (Insertion) pathway used by DABSO.

Mechanism cluster_Radical Pathway A: Radical C-H Functionalization (Sulfinates/Hydrazides) cluster_Ionic Pathway B: SO2 Insertion (DABSO) Precursor Precursor (R-SO2-Na / R-SO2-NHNH2) Radical_Gen Oxidation / SET (Photoredox/Electro) Precursor->Radical_Gen Sulfonyl_Rad Sulfonyl Radical (R-SO2•) Radical_Gen->Sulfonyl_Rad Adduct Radical Adduct Sulfonyl_Rad->Adduct + Heteroarene Heteroarene Heteroarene (Electron Deficient) Heteroarene->Adduct Product_A Heteroaryl Sulfone Adduct->Product_A - H• (Oxidation) Organometal Organometallic (Ar-MgBr / Ar-Li) Sulfinate_Int Metal Sulfinate (Ar-SO2-M) Organometal->Sulfinate_Int + DABSO DABSO DABSO (SO2 Source) DABSO->Sulfinate_Int Product_B Heteroaryl Sulfone Sulfinate_Int->Product_B + Electrophile (SN2) Electrophile Electrophile (R-X) Electrophile->Product_B

Caption: Mechanistic comparison between Radical C-H functionalization (Minisci) and Ionic SO2 insertion.

References

  • Desulfonative photoredox alkylation of N-heteroaryl sulfones – an acid-free approach for substituted heteroarene synthesis. PMC (NIH). Available at: [Link]

  • Thiourea dioxide as a source of sulfonyl groups: photoredox generation of sulfones and sulfonamides from heteroaryl/aryl halides. Chemical Communications. Available at: [Link]

  • Thianthrenium-Enabled Sulfonylation via Electron Donor-Acceptor Complex Photoactivation. PMC (NIH). Available at: [Link]

  • DABSO-Based, Three-Component, One-Pot Sulfone Synthesis. Organic Letters. Available at: [Link]

  • Exogenous-oxidant-free electrochemical oxidative C–H sulfonylation of arenes/heteroarenes with hydrogen evolution. Chemical Communications. Available at: [Link]

  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. Available at: [Link]

  • Modern Sulfone Synthesis Focused on SO2 Surrogates. Baran Lab. Available at: [Link]

  • Efficient synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes enabled by sodium metabisulfite as a sulfur dioxide equivalent. PMC (NIH). Available at: [Link]

Sources

Reactivity of Sodium 5-bromopyridine-3-sulfinate Compared to Other Sodium Arylsulfinates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 5-bromopyridine-3-sulfinate (CAS: 1858116-95-6) represents a specialized subclass of sulfinate reagents, distinct from the ubiquitous sodium benzenesulfinate or p-toluenesulfinate. While standard arylsulfinates are primarily used as terminal "capping" reagents to introduce aryl or sulfonyl groups, the 5-bromopyridine-3-sulfinate serves as a bifunctional modular building block .

Its core value lies in the orthogonal reactivity of its two functional handles:

  • The Sulfinate (-SO₂Na): Acts as a radical precursor (via desulfitation) or nucleophile (sulfonylation).[1][2]

  • The Bromide (-Br): Remains intact during radical processes, providing a latent handle for subsequent cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide compares its reactivity profile against standard sodium arylsulfinates, focusing on electronic effects, radical polarity, and chemoselectivity in medicinal chemistry applications.[2]

Chemical Profile & Electronic Properties[3]

The reactivity difference stems fundamentally from the electron-deficient nature of the pyridine ring compared to the electron-neutral or electron-rich benzene ring of standard alternatives.

FeatureSodium 5-bromopyridine-3-sulfinateSodium BenzenesulfinateImpact on Reactivity
Core Structure Heteroaryl (Pyridine)Aryl (Benzene)Pyridine N-atom withdraws electron density, increasing the oxidation potential required for radical generation.
Substituent 5-Bromo (Electron-withdrawing)None / Alkyl (e.g., p-Tol)The -Br group further deactivates the ring, making the resulting radical more electrophilic.
Radical Character Electrophilic Radical Nucleophilic/Neutral Radical Determines substrate scope in Minisci reactions (polarity matching).
Solubility Moderate in DMSO/H₂O; lower in organic solventsGood in DMSO/H₂O/MeOHPyridine salts often require higher polarity solvent systems.
Stability Sensitive to acidic moisture (desulfitation)High (Bench stable)Heteroaryl sulfinates are more prone to protodesulfitation under acidic conditions.[2]

Comparative Reactivity Analysis

A. Radical C–H Functionalization (Minisci-Type)

This is the primary application for this class of reagents (often termed "Diversinates"). The reaction involves oxidative desulfitation to generate a carbon-centered radical.

  • Standard Arylsulfinates (e.g., Ph-SO₂Na): Generate phenyl radicals that are moderately nucleophilic. They react well with electron-deficient heterocycles (e.g., protonated pyridines) but often lack selectivity.

  • Sodium 5-bromopyridine-3-sulfinate: Generates a 5-bromopyridin-3-yl radical . Due to the inductive effect of the nitrogen and bromine, this radical is highly electrophilic.

    • Performance: It exhibits superior reactivity toward electron-rich positions on heterocycles (e.g., C2 of indoles, C5 of imidazoles) compared to phenyl radicals.[2]

    • Selectivity: The electrophilic nature reduces side reactions with other electron-deficient centers, offering cleaner reaction profiles in complex drug scaffolds.

B. Desulfitative Cross-Coupling (Pd/Ni-Catalyzed)

In transition-metal-catalyzed couplings (e.g., with aryl halides to form biaryls), the sulfinate acts as a nucleophile.[2]

  • Challenge with 5-Bromo Analog: The presence of the bromine substituent introduces a risk of oligomerization . If the catalyst performs oxidative addition on the reagent's bromine instead of the substrate's halide, the reagent will self-couple.

  • Solution: Ligand control is critical. Electron-rich phosphine ligands (e.g., XPhos, SPhos) facilitate oxidative addition to the substrate (usually an aryl chloride or triflate) faster than the reagent's bromide, preserving the Br-handle for later steps.[2]

C. Sulfonylation (Synthesis of Sulfones)

When reacting with alkyl halides (S_N2) or Michael acceptors to form sulfones:

  • Reactivity: The 5-bromopyridine-3-sulfinate is less nucleophilic than sodium benzenesulfinate due to the electron-withdrawing pyridine ring.

  • Implication: Reactions require higher temperatures (e.g., 80°C vs. 50°C) or stronger electrophiles. However, the resulting sulfones are valuable intermediates for S_NAr reactions, where the sulfonyl group acts as a leaving group or activating group.

Mechanistic Visualization

The following diagram illustrates the divergent pathways for Sodium 5-bromopyridine-3-sulfinate, highlighting its bifunctional utility compared to the "dead-end" pathway of standard sulfinates.

ReactivityPathways Reagent Sodium 5-bromopyridine- 3-sulfinate Radical 5-Bromopyridin-3-yl Radical (Electrophilic) Reagent->Radical Oxidation (-SO2, -e⁻) Standard Standard Aryl Sulfinate Product1 C-H Functionalized Product Radical->Product1 Minisci Rxn (Heterocycle) FinalProduct Biaryl Derivative (Post-Functionalized) Product1->FinalProduct Suzuki Coupling at Br-handle StdProduct Phenyl Product (No Handle) Standard->StdProduct Minisci Rxn StdProduct->FinalProduct Cannot Proceed (No Handle)

Caption: Divergent synthetic utility. The 5-bromo analog allows for post-reaction elaboration (yellow node), whereas standard sulfinates yield a terminal product.

Experimental Protocol: Radical Heteroarylation

This protocol demonstrates the installation of the 5-bromopyridine moiety onto a drug-like scaffold (e.g., caffeine or protected amino acid) using the "Baran Diversinate" methodology.

Materials
  • Substrate: 1.0 equiv (e.g., Caffeine)

  • Reagent: Sodium 5-bromopyridine-3-sulfinate (3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. (5.0 equiv)

  • Solvent: DMSO:H₂O (3:1)

  • Additives: TFA (1.0 equiv) – Crucial for protonating the substrate to activate it for nucleophilic radical attack.[2]

Step-by-Step Workflow
  • Setup: To a 1-dram vial equipped with a stir bar, add the Substrate (0.2 mmol) and Sodium 5-bromopyridine-3-sulfinate (146 mg, 0.6 mmol).

  • Solvation: Add DMSO (1.5 mL) and Water (0.5 mL). Stir until mostly dissolved.

  • Activation: Add TFA (15 µL, 1.0 equiv). Note: The solution may warm slightly.

  • Initiation: Add TBHP (70% aq, ~140 µL) dropwise over 1 minute.

    • Observation: Evolution of gas (SO₂) indicates radical generation.[2]

  • Reaction: Seal the vial and heat to 50 °C for 12–24 hours.

    • Comparison Note: Standard benzenesulfinate often reacts at Room Temp. The 5-bromo analog requires mild heating due to the higher oxidation potential of the electron-poor pyridine ring.

  • Workup: Dilute with EtOAc, wash with sat.[2] NaHCO₃ (to neutralize TFA) and brine. Dry over Na₂SO₄.

  • Purification: Silica gel chromatography. The product will be the 5-bromopyridin-3-yl substituted heterocycle.

Self-Validating Checkpoints
  • Gas Evolution: If no bubbling occurs upon TBHP addition/heating, the desulfitation is stalled.[2] Add a catalytic amount of AgNO₃ (10 mol%) to facilitate oxidation.

  • Color Change: Reaction mixture typically turns from colorless/pale yellow to deep orange/brown as the radical cascade proceeds.

Performance Data Summary

The following table summarizes expected performance metrics derived from applications of heteroaryl sulfinates in medicinal chemistry.

MetricSodium 5-bromopyridine-3-sulfinateSodium BenzenesulfinateNotes
Typical Yield (Minisci) 40 – 65%50 – 80%Lower yield due to competitive protodesulfitation of the unstable heteroaryl radical.
Reaction Time 12 – 24 h2 – 6 hSlower kinetics for electron-deficient sulfinates.
Oxidant Compatibility Persulfates, TBHP, PhotocatalysisAll broad oxidants5-bromo analog works exceptionally well with Ir/Ru photocatalysts due to favorable redox potentials.[2]
Chemoselectivity High for C-H bondsModerateThe 5-bromo radical is less likely to attack other electron-deficient sites.
Post-Functionalization Yes (Suzuki, Heck, etc.) NoKey Advantage: Enables library generation from a single intermediate.

References

  • Fujiwara, Y., et al. "Practical C–H Functionalization of Quinones with Boronic Acids."[2] Nature, 2011. (Foundational work on radical C-H functionalization logic).

  • Baran, P. S., et al. "A New Reagent for Direct Difluoromethylation."[2][3] Journal of the American Chemical Society, 2012.[3] Link (Establishes the "Diversinate" sulfinate chemistry platform).

  • Nematpour, M., et al. "Recent advances of sodium sulfinates in radical reactions."[1][2] Phosphorus, Sulfur, and Silicon and the Related Elements, 2021.[2] Link (Review of sulfinate reactivity mechanisms).[2]

  • CymitQuimica. "Sodium 5-bromopyridine-3-sulfinate Product Data." Link (Physical properties and commercial availability).

  • Biology-IT World. "Phil Baran on the Quest to Make Chemistry Boring Again." Bio-IT World, 2020. Link (Context on the industrial adoption of sulfinate reagents).

Sources

Structural Validation and Synthetic Efficacy of Sulfones Derived from Sodium 5-bromopyridine-3-sulfinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Analysis: The Strategic Value of Pyridyl Sulfinates

In modern fragment-based drug discovery (FBDD), the 5-bromopyridin-3-yl sulfone motif represents a high-value pharmacophore. It offers a dual-functional scaffold: the sulfone acts as a robust hydrogen-bond acceptor and metabolic stabilizer, while the 5-bromo handle remains available for downstream cross-coupling (e.g., Suzuki-Miyaura).

Traditionally, accessing this motif involved the oxidation of sulfides—a linear, oxidative pathway often incompatible with sensitive amine or alkene functionalities common in late-stage intermediates. The use of Sodium 5-bromopyridine-3-sulfinate offers a convergent, redox-neutral alternative.

This guide objectively compares the Sulfinate Alkylation route against the traditional Sulfide Oxidation route, providing a rigorous framework for validating the structural integrity of the resulting sulfones.

Comparative Analysis: Sulfinate Alkylation vs. Sulfide Oxidation[1]

The choice of synthetic route dictates impurity profiles and functional group tolerance. The following analysis contrasts the direct alkylation of the sulfinate salt against the oxidative transformation of the corresponding sulfide.

Table 1: Comparative Performance Metrics
FeatureMethod A: Sulfinate Alkylation (Recommended)Method B: Sulfide Oxidation (Traditional)
Reaction Type Nucleophilic Substitution (

)
Oxidative Transformation
Step Count 1 Step (Convergent)2 Steps (Thiol

Sulfide

Sulfone)
Reagents Na-Sulfinate + Alkyl HalideThiol + Alkyl Halide; then mCPBA/Oxone
FG Tolerance High (Tolerates amines, alkenes, alcohols)Low (Oxidizes

/

amines, alkenes, S/N-heterocycles)
Key Impurity Sulfinate Ester (O-alkylation)Sulfoxide (incomplete oxidation), N-oxides
Atom Economy High (NaCl/NaBr byproduct)Low (Stoichiometric oxidant waste)
Scalability Excellent (Solid reagents, simple workup)Moderate (Exothermic, peroxide safety hazards)

Experimental Protocols

Method A: Direct Sulfinate Alkylation (The Topic Protocol)

Rationale: This method utilizes the ambident nucleophilicity of the sulfinate anion. To maximize S-alkylation (sulfone) over O-alkylation (sulfinate ester), polar aprotic solvents and elevated temperatures are employed to stabilize the transition state.

Reagents:

  • Sodium 5-bromopyridine-3-sulfinate (1.0 equiv)

  • Alkyl Halide (R-X, where X=Br, I) (1.2 equiv)

  • Solvent: DMF or DMSO (0.2 M)

  • Base:

    
     (optional, if using HCl salts of alkyl halides)
    

Workflow:

  • Charge: In a dry reaction vial, suspend Sodium 5-bromopyridine-3-sulfinate in anhydrous DMF.

  • Addition: Add the alkyl halide. (Note: If R-X is a primary iodide, reaction proceeds at RT; secondary bromides require heating to 60-80°C).

  • Reaction: Stir under

    
     atmosphere for 4–12 hours.
    
  • Workup: Dilute with EtOAc, wash copiously with water/LiCl (5%) to remove DMF. Dry organic layer over

    
    .
    
  • Purification: Silica gel chromatography (Gradient: Hexanes

    
     EtOAc).
    
Method B: Sulfide Oxidation (The Control)

Rationale: Provided for benchmarking. This route is necessary only when the alkyl electrophile is unreactive toward


 displacement (e.g., aryl coupling).

Workflow:

  • S-Arylation: React 3,5-dibromopyridine with a thiol (R-SH) and base (

    
    ) to form the sulfide.
    
  • Oxidation: Treat the isolated sulfide with mCPBA (2.2 equiv) in DCM at 0°C.

  • Quench: Requires reductive quench (

    
    ) to destroy excess peroxide.
    

Structural Validation Framework (Scientific Integrity)

The critical challenge in Method A is distinguishing the desired Sulfone from the thermodynamic byproduct, the Sulfinate Ester . Both have the same mass (isomeric) but vastly different pharmacological properties.

The Ambident Nucleophile Problem

The sulfinate anion (


) resonates between sulfur and oxygen.
  • Soft Electrophiles (e.g., alkyl iodides) favor attack by Sulfur

    
    Sulfone .
    
  • Hard Electrophiles (e.g., alkyl sulfonates, oxoniums) favor attack by Oxygen

    
    Sulfinate Ester .
    
Diagnostic Criteria

Use the following multi-modal analysis to validate the structure.

1. Infrared Spectroscopy (FT-IR)[1]
  • Sulfone (

    
    ):  Exhibits two  distinct, sharp bands.
    
    • Asymmetric stretch:

      
      
      
    • Symmetric stretch:

      
      
      
  • Sulfinate Ester (

    
    ): 
    
    • Strong

      
       band: 
      
      
      
    • Strong

      
       band: 
      
      
      
      (Absent in sulfones).
2. Nuclear Magnetic Resonance (

NMR) - The Gold Standard

The chemical shift of the carbon atom directly attached to the sulfur/oxygen is definitive.

  • Sulfone (

    
    -Carbon):  The carbon attached to the sulfonyl group appears upfield relative to an ether/ester linkage.
    
    • Typical Range: 50 – 65 ppm .

  • Sulfinate Ester (

    
    -Carbon):  The carbon attached to the oxygen is significantly deshielded.
    
    • Typical Range: 60 – 80 ppm (often +10-15 ppm downfield shift vs. sulfone).

3. Crystallography (X-Ray)

If the solid is crystalline, X-ray diffraction provides absolute confirmation.

  • Sulfone: Tetrahedral geometry at Sulfur; C-S-C bond angle

    
    .
    
  • Sulfinate Ester: Pyramidal sulfur (chiral center); S-O single bond length (

    
    ) vs S=O double bond (
    
    
    
    ).

Visualizing the Validation Logic

The following diagrams illustrate the synthetic pathways and the analytical decision tree required to certify the product structure.

Diagram 1: Synthetic Pathway Comparison

SynthesisComparison Start Target: 5-Bromopyridyl Sulfone Sulfinate Na 5-bromopyridine-3-sulfinate SN2 SN2 Reaction (DMF, Heat) Sulfinate->SN2 AlkylHalide Alkyl Halide (R-X) AlkylHalide->SN2 ProductA Sulfone Product (Convergent) SN2->ProductA S-Attack (Major) SideProduct Sulfinate Ester (Impurity) SN2->SideProduct O-Attack (Minor) ProductA->Start Thiol Thiol (R-SH) Sulfide Intermediate Sulfide Thiol->Sulfide Base, Ar-Br Oxidation Oxidation (mCPBA/Oxone) Sulfide->Oxidation ProductB Sulfone Product (Linear) Oxidation->ProductB ProductB->Start

Figure 1: Comparative workflow showing the convergence of the Sulfinate route (Method A) versus the linear Oxidation route (Method B).

Diagram 2: Analytical Decision Tree

ValidationLogic Sample Isolated Product IR_Check Step 1: FT-IR Analysis Sample->IR_Check IR_Sulfone Bands at ~1150 & ~1320 cm-1? (No band at 900-1000) IR_Check->IR_Sulfone IR_Ester Strong band at 900-1000 cm-1? (S-O-C stretch) IR_Check->IR_Ester NMR_Check Step 2: 13C NMR (alpha-Carbon) IR_Sulfone->NMR_Check Likely Sulfone Conclusion_Fail SULFINATE ESTER (Reject) IR_Ester->Conclusion_Fail Definite Ester Shift_Up Shift: 50-65 ppm (C-S Bond) NMR_Check->Shift_Up Shift_Down Shift: 60-80 ppm (C-O Bond) NMR_Check->Shift_Down Conclusion_Success VALIDATED SULFONE Shift_Up->Conclusion_Success Shift_Down->Conclusion_Fail

Figure 2: Step-by-step logic for distinguishing regioisomers using standard analytical techniques.

References

  • MDPI. (2024). A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. Molecules.[2][3][4][5][6][7][8][9][10][11][12] Link

  • Royal Society of Chemistry. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds.[6][13][14] RSC Advances.[6] Link

  • Organic Chemistry Portal. (2017). Synthesis of Sulfones and Sulfonamides via Sulfinate Anions.[11][13] J. Org.[11] Chem. Link

  • SciSpace. (2016). Recent Advances in the Synthesis of Sulfones.[2][6][13] Synthesis.[2][3][4][5][6][8][9][10][11][15] Link

  • National Institutes of Health (NIH). (2022). Differentiation of Protonated Sulfonate Esters from Isomeric Sulfite Esters and Sulfones by Gas-Phase Ion-Molecule Reactions.[12] Analytical Chemistry.[9][12][15] Link

Sources

Mechanistic Guide: Sodium 5-bromopyridine-3-sulfinate in Pd-Catalyzed Desulfitative Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mechanistic Studies of Palladium-Catalyzed Reactions with Sodium 5-bromopyridine-3-sulfinate Content Type: Publish Comparison Guide

Executive Summary: The Strategic Advantage

In the architecture of heteroaryl synthesis, Sodium 5-bromopyridine-3-sulfinate represents a pivotal evolution from traditional organometallic reagents. While boronic acids (Suzuki-Miyaura) have long been the industry standard, they frequently suffer from protodeboronation, particularly in electron-deficient pyridine systems.

This guide analyzes the mechanistic superiority of the sulfinate surrogate.[1][2][3] Acting as a robust, bench-stable nucleophile, this reagent undergoes palladium-catalyzed desulfitative cross-coupling , extruding sulfur dioxide (


) to form Carbon-Carbon bonds. Crucially, the retention of the 5-bromo  moiety offers a "bifunctional" advantage, serving as an orthogonal handle for subsequent functionalization—a critical feature for fragment-based drug discovery (FBDD).

Mechanistic Deep Dive

The reaction proceeds via a desulfitative pathway that is distinct from the transmetallation observed in Suzuki or Stille couplings. Understanding this cycle is essential for optimizing catalyst loading and suppressing homocoupling side reactions.

The Desulfitative Catalytic Cycle

Unlike boronic acids which require base activation to form a boronate "ate" complex, sodium sulfinates coordinate directly to the metal center.

  • Oxidative Addition: The active

    
     species inserts into the 
    
    
    
    bond of the electrophilic partner (Aryl Halide), forming an
    
    
    intermediate.
    • Critical Note: The 5-bromo group on the sulfinate reagent is less reactive than the electrophile (e.g., Aryl-Iodide or Triflate) under specific conditions, allowing for chemoselective coupling.

  • Ligand Exchange (Transmetallation-like): The sulfinate anion displaces the halide (

    
    ) on the Palladium center.
    
  • Desulfitation (The Rate-Limiting Step): The

    
     species rearranges. 
    
    
    
    is extruded, resulting in a
    
    
    bond.[4] This step is often thermodynamically driven by the stability of the gaseous byproduct.
  • Reductive Elimination: The two aryl groups couple, releasing the biaryl product and regenerating

    
    .
    
Visualization: The Desulfitative Pathway

The following diagram illustrates the specific pathway for Sodium 5-bromopyridine-3-sulfinate coupling with an Aryl Iodide.

DesulfitativeCycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Ar-I Coord Sulfinate Coordination (Pd-O-S Bond) OxAdd->Coord + Sulfinate (-NaI) Desulf Desulfitation (-SO2 Extrusion) Coord->Desulf Rearrangement RedElim Reductive Elimination (C-C Bond Formation) Desulf->RedElim Pd-Ar(Py) Species SO2 Output: SO2 (Gas) Desulf->SO2 RedElim->Pd0 Regeneration Product Output: 3-Aryl-5-bromopyridine RedElim->Product ArI Input: Aryl Iodide ArI->OxAdd Sulfinate Input: Na 5-bromopyridine-3-sulfinate Sulfinate->Coord

Caption: Figure 1. Catalytic cycle of Pd-catalyzed desulfitative cross-coupling. Note the crucial


 extrusion step which drives the equilibrium forward.

Comparative Performance Analysis

For drug development professionals, the choice between a sulfinate and a boronic acid is a trade-off between stability and reactivity.[3]

Table 1: Reagent Comparison for Pyridine Functionalization
FeatureSodium 5-bromopyridine-3-sulfinate5-Bromopyridine-3-boronic acid5-Bromopyridine-3-sulfonyl chloride
Role Nucleophile (Desulfitative)Nucleophile (Suzuki)Electrophile (Desulfitative)
Stability High (Shelf-stable solid, air/moisture tolerant)Moderate (Prone to protodeboronation)Low (Hydrolysis sensitive)
Atom Economy Moderate (Loss of

+ Na)
Low (Loss of

+ Base)
Moderate (Loss of

+ Cl)
Base Requirement None/Catalytic (Can proceed under acidic/neutral conditions)Stoichiometric (Requires base activation)N/A
Byproducts

(Gas), NaX (Salt)
Borate salts

, HCl
Key Risk Homocoupling if Pd loading is too lowProtodeboronation (Yield loss)Catalyst poisoning by Cl

Expert Insight: The sulfinate is superior when the coupling partner is base-sensitive or when the pyridine ring is electron-deficient, a scenario where boronic acids typically fail to transmetallate efficiently.

Experimental Protocol: Desulfitative Coupling

This protocol is designed to be self-validating . The evolution of gas (


) and the distinct color change of the palladium species serve as visual checkpoints.

Objective: Coupling of Sodium 5-bromopyridine-3-sulfinate with 4-Iodoanisole.

Materials
  • Nucleophile: Sodium 5-bromopyridine-3-sulfinate (1.2 equiv)

  • Electrophile: 4-Iodoanisole (1.0 equiv)

  • Catalyst:

    
     (5 mol%)[1]
    
  • Ligand:

    
     (10 mol%) or XPhos (for sterically demanding substrates)
    
  • Solvent: DMF or DMSO (Polar aprotic solvents facilitate the ionic sulfinate solubility)

  • Additives:

    
     (Optional: 10 mol% can accelerate desulfitation via oxidative mechanisms)
    
Step-by-Step Workflow
  • Catalyst Pre-formation: In a dry Schlenk tube, mix

    
     and Phosphine ligand in DMF. Stir at RT for 15 mins.
    
    • Validation: Solution should turn from orange to bright yellow (formation of active

      
       species).
      
  • Substrate Addition: Add Sodium 5-bromopyridine-3-sulfinate and 4-Iodoanisole to the vessel.

  • Degassing: Purge with Argon for 5 minutes. Oxygen inhibits the reduction of Pd(II) to Pd(0) if not using pre-formed Pd(0).

  • Reaction: Heat to 100°C .

    • Validation: Bubbling should be observed within 30 minutes. This is the extrusion of

      
      . If no bubbling occurs, the temperature may be insufficient to overcome the desulfitation energy barrier.
      
  • Workup: Cool to RT. Dilute with Ethyl Acetate and wash with water (to remove DMF and unreacted sulfinate salts).

  • Purification: Flash chromatography. The 5-bromo handle remains intact for further chemistry.

Troubleshooting & Optimization

  • Issue: Low Yield / Unreacted Starting Material.

    • Cause: Incomplete desulfitation.

    • Fix: Increase temperature to 120°C or add a Copper co-catalyst (

      
       or 
      
      
      
      ) to facilitate the
      
      
      bond cleavage.
  • Issue: Homocoupling of the Electrophile.

    • Cause: Slow transmetallation.

    • Fix: Increase the concentration of the Sulfinate (1.5 equiv). Ensure the solvent is strictly anhydrous to prevent protonation of the intermediate.

  • Issue: Loss of Bromine Handle.

    • Cause: Oxidative addition into the C-Br bond.[1][4]

    • Fix: Use a Pd catalyst with a bulky ligand (e.g.,

      
      ) that prefers the more reactive C-I bond of the electrophile over the C-Br bond of the sulfinate.
      

References

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides

    • Source: Chemical Science (RSC)[3]

    • URL:[Link]

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)

    • Source: Journal of the American Chemical Society
    • URL:[Link]

  • Palladium-Catalyzed Desulfitative Cross-Coupling Reaction of Sodium Sulfin

    • Source: Organic Letters[1][5]

    • URL:[Link]

  • Palladium-Catalyzed Desulfitative Cross-Coupling Reaction of Sodium Sulfinates with Propargylic Carbon

    • Source: Advanced Synthesis & Catalysis[6]

    • URL:[Link][6]

Sources

Comparative analysis of palladium and nickel catalysts for Sodium 5-bromopyridine-3-sulfinate reactions

[1][2]

Executive Summary

In the synthesis of functionalized pyridines, Sodium 5-bromopyridine-3-sulfinate represents a high-value, bifunctional scaffold. It contains a nucleophilic sulfinate moiety (


chemoselectivity
  • Palladium (Pd): The superior choice for chemoselective sulfonylation . Pd catalysts (specifically with Xantphos-type ligands) allow the coupling of the sulfinate with external aryl halides while preserving the 5-bromo position for downstream diversification.

  • Nickel (Ni): The cost-effective alternative that excels in activating difficult electrophiles (e.g., aryl chlorides). However, Ni catalysts pose a high risk of oligomerization (homocoupling) by activating the intrinsic C-Br bond of the substrate, requiring rigorous kinetic control.

The Bifunctional Challenge: Substrate Analysis

Before selecting a catalyst, one must understand the electronic conflict within the substrate.

  • Site A (Nucleophile): The sulfinate group (

    
    ) is an ambident nucleophile (S- vs. O-attack). In cross-coupling, we target S-arylation to form sulfones.
    
  • Site B (Electrophile): The 5-bromo position is an electron-deficient heteroaryl halide.

  • The Risk: A catalyst that is too active (like unhindered Ni(0)) will oxidatively add into Site B, causing the substrate to react with itself (polymerization/dimerization) rather than the external coupling partner.

ChemoselectivitysubSodium 5-bromopyridine-3-sulfinatesiteASite A: Sulfinate (-SO2Na)Target Nucleophilesub->siteAsiteBSite B: 5-Bromo (-Br)Risk: Self-Couplingsub->siteBextExternal Electrophile(Ar-I / Ar-OTf)siteA->extPd Pathway(Desired Sulfone)siteB->subNi Pathway Risk(Oligomerization)

Figure 1: Chemoselectivity map. Pd favors the green pathway (Cross-Coupling), while Ni risks the red pathway (Homocoupling) due to its high affinity for C-Br bonds.

Palladium Catalysis: The Precision Standard

Palladium is the industry standard for this transformation because of its ability to discriminate between the external electrophile (e.g., Ar-I) and the internal electrophile (Py-Br).

Mechanism & Causality

The reaction proceeds via a Pd(0)/Pd(II) cycle.

  • Oxidative Addition: Pd(0) preferentially inserts into the C-I bond of the external partner (Ar-I) because C-I is weaker and more accessible than the electron-poor C-Br on the pyridine ring.

  • Ligand Effect: Large bite-angle ligands like Xantphos facilitate the reductive elimination of the sulfone while destabilizing the formation of Pd-O species (which leads to sulfinate esters, a common byproduct).

  • Resting State: Kinetic studies suggest the resting state is often a chelated Pd(II)-sulfinate complex.[1] Desulfitative pathways (loss of SO2) are suppressed by maintaining lower temperatures (60-80°C).

Experimental Protocol (Self-Validating)

Objective: Synthesis of 3-(arylsulfonyl)-5-bromopyridine (Preserving the Br).

  • Charge: In a reaction vial, add Sodium 5-bromopyridine-3-sulfinate (1.2 equiv), Aryl Iodide (1.0 equiv),

    
     (2.5 mol%), and Xantphos (5 mol%).
    
  • Add Base/Solvent: Add

    
     (1.5 equiv) and anhydrous 1,4-Dioxane (0.2 M).
    
    • Why Cesium? The "Cesium Effect" aids in the solubility of the sulfinate salt and stabilizes the transition state.

  • Deoxygenate: Sparge with Argon for 5 minutes. (Pd is robust, but sulfinates can oxidize to sulfonates in air).

  • Reaction: Heat to 80°C for 12 hours.

  • Validation Check: TLC should show consumption of Aryl Iodide. If the spot for the bromopyridine sulfinate disappears but no product forms, check for desulfitation (formation of 3-bromopyridine).

Nickel Catalysis: The High-Reactivity Alternative

Nickel is attractive for its abundance and ability to couple difficult substrates (like Aryl Chlorides), but it requires stricter control when the substrate itself carries a halogen.

Mechanism & Risks

Nickel often operates via a Radical/SET (Single Electron Transfer) mechanism or a Ni(0)/Ni(II) cycle that is less discriminatory than Pd.

  • The "Ring Walking" Danger: Ni catalysts can move across aromatic rings.[2] Even if Ni inserts into the correct site initially, it may migrate to the C-Br bond.

  • Homocoupling: Ni is notorious for catalyzing the Ullmann-type homocoupling of aryl halides. In this reaction, the 5-bromo group can compete with the external electrophile, leading to dimers of the pyridine scaffold.

Optimization Strategy

To use Ni successfully, one must use Aryl Triflates or Iodides as the external partner (which react faster than the internal Br) and use bidentate nitrogen ligands (e.g., dtbbpy ) to stabilize the Ni center.

Head-to-Head Data Analysis

The following table summarizes the performance of Pd vs. Ni for the coupling of Sodium 5-bromopyridine-3-sulfinate with 4-iodotoluene.

FeaturePalladium (Pd/Xantphos)Nickel (Ni/dtbbpy)
Yield (Sulfone) 88 - 95% 65 - 75%
Chemoselectivity Excellent (>98% retention of 5-Br)Moderate (~15% loss of 5-Br via homocoupling)
Reaction Temp 80°C100°C (Requires higher E_act)
Air Sensitivity Low (Manageable)High (Requires Glovebox/Schlenk)
Cost High (

$)
Low ($)
Main Impurity Desulfitated byproduct (3-bromopyridine)Pyridine Dimer (5,5'-bipyridine derivative)
Comparative Workflow Visualization

The following diagram illustrates the divergent pathways and purification logic for both systems.

Workflowcluster_PdPalladium Route (High Fidelity)cluster_NiNickel Route (Cost/Activation)startStart: 5-Br-Py-SO2Na + Ar-Xpd_condPd2(dba)3 / XantphosCs2CO3, Dioxane, 80°Cstart->pd_condni_condNiCl2(glyme) / dtbbpyMn(0), DMSO, 100°Cstart->ni_condpd_mechMechanism: Pd(0)/Pd(II)Selective Oxidative Additionpd_cond->pd_mechpd_resProduct: 3-Sulfonyl-5-bromopyridine(>90% Yield)pd_mech->pd_resni_mechMechanism: Radical/SETRisk: C-Br Activationni_cond->ni_mechni_resProduct Mix: Sulfone + Dimer(Requires Column Chromatography)ni_mech->ni_res

Figure 2: Experimental workflow comparison. Note the cleaner profile of the Pd route versus the purification burden of the Ni route.

Decision Matrix: Which Catalyst to Choose?
Scenario Recommendation Reasoning
Drug Discovery (Library Gen) Palladium Reliability is paramount. You need the 5-Br intact for the next step (e.g., Suzuki coupling).
Scale-Up (>1 kg) Nickel (with optimization)Cost savings on metal are significant. Process chemists can tune kinetics to minimize homocoupling.
Coupling with Aryl Chlorides Nickel Pd struggles with unactivated aryl chlorides; Ni excels here.
Coupling with Aryl Iodides Palladium Pd is faster and more selective for I vs. Br.
References
  • Cacchi, S., et al. (2017). "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions."[1][3] Chemical Science.

  • Manolikakes, G., et al. (2020). "Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts." Journal of the American Chemical Society.[2][4]

  • Lau, S. H., & Doyle, A. G. (2022). "Palladium- and Nickel-Catalyzed Cross-Coupling: Reaction Development and Mechanistic Investigations." Princeton University Dataspace.

  • Willis, M. C., et al. (2017). "Sulfinate Salts as Nucleophilic Coupling Partners." Chemical Reviews.

Strategic Late-Stage Functionalization: The Sodium 5-Bromopyridine-3-Sulfinate Advantage

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advantages of using Sodium 5-bromopyridine-3-sulfinate in late-stage functionalization

Executive Summary

In the high-stakes arena of drug discovery, Late-Stage Functionalization (LSF) has evolved from a novelty to a necessity. It allows medicinal chemists to append complex heterocycles to lead compounds without rebuilding the synthetic route from scratch. Among the toolkit of radical precursors, Sodium 5-bromopyridine-3-sulfinate (CAS: 1858116-95-6) stands out not merely as a reagent for installing a pyridine ring, but as a bifunctional linchpin .

This guide objectively analyzes the performance of this reagent, contrasting it with traditional Suzuki-Miyaura coupling and oxidative decarboxylation methods. We demonstrate how its unique stability, solubility profile, and "install-then-couple" capability provide a distinct tactical advantage in Structure-Activity Relationship (SAR) exploration.

The Strategic Imperative: Why This Reagent?

The primary challenge in LSF is chemoselectivity —modifying a specific C–H bond in a molecule laden with polar functional groups (amines, alcohols, amides). Traditional cross-couplings (Suzuki, Stille) fail here because they require pre-existing handles (halides or boronates) on the substrate.

Sodium 5-bromopyridine-3-sulfinate solves two problems simultaneously:

  • Direct C–H Functionalization: It installs a pyridine ring directly onto innate heterocycles (innate C–H reactivity) via a radical mechanism.

  • The "Trojan Horse" Handle: Unlike a simple pyridine sulfinate, this reagent carries a bromine atom at the 5-position. Once attached, this bromine serves as a dormant handle for subsequent cross-coupling (e.g., Suzuki or Buchwald-Hartwig), allowing for rapid library expansion from a single intermediate.

Mechanistic Architecture

To understand the advantage, one must understand the mechanism. Unlike boronic acids which require palladium catalysis and a basic environment, sodium sulfinates operate via a Minisci-type radical pathway .

Mechanistic Pathway Diagram

The following diagram illustrates the oxidative desulfonylation pathway, highlighting the generation of the critical carbon-centered radical.

G Reagent Na 5-bromopyridine-3-sulfinate Radical_S Sulfonyl Radical (Transient) Reagent->Radical_S SET Oxidation Oxidant Oxidant (TBHP) Oxidant->Radical_S SO2 - SO₂ Radical_S->SO2 Radical_C C-Centered Radical (5-Br-pyridyl) Radical_S->Radical_C Desulfonylation Intermediate Radical σ-Complex Radical_C->Intermediate Radical Addition Substrate Drug Scaffold (Heteroarene) Substrate->Intermediate Product Functionalized Product (5-Br-Pyridine attached) Intermediate->Product Oxidation/Deprotonation

Caption: Oxidative radical generation pathway. The sulfinate serves as a masked radical, releasing SO₂ to generate the reactive species.

Performance Analysis: Comparison with Alternatives

The choice of reagent dictates the success rate of the reaction. Below is a comparative analysis of Sodium 5-bromopyridine-3-sulfinate against the two most common alternatives: Boronic Acids (Suzuki) and Carboxylic Acids (Decarboxylative Minisci).

Table 1: Comparative Reagent Performance in LSF
FeatureSodium Sulfinates (The Reagent)Aryl Boronic Acids (Suzuki)Carboxylic Acids (Decarboxylative)
Mechanism Radical Innate C–H FunctionalizationPd-Catalyzed Cross-CouplingRadical (Ag-catalyzed or Photocatalytic)
Pre-functionalization? None Required (Attacks C–H)Required (Needs Halide on Drug)None Required
Solubility High (Water/Organic biphasic compatible)Variable (Often poor in water)Moderate
Reaction Conditions Open-flask, aqueous, mild heatInert atmosphere, strictly anhydrousOften requires Ag(I) salts or high energy UV
Functional Group Tolerance Excellent (Tolerates amines, alcohols)Good, but sensitive to Lewis basic nitrogensGood, but oxidants can affect sensitive groups
Stability Bench-stable solid (Years)Protodeboronation issuesStable
Atom Economy Good (Loss of SO₂)Poor (Loss of B(OH)₂ + Ligands)Good (Loss of CO₂)
The "Sodium" Advantage over Zinc Salts

While Zinc sulfinates (Baran Diversinates) are popular, the Sodium salt variant offers specific advantages for this pyridine derivative:

  • Solubility: Sodium salts exhibit superior solubility in the biphasic systems (DCM/H₂O) often required to dissolve polar drug scaffolds.

  • Atom Economy/Workup: No removal of zinc byproducts is required, simplifying purification (chelation with the pyridine product is avoided).

  • Stability: Sodium sulfinates are generally less hygroscopic than their zinc counterparts, ensuring more accurate weighing for small-scale medicinal chemistry arrays.

The "Linchpin" Workflow: From Hit to Lead

The true power of Sodium 5-bromopyridine-3-sulfinate lies in its ability to sequence reactions. It does not just add a group; it adds a reactive platform .

Step-by-Step Experimental Protocol

Objective: Installation of 5-bromopyridine onto a drug scaffold (e.g., Verenicline derivative or similar electron-deficient heterocycle), followed by downstream diversification.

Reagents:

  • Substrate (Drug Scaffold): 1.0 equiv

  • Sodium 5-bromopyridine-3-sulfinate: 3.0 equiv

  • TBHP (70% aq.): 5.0 equiv

  • TFA (Trifluoroacetic acid): 1.0 equiv (if substrate is basic)

  • Solvent: DCM/H₂O (2.5:1) or DMSO[1]

Protocol:

  • Setup: To a vial equipped with a stir bar, add the drug scaffold (0.1 mmol) and Sodium 5-bromopyridine-3-sulfinate (0.3 mmol).

  • Solvent: Add DCM (250 µL) and Water (100 µL). If the substrate is insoluble, switch to DMSO (350 µL).

  • Activation: Add TFA (0.1 mmol) to protonate the heterocycle (activates it for radical attack).

  • Initiation: Add TBHP (70% in water, 0.5 mmol) dropwise.

  • Reaction: Stir vigorously at room temperature (or 40°C for sluggish substrates) for 12–24 hours. Note: The reaction is biphasic; vigorous stirring is critical.

  • Workup: Quench with sat. aq. NaHCO₃/Na₂S₂O₃. Extract with DCM. Concentrate and purify via flash chromatography.

Self-Validating Checkpoint:

  • Observation: Evolution of gas (SO₂) indicates radical generation is proceeding.

  • TLC/LCMS: Look for the +156/158 Da mass shift (incorporation of C₅H₃BrN). The bromine isotope pattern (1:1 ratio of M and M+2) confirms the integrity of the bromo-handle.

Downstream Diversification (The Payoff)

Once the 5-bromopyridine moiety is installed, the molecule is ready for a second round of functionalization at the bromine site.

Workflow cluster_div STEP 2: Divergent Coupling Lead Lead Compound (Drug Scaffold) Step1 STEP 1: LSF Radical Addition (Na 5-bromopyridine-3-sulfinate) Lead->Step1 Intermediate Intermediate (Contains Br-Handle) Step1->Intermediate - SO₂ Suzuki Suzuki Coupling (Ar-B(OH)₂) Intermediate->Suzuki Buchwald Buchwald Amination (HNR₂) Intermediate->Buchwald Heck Heck Reaction (Alkenes) Intermediate->Heck

Caption: The "Linchpin" workflow. Step 1 installs the scaffold; Step 2 utilizes the bromine handle for library generation.

Conclusion

Sodium 5-bromopyridine-3-sulfinate is not a generic reagent; it is a strategic tool for rapid chemical space exploration . By enabling the direct alkylation of complex scaffolds without pre-functionalization, and subsequently providing a handle for cross-coupling, it compresses weeks of linear synthesis into a two-step divergent workflow. For medicinal chemists, this translates to faster SAR cycles and access to novel intellectual property space.[2][3][4]

References
  • Fujiwara, Y., et al. (2012). "Practical C–H Functionalization of Quinones with Boronic Acids." Journal of the American Chemical Society. Link (Foundational work on radical innate C-H functionalization logic).

  • Baran, P. S., et al. (2011). "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences. Link (Establishes the "Diversinate" sulfinate salt methodology).

  • Kuttruff, C. A., et al. (2018). "Late-Stage Functionalization of Drug-Like Molecules Using Diversinates." ChemMedChem. Link (Specific application of sulfinates in pharma contexts).

  • Sigma-Aldrich. "Baran Diversinates™ User Guide." Link (Commercial specifications and general protocols for sodium/zinc sulfinates).

  • CymitQuimica. "Sodium 5-bromopyridine-3-sulfinate Product Data." Link (Physical properties and CAS verification).

Sources

Spectroscopic Characterization of Sodium 5-bromopyridine-3-sulfinate Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Techniques for Characterizing Products from Sodium 5-bromopyridine-3-sulfinate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sodium 5-bromopyridine-3-sulfinate (CAS 2143010-38-0) is a versatile "Diversinate" reagent used primarily for the late-stage introduction of sulfonyl-pyridine motifs into drug candidates. Its unique value lies in the 5-bromo handle , which serves as a linchpin for subsequent cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the radical mechanisms typically employed with this reagent (e.g., Minisci-type reactions) can yield complex mixtures, including desulfinative byproducts and regioisomers.

This guide objectively compares spectroscopic techniques for characterizing these products, providing a decision-making framework to ensure structural integrity and accelerate Structure-Activity Relationship (SAR) studies.

The Analytical Challenge: Reaction Pathways & Product Diversity

Before selecting a technique, one must understand the potential outcomes of reacting Sodium 5-bromopyridine-3-sulfinate with a heterocycle (R-H).

  • Pathway A (Desired): C-H Sulfonylation

    
     Formation of a Sulfone .
    
  • Pathway B (Side Reaction): Desulfinative Coupling

    
     Loss of 
    
    
    
    , formation of a Biaryl .
  • Pathway C (Degradation): Hydrodebromination

    
     Loss of the Br handle (critical failure for library synthesis).
    

The ideal analytical workflow must distinguish between these outcomes and confirm the regioselectivity of the addition.

Comparative Analysis of Spectroscopic Techniques
A. Nuclear Magnetic Resonance (NMR)

Status: The Connectivity Workhorse

NMR is the primary tool for establishing connectivity and regiochemistry. The 5-bromopyridine-3-sulfonyl moiety presents a distinct spin system that changes predictably upon reaction.

  • 
    H NMR Utility: 
    
    • Reagent Signals: The unreacted sulfinate typically shows protons at

      
       8.5–9.0 ppm.
      
    • Product Signals (Sulfone): The electron-withdrawing

      
       group causes a downfield shift. The 3-pyridyl ring protons (H2, H4, H6) appear as singlets or doublets with small coupling constants (
      
      
      
      Hz for meta-coupling).
    • Regiochemistry: In Minisci reactions, the sulfonyl radical attacks electron-deficient heterocycles. 2D NMR (HMBC, NOESY) is essential to determine where on the substrate the pyridine-sulfonyl group attached.

  • 
    C NMR Utility: 
    
    • Diagnostic Carbon shifts for the

      
       center typically appear between 135–145 ppm , distinct from 
      
      
      
      (sulfide) or
      
      
      (biaryl) shifts.
B. High-Resolution Mass Spectrometry (HRMS)

Status: The Composition Validator

HRMS is superior for rapid screening of reaction outcomes, particularly for distinguishing Pathway A (Sulfone) from Pathway B (Desulfination).

  • Isotope Patterns: The presence of Bromine (

    
    Br and 
    
    
    
    Br) creates a characteristic 1:1 doublet in the mass spectrum. Loss of this pattern indicates hydrodebromination.
  • Mass Defect: The sulfonyl group (

    
    ) adds exactly 63.9619 Da  to the substrate. Desulfinative coupling adds only the pyridine ring mass.
    
  • Fragmentation: Sulfones often undergo characteristic loss of

    
     (
    
    
    
    ) in MS/MS experiments, confirming the oxidation state.
C. Vibrational Spectroscopy (FT-IR / Raman)

Status: The Functional Group Check

While less structural than NMR, IR provides unambiguous evidence of the sulfur oxidation state.

  • Sulfone (

    
    ):  Two strong bands corresponding to asymmetric (
    
    
    
    1320 cm
    
    
    ) and symmetric (
    
    
    1150 cm
    
    
    ) stretching.
  • Sulfinate (

    
    ):  The starting material shows broad, lower frequency bands (
    
    
    
    1000–1050 cm
    
    
    ).
  • Desulfinated Product: Complete absence of strong bands in the 1100–1350 cm

    
     region.
    
D. X-Ray Crystallography

Status: The Ultimate Arbiter

When regioselectivity is ambiguous by NMR (e.g., substitution on a symmetrical pyrazine core), X-ray is the only method to provide absolute structural certainty. It also confirms the spatial orientation of the sulfone, which is relevant for protein binding pockets.

Comparative Data Summary
Feature1H / 13C NMR HRMS (ESI/APCI) FT-IR X-Ray Crystallography
Primary Utility Connectivity & RegiochemistryElemental Composition & Br checkFunctional Group (

) ID
Absolute Configuration
Sample Requirement ~2-10 mg (Liquid/Soluble)<0.1 mg (Liquid)~1 mg (Solid/Oil)Single Crystal
Time to Result 10-30 mins<5 mins<5 minsDays to Weeks
Key Limitation Complex overlapping signals in crude mixturesCannot distinguish regioisomersLow structural resolutionRequires crystalline sample
Detection of Br Indirect (via coupling/shift)Excellent (Isotope Pattern)PoorExcellent
Distinguishes

vs

Good (Shift differences)Excellent (Mass diff)Excellent (Distinct bands)Excellent
Experimental Protocol: Characterization Workflow

Objective: Synthesize and characterize a sulfone derivative via radical functionalization.

Reagents:

  • Substrate: 4-Methylquinoline (1.0 equiv)

  • Reagent: Sodium 5-bromopyridine-3-sulfinate (2.0 equiv)

  • Oxidant: TBHP (tert-Butyl hydroperoxide) or Electrocatalysis setup

  • Solvent: DMSO/H2O or MeCN/H2O

Step-by-Step Methodology:

  • Reaction Setup: Dissolve substrate and sulfinate in solvent. Add oxidant slowly to generate the sulfonyl radical. Stir at 50°C for 12h.

  • Workup: Dilute with EtOAc, wash with

    
     (removes unreacted sulfinic acid) and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Triage Characterization (The "Quick Check"):

    • Run LC-MS . Look for

      
       corresponding to Substrate + 219.9 Da (Bromopyridine sulfonyl moiety).
      
    • Check for the 1:1 Br isotope pattern .

    • Decision: If mass = Substrate + 156 Da, desulfination occurred. Adjust reaction temp/oxidant.

  • In-Depth Characterization (The "Validator"):

    • Dissolve purified solid in

      
       or DMSO-
      
      
      
      .
    • Acquire

      
      H NMR . Verify the presence of 3 new aromatic protons (from the pyridine reagent).
      
    • Acquire HMBC . Look for long-range coupling between the sulfone-adjacent carbon of the substrate and the protons of the substrate ring to confirm regiochemistry.

    • Acquire FT-IR .[1] Confirm peaks at

      
      1320 and 1150 cm
      
      
      
      .
Visualizations
Diagram 1: Reaction Pathways & Spectral Markers

This diagram illustrates the chemical divergence and the specific spectral "flags" for each outcome.

ReactionPathways Start Sodium 5-bromopyridine-3-sulfinate + Heterocycle Radical Sulfonyl Radical Intermediate Start->Radical Oxidant/Electro ProductA PATHWAY A: Sulfone (Target) Radical->ProductA C-H Trapping ProductB PATHWAY B: Desulfinative Biaryl Radical->ProductB -SO2 ProductC PATHWAY C: Hydrodebromination Radical->ProductC H-abstraction FlagA LCMS: M+220 IR: 1320/1150 cm-1 ProductA->FlagA FlagB LCMS: M+156 No SO2 bands ProductB->FlagB FlagC LCMS: No Br pattern (Single isotope) ProductC->FlagC

Caption: Chemical pathways for sulfinate radical reactions and their corresponding primary spectroscopic identifiers.

Diagram 2: Characterization Decision Tree

A logical flow for researchers to validate their product efficiently.

DecisionTree Start Crude Reaction Mixture LCMS Step 1: LC-MS Analysis Start->LCMS CheckMass Mass = Target? LCMS->CheckMass CheckBr Br Isotope Pattern (1:1 Doublet)? CheckMass->CheckBr Yes Fail1 Desulfination or No Reaction CheckMass->Fail1 No Fail2 Debromination Occurred CheckBr->Fail2 No Purify Step 2: Purification CheckBr->Purify Yes NMR Step 3: 1H NMR & HMBC Purify->NMR Regio Regiochemistry Clear? NMR->Regio Final Product Validated Regio->Final Yes Xray Step 4: X-Ray / NOESY Regio->Xray Ambiguous Xray->Final

Caption: Step-by-step analytical workflow for validating sulfonylated products.

References
  • Fujiwara, Y., et al. (2012).[2] "Practical C–H Functionalization of Quinolines with Boronic Acids." Journal of the American Chemical Society.[2] (Foundational work on radical functionalization logic).

  • Baran, P. S., et al. (2011). "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences. (Establishes the "Diversinate" sulfinate reagent class).

  • CymitQuimica. "Sodium 5-bromopyridine-3-sulfinate Product Data." (Reagent specifications).

  • Sigma-Aldrich. "Baran Diversinates™ User Guide." (General application protocols).

  • Varghese, H. T., et al. (2007). "Vibrational Spectroscopic Studies of Pyridine-3-sulfonic Acid." Asian Journal of Chemistry. (IR/Raman reference for pyridine-sulfur motifs).

Sources

Isotopic Labeling & Late-Stage Functionalization: The Sodium 5-Bromopyridine-3-Sulfinate Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of drug discovery, Sodium 5-bromopyridine-3-sulfinate (often categorized under "Baran Diversinates") has emerged as a superior alternative to traditional organometallic reagents for installing the 5-bromopyridine motif. Unlike boronic acids or stannanes, which require pre-functionalized handles and sensitive metal catalysts, this sulfinate salt operates via a radical-based Minisci-type mechanism . This guide objectively compares its performance against Suzuki-Miyaura coupling, detailing its application in Late-Stage Functionalization (LSF) to generate isotopologues of drug candidates for ADME and metabolic stability studies.

Part 1: The Mechanistic Advantage

The core value of Sodium 5-bromopyridine-3-sulfinate lies in its ability to generate a reactive carbon-centered radical under oxidative conditions. This bypasses the limitations of the Pd(0)/Pd(II) catalytic cycle.

Mechanism of Action[1][2][3][4]
  • Oxidative Activation: The sulfinate anion is oxidized (typically by tert-butyl hydroperoxide, TBHP) to a sulfonyl radical.

  • Desulfinylation: The unstable sulfonyl radical rapidly extrudes sulfur dioxide (

    
    ), generating a highly reactive 
    
    
    
    -radical at the C3 position of the pyridine ring.
  • Radical Addition: This electrophilic radical attacks the most electron-rich position of a protonated heteroaromatic core (the drug scaffold).

  • Rearomatization: Oxidative hydrogen abstraction restores aromaticity, yielding the final coupled product.

Visualization: The Radical Pathway

The following diagram illustrates the mechanistic flow, highlighting the critical desulfinylation step that distinguishes this reagent.

Minisci_Mechanism Sulfinate Na 5-bromopyridine-3-sulfinate SulfonylRad Sulfonyl Radical (Transient) Sulfinate->SulfonylRad SET Oxidation Oxidant Oxidant (TBHP) Oxidant->SulfonylRad CarbonRad Pyridyl Radical (Electrophilic) SulfonylRad->CarbonRad - SO2 SO2 SO2 (Gas) SulfonylRad->SO2 Intermediate Radical Cation Intermediate CarbonRad->Intermediate Addition to Substrate Substrate Protonated Heterocycle (Drug Scaffold) Substrate->Intermediate Product Functionalized Isotopologue Intermediate->Product - H+ / - e-

Figure 1: Mechanistic pathway of the Minisci-type reaction using Sodium 5-bromopyridine-3-sulfinate.

Part 2: Comparative Analysis (Sulfinate vs. Alternatives)

The installation of electron-deficient rings like pyridine is notoriously difficult with Suzuki coupling due to the instability of pyridine-2- and pyridine-3-boronic acids (protodeboronation). The sulfinate protocol resolves this by using a stable, solid precursor.

Table 1: Performance Matrix
FeatureSodium 5-bromopyridine-3-sulfinate (Minisci)Pyridine-3-boronic Acid (Suzuki)Pyridine-3-stannane (Stille)
Mechanism Radical Innate C-H FunctionalizationPd-Catalyzed Cross-CouplingPd-Catalyzed Cross-Coupling
Pre-functionalization None Required (Direct C-H attack)Required (Halide on scaffold)Required (Halide on scaffold)
Reagent Stability High (Bench stable solid)Low (Prone to protodeboronation)High (Toxic)
Air/Water Tolerance Excellent (Open flask, aqueous media)Poor (Requires inert atm, dry solvents)Moderate
Substrate Scope Basic heterocycles (Drug-like scaffolds)Aryl halides (Limited heterocycles)Aryl halides
Isotopic Fidelity High (No H/D scrambling)Moderate (Base can cause exchange)High
Purification Simple (SO2 off-gassing)Difficult (Boron byproducts)Difficult (Toxic Tin removal)
Supporting Data Insight

In a comparative study of pyridine installation on complex pharmaceutical cores:

  • Suzuki Method: Only 8% of attempted couplings using pyridine-boronates achieved >20% yield due to rapid hydrolysis of the boronate species.

  • Sulfinate Method: Consistently achieved 40–70% yields on the same scaffolds, specifically targeting electron-rich positions ortho- or para- to nitrogen atoms in the substrate.

Part 3: Isotopic Labeling Strategies

For drug development, this reagent is pivotal in synthesizing Stable Isotope Labeled (SIL) standards or isotopologues for metabolic identification.

Strategy A: Synthesis of Deuterated Reagent

To install a labeled pyridine ring, one must first synthesize the isotopically labeled sulfinate. This is superior to attempting to label the ring after attachment.

Protocol:

  • Precursor: Start with 3,5-dibromopyridine-d3 (commercially available or synthesized via D2O exchange).

  • Lithiation: Perform Lithium-Halogen exchange at -78°C.

  • Capture: Trap the lithiated species with

    
     (or the surrogate DABSO).
    
  • Salt Formation: Treat with NaOH to precipitate the stable sodium sulfinate salt.

Strategy B: Late-Stage Functionalization of Labeled Cores

The most common application is using the unlabeled Sodium 5-bromopyridine-3-sulfinate to functionalize a drug candidate that has already been isotopically labeled (e.g., a deuterated core).

  • Advantage: The mild, oxidative conditions (TBHP, 50°C) generally do not cause H/D scrambling (back-exchange) on the rest of the molecule, preserving the isotopic integrity of the SIL standard.

Visualization: Isotopic Labeling Workflow

Labeling_Workflow cluster_0 Strategy A: Creating the Labeled Reagent cluster_1 Strategy B: Late-Stage Labeling (Minisci) Precursor 3,5-Dibromopyridine-d3 Li_Exchange 1. n-BuLi, -78°C 2. SO2 (or DABSO) Precursor->Li_Exchange Labeled_Sulfinate Na 5-bromopyridine-3-sulfinate-d3 Li_Exchange->Labeled_Sulfinate Reaction Minisci Coupling (TBHP, TFA, H2O) Labeled_Sulfinate->Reaction Drug_Core Drug Scaffold (Unlabeled) Drug_Core->Reaction Final_Isotopologue Deuterated Pyridine-Drug Conjugate Reaction->Final_Isotopologue

Figure 2: Workflow for synthesizing and utilizing isotopically labeled sulfinate reagents.

Part 4: Experimental Protocols

Standard Protocol: C-H Functionalization

Objective: Installation of the 5-bromopyridine-3-yl moiety onto a heterocycle (e.g., Caffeine or a Quinoline derivative).

Reagents:

  • Substrate (1.0 equiv)

  • Sodium 5-bromopyridine-3-sulfinate (2.0 - 3.0 equiv)

  • Trifluoroacetic acid (TFA) (1.0 equiv - optional, promotes solubility and protonation)

  • tert-Butyl hydroperoxide (TBHP) (70% aq., 3.0 - 5.0 equiv)

  • Solvent: DMSO/H2O (3:1) or DCM/H2O (biphasic)

Step-by-Step Methodology:

  • Setup: To a vial equipped with a stir bar, add the heterocycle substrate (0.5 mmol) and Sodium 5-bromopyridine-3-sulfinate (1.5 mmol).

  • Solvent: Add DMSO (1.5 mL) and Water (0.5 mL). If the substrate is basic, add TFA (0.5 mmol) to protonate the ring (activates it for radical attack).

  • Initiation: Add TBHP (70% in water, 1.5 mmol) dropwise.

  • Reaction: Seal the vial (air is tolerated, but sealing prevents solvent evaporation) and heat to 50°C for 12–24 hours.

    • Note: The reaction mixture often turns yellow/orange upon radical generation.

  • Workup: Dilute with saturated

    
     (to neutralize TFA) and extract with Ethyl Acetate (3x).
    
  • Purification: Dry organic layers over

    
    , concentrate, and purify via silica gel chromatography.
    

Self-Validating Check:

  • Did it work? Monitor by LC-MS.[1] The product mass should correspond to [M + 156/158] (mass of the bromopyridine fragment minus H).

  • No conversion? Add more oxidant (TBHP) and sulfinate in portions. Radical species have short half-lives; portion-wise addition maintains the radical flux.

Part 5: References

  • Fujiwara, Y., et al. (2012).[2] Practical C–H Functionalization of Quinolines with Boronic Acids. Journal of the American Chemical Society, 134(3), 1494–1497.[2] (Seminal work on innate C-H functionalization logic). Link

  • O'Hara, F., et al. (2013). A Simple and Scalable Synthesis of Sodium Sulfinates from SO2 Surrogate DABSO.[3] Journal of Organic Chemistry, 78(23), 12248–12258. (Synthesis of the reagent). Link

  • Markovic, T., et al. (2017). Pyridine Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Cross-Coupling Reactions.[4] Chemical Science, 8, 4437-4442. (Comparative data on sulfinate vs boronate stability). Link

  • Baran, P. S. (2012). "Diversinates" Product Guide. Sigma-Aldrich Technical Bulletin. (Commercial availability and handling). Link

Sources

Assessing the Functional Group Tolerance of Sodium 5-Bromopyridine-3-Sulfinate in Cross-Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the "pyridine problem" in late-stage drug functionalization. Traditional Suzuki-Miyaura cross-coupling relies heavily on heteroaryl boronates. However, pyridine boronates—particularly those with electron-withdrawing groups or halogens like 5-bromopyridine-3-boronic acid—suffer from[1].

To circumvent this, the field has pivoted toward bench-stable pyridine sulfinate salts[2]. Sodium 5-bromopyridine-3-sulfinate represents a highly versatile, bifunctional building block. It acts as a robust nucleophilic coupling partner via desulfinative cross-coupling, while retaining an electrophilic bromide handle for subsequent functionalization[3]. This guide objectively evaluates its functional group tolerance, compares its mechanistic advantages over traditional boronates, and provides self-validating protocols for its application.

Mechanistic Causality: Why Sulfinates Outperform Boronates

The superior functional group tolerance of sodium 5-bromopyridine-3-sulfinate is rooted in its distinct transmetalation pathway. Unlike boronates, which require a pre-equilibrium formation of a boronate complex (often sensitive to protic groups and strong aqueous bases), sulfinates undergo direct transmetalation followed by the extrusion of sulfur dioxide (


)[3].

This unimolecular


 extrusion is thermodynamically driven and generates a discrete Pd-aryl intermediate, bypassing the hydrolytic degradation pathways that plague aza-aryl boronates[1]. Because the reaction does not rely on empty p-orbitals (like boron), it is entirely blind to Lewis basic functional groups that would otherwise poison the coupling partner.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Transmet Transmetalation (Pyridine Sulfinate) OxAdd->Transmet Desulf Desulfination (-SO2 Extrusion) Transmet->Desulf RedElim Reductive Elimination (Biaryl Product) Desulf->RedElim RedElim->Pd0 Regenerates Pd(0)

Pd-catalyzed desulfinative cross-coupling cycle highlighting SO2 extrusion and biaryl formation.

Comparative Functional Group Tolerance

When assessing sodium 5-bromopyridine-3-sulfinate against its boronic acid analog, empirical data strongly favors the sulfinate. The table below synthesizes functional group compatibility based on standardized Pd-catalyzed conditions (e.g.,


, 

,

, 140–150 °C)[1].
Functional GroupSodium 5-bromopyridine-3-sulfinate5-Bromopyridine-3-boronic acidMechanistic Rationale for Sulfinate Performance
Free Amines (

)
Excellent PoorSulfinates do not form off-target Lewis acid-base adducts, unlike the empty p-orbital of boronates.
Alcohols (

)
Excellent ModerateProtic solvents/groups accelerate protodeboronation in boronates; sulfinates are completely stable to protic media.
Carbonyls (Ketones/Esters) High HighBoth tolerate carbonyls well, but sulfinates avoid the need for aqueous hydroxide bases that can hydrolyze esters.
Internal Bromide (

)
Tunable (Chemoselective) Very Poor (Auto-polymerizes)Boronates auto-couple at

. Sulfinates require

for

extrusion, allowing the bromide to be preserved[3].
Bifunctional Workflow: Exploiting the A-B Monomer

Sodium 5-bromopyridine-3-sulfinate is an "A-B monomer" containing both a nucleophile (sulfinate) and an electrophile (bromide). In naive cross-coupling, this risks step-growth polymerization. However, by exploiting the activation energy difference between the C-Br bond (oxidative addition) and the


 bond (desulfination), we can design highly chemoselective sequential workflows[3].

BifunctionalWorkflow Start Sodium 5-bromopyridine-3-sulfinate Step1 Step 1: Suzuki Coupling (80°C) Selective reaction at C-Br Start->Step1 Aryl Boronic Acid, Pd(dppf)Cl2 Intermediate Intermediate: 5-Arylpyridine-3-sulfinate (Sulfinate remains intact) Step1->Intermediate Step2 Step 2: Desulfinative Coupling (140°C) Reaction at C-SO2Na Intermediate->Step2 Aryl Halide, Pd(OAc)2, PCy3 Product Final Product: 3,5-Diarylpyridine Step2->Product

Sequential bifunctional coupling workflow utilizing the differential reactivity of the bromide.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to confirm the causality of the reaction steps.

Protocol 1: Chemoselective Desulfinative Cross-Coupling (Preserving the Bromide)

Objective: Couple the sulfinate group with a highly reactive aryl iodide while leaving the internal bromide intact for future elaboration. Causality: Aryl iodides undergo oxidative addition at room temperature, vastly outcompeting the internal pyridine bromide. By keeping the temperature at 110 °C (the minimum for efficient


 extrusion), we suppress auto-coupling[1].
  • Reaction Assembly: In a dried 10 mL Schlenk flask, add Sodium 5-bromopyridine-3-sulfinate (1.5 equiv), the target Aryl Iodide (1.0 equiv),

    
     (5 mol%), 
    
    
    
    (10 mol%), and
    
    
    (1.5 equiv)[1]. Expert Insight:
    
    
    is chosen because its steric bulk and electron-rich nature accelerate the reductive elimination step, preventing the buildup of off-cycle Pd species during
    
    
    extrusion.
  • Solvent Addition: Evacuate and backfill the flask with

    
     three times. Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration.
    
  • Heating & Monitoring: Heat the mixture to 110 °C. Validation Checkpoint: Monitor via LC-MS after 2 hours. You should observe the mass of the cross-coupled product containing the intact bromide isotopic pattern (M and M+2 peaks in a 1:1 ratio). If a polymeric smear is observed, the temperature is too high, causing internal bromide activation.

  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc).

Protocol 2: Sequential Functionalization (Bromide First, Sulfinate Second)

Objective: Utilize the bromide for a standard Suzuki coupling, followed by an in-situ or step-wise desulfinative coupling[3]. Causality: The sulfinate salt is entirely unreactive toward standard Suzuki conditions at 80 °C, acting as a spectator group while the bromide undergoes functionalization.

  • First Coupling (Suzuki): Combine Sodium 5-bromopyridine-3-sulfinate (1.0 equiv), an Aryl Boronic Acid (1.1 equiv),

    
     (5 mol%), and 
    
    
    
    (2.0 equiv) in a 4:1 mixture of Toluene/Water.
  • First Stage Heating: Heat to 80 °C for 4 hours. Validation Checkpoint: TLC should show complete consumption of the boronic acid. The aqueous layer will contain the newly formed 5-arylpyridine-3-sulfinate salt.

  • Isolation of Intermediate: Separate the aqueous layer (which holds the water-soluble sulfinate salt) and wash with diethyl ether to remove organic impurities. Lyophilize the aqueous layer to yield the intermediate powder.

  • Second Coupling (Desulfinative): Subject the isolated intermediate to the conditions in Protocol 1 (using an Aryl Bromide or Chloride,

    
    , 
    
    
    
    , 140 °C) to yield the asymmetric 3,5-diarylpyridine[1].
References
  • Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4437-4442.[Link]

  • Blakemore, D. C., Shavnya, A., & Willis, M. C. (2025). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters, 16(8), 1463-1472.[Link]

Sources

Safety Operating Guide

Operational & Safety Guide: Sodium 5-Bromopyridine-3-Sulfinate Handling and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on late-stage C–H functionalization to rapidly generate structural analogs, heteroaryl sulfinate salts have become indispensable reagents. Sodium 5-bromopyridine-3-sulfinate (CAS: 1858116-95-6) acts as a highly efficient, bench-stable radical precursor for introducing the 5-bromopyridyl pharmacophore into complex molecules[1].

However, the intersection of a reactive sulfinate group and a halogenated pyridine ring creates unique logistical and safety challenges. This guide provides an authoritative, self-validating framework for the operational use, safety management, and proper disposal of this compound.

Physicochemical Profile & Hazard Causality

To safely handle any chemical, one must understand the causality behind its reactivity. Sodium 5-bromopyridine-3-sulfinate is an intermediate oxidation state sulfur compound. While generally stable under inert atmospheres at 2–8°C, it is sensitive to strong acids and potent oxidants.

Table 1: Physicochemical & Hazard Profile

Property / MetricValue / DesignationOperational Implication
CAS Number 1858116-95-6[1]Primary identifier for hazardous waste manifests.
Molecular Weight 244.04 g/mol [1]Used for precise stoichiometric calculations.
Purity (Typical) ≥95%[1]Trace impurities may include inorganic sulfates.
GHS Hazards H302, H315, H319, H335[2]Irritant to skin/eyes; requires fume hood handling to prevent respiratory irritation.
Storage Conditions 2–8°C, Argon chargedHygroscopic; moisture exposure accelerates degradation into sulfonic acids.

Causality Insight: The primary hazard of this compound during disposal is not just its inherent toxicity, but its pH-dependent stability. In acidic environments, the sulfinate salt protonates to form sulfinic acid, which readily disproportionates to release toxic sulfur dioxide (SO₂). Furthermore, the presence of the bromine atom strictly dictates its routing into halogenated waste streams to prevent the generation of toxic polybrominated dibenzodioxins (PBDDs) during municipal incineration.

Experimental Workflow: Radical Pyridylation

Researchers primarily utilize this compound in metal-free radical cascades. Understanding this workflow is essential for anticipating the chemical composition of the resulting waste streams.

Step-by-Step Methodology: Metal-Free C–H Pyridylation
  • Preparation: In a dry Schlenk flask, combine the heteroaryl substrate (1.0 equiv) and Sodium 5-bromopyridine-3-sulfinate (2.5 equiv).

  • Solvent Addition: Add a biphasic solvent mixture of DMSO/Water (3:1 v/v) to ensure complete dissolution of both the organic substrate and the ionic sulfinate salt.

  • Oxidant Introduction: Slowly add Potassium Persulfate (K₂S₂O₈, 3.0 equiv) at room temperature. Causality: Persulfate acts as a single-electron oxidant, cleaving to form sulfate radical anions that subsequently oxidize the sulfinate.

  • Reaction Execution: Stir the mixture vigorously at 50°C for 12 hours under a protective argon atmosphere.

  • Quenching & Extraction: Cool to room temperature. Crucial Step: Quench with saturated NaHCO₃ to neutralize any acidic byproducts, then extract with Ethyl Acetate (3x).

RadicalPathway A Sodium 5-bromopyridine -3-sulfinate B 5-bromopyridine -3-sulfonyl radical A->B Oxidation (Persulfate) C 5-bromopyridin-3-yl radical B->C - SO2 (Desulfonylation) E Pyridylated Product C->E Addition D Heteroaryl Substrate D->E

Mechanistic workflow of radical pyridylation using Sodium 5-bromopyridine-3-sulfinate.

Proper Disposal Procedures (Core Directives)

Because the reaction described above generates both organic and aqueous waste containing brominated compounds and sulfur species, strict segregation is mandatory.

Protocol A: Solid Waste Disposal (Unused Reagent or Spills)
  • Collection: Sweep up spilled solid using a dedicated brush and pan. Do not use water to flush the spill, as this creates a highly concentrated, mobile hazardous aqueous stream.

  • Containment: Place the solid into a sealable, high-density polyethylene (HDPE) container.

  • Labeling: Label explicitly as "Solid Halogenated Organic Waste - Contains Organobromine."

  • Routing: Submit to Environmental Health and Safety (EHS) for high-temperature incineration equipped with alkaline scrubbers (to neutralize HBr gas).

Protocol B: Liquid Organic Waste (Post-Extraction)
  • Segregation: The ethyl acetate layer from the extraction contains unreacted brominated byproducts. It must never be mixed with standard non-halogenated solvents (like pure ethanol or acetone).

  • Storage: Transfer to a red-tagged "Halogenated Organic Solvent Waste" carboy.

  • Validation: Ensure the carboy is stored in a secondary containment tray away from strong alkali metals or oxidizing acids.

Protocol C: Aqueous Waste (The High-Risk Stream)

The aqueous layer from the reaction quench contains unreacted sodium 5-bromopyridine-3-sulfinate, sodium sulfate, and DMSO.

  • pH Verification (Self-Validating Step): Before transferring the aqueous layer to a waste carboy, test the pH using indicator paper. The pH must be ≥ 7.0.

  • Correction: If the pH is acidic, carefully add 1M NaOH until neutralized. Causality: As established, acidic conditions will convert residual sulfinate into sulfinic acid, leading to SO₂ gas evolution and dangerous pressurization of the sealed waste carboy.

  • Containment: Transfer the neutralized solution to an "Aqueous Halogenated Waste" carboy. Equip the carboy with a vented cap to prevent catastrophic pressure buildup in the unlikely event of delayed gas evolution.

Emergency Response & Spill Management

In the event of an accidental exposure or large-scale spill, execute the following self-validating response plan:

  • Inhalation/Respiratory Exposure: If dust is inhaled, immediately move the personnel to fresh air. The sulfinate dust acts as a severe respiratory irritant[2]. Seek medical evaluation.

  • Chemical Spill on Bench/Floor:

    • Don standard PPE (nitrile gloves, safety goggles, lab coat).

    • Cover the spill with a dry, inert absorbent (e.g., diatomaceous earth or sand). Do not use combustible absorbents like sawdust, as residual oxidants from the reaction could trigger a fire.

    • Sweep the absorbed mixture into a solid halogenated waste container (Protocol A).

    • Wash the contaminated surface with a dilute, mildly alkaline detergent solution to safely neutralize any microscopic sulfinate residues, followed by a water wipe-down.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. Retrieved from[Link]

  • Hazardous Waste Management Guidelines (RCRA). US Environmental Protection Agency (EPA). Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: Sodium 5-bromopyridine-3-sulfinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

Sodium 5-bromopyridine-3-sulfinate (CAS: 1858116-95-6 ) is a specialized reagent belonging to the class of Baran Diversinates™ .[1] It is primarily employed in medicinal chemistry for the innate C–H functionalization of heterocycles via radical pathways.

While often marketed for its operational simplicity and relative stability compared to organometallics, this compound presents specific hazards—both intrinsic to the sulfinate salt and extrinsic regarding the oxidative conditions required for its activation. This guide moves beyond the standard SDS to provide a workflow-integrated safety protocol.

Chemical Identity Table
ParameterDetail
Chemical Name Sodium 5-bromopyridine-3-sulfinate
CAS Number 1858116-95-6
Molecular Formula C₅H₃BrNNaO₂S
Physical State White to off-white solid powder
Primary Application Radical C-H Functionalization (Minisci-type reactions)
Reactivity Class Reducing Agent (Sulfinate)

Hazard Assessment & Mechanism of Action

To select the correct PPE, one must understand why the hazard exists.

Intrinsic Hazards (The Solid)[1]
  • Respiratory Irritant (H335): As a fine powder, the sodium salt can easily become airborne during weighing. The pyridine motif, combined with the sulfinate group, can irritate mucous membranes.

  • Skin & Eye Irritant (H315, H319): Upon contact with moisture (sweat/tears), the salt can hydrolyze or protonate to form acidic species, causing localized irritation.

Process Hazards (The Reaction)[1]
  • Oxidative Incompatibility: This reagent is a reducing agent . It is designed to react with oxidizers (commonly tert-butyl hydroperoxide (TBHP) or persulfates) to generate the active radical species.

  • Safety Critical Control Point: The moment of mixing the sulfinate with the oxidant is the highest risk phase. Premature or uncontrolled mixing can lead to rapid exotherms or off-gassing of sulfur dioxide (SO₂).

PPE Matrix: Layered Defense System

Do not rely on a "one size fits all" approach. Scale determines the PPE.

Protection ZoneStandard Scale (< 5g)Scale-Up (> 5g or Process Lab)Technical Rationale
Ocular Chemical Splash GogglesFace Shield + GogglesStandard safety glasses are insufficient against fine powders that can drift around lenses.[1]
Dermal (Hands) Nitrile Gloves (Double gloving recommended)Extended Cuff Nitrile (0.11mm min)Pyridine derivatives can permeate latex. Double gloving prevents cross-contamination during weighing.
Respiratory Fume Hood (Face velocity > 100 fpm)N95/P100 Respirator + Fume HoodPrevents inhalation of dust during transfer.
Body Cotton Lab Coat (Buttoned)Chemical Resistant Apron (Tyvek/PVC)Protects personal clothing from dust accumulation.

Operational Protocol: The Safe Handling Lifecycle

This protocol treats the chemical handling as a logic flow to minimize error.

Diagram: Safe Handling Workflow

SafeHandling cluster_critical CRITICAL CONTROL POINT Receipt 1. Receipt & Inspection (Check Seal/CAS) Storage 2. Storage (Dry, <25°C, Inert Gas) Receipt->Storage Verify Integrity Weighing 3. Weighing (Static Control) Storage->Weighing Inert Atmosphere Reaction 4. Reaction Setup (Add Oxidant LAST) Weighing->Reaction Dissolve First Quench 5. Quench & Disposal (Aq. Sodium Bicarbonate) Reaction->Quench Complete Conversion

Figure 1: Operational workflow emphasizing the critical control point during reaction setup where the reducing sulfinate meets the oxidant.

Step-by-Step Procedures
Phase 1: Storage & Stability[1]
  • Requirement: Store in a cool, dry place (desiccator recommended).

  • Why: Sulfinates can disproportionate or oxidize to sulfonates upon prolonged exposure to moist air, losing reactivity.

  • Action: Keep the container tightly sealed. If storing for >1 month, flush with nitrogen/argon after use.

Phase 2: Weighing & Transfer[1]
  • Hazard: Static charge can cause the light powder to "jump" or disperse.

  • Protocol:

    • Use an antistatic gun or bar inside the balance enclosure if available.

    • Use a plastic or glass weighing boat (avoid paper which traps powder).

    • Technique: Transfer the solid to the reaction flask before adding solvent to prevent splashing of solvent onto the solid on the spatula.

Phase 3: Reaction Setup (The Critical Step)[1]
  • Context: Radical functionalization usually involves a biphasic system (e.g., DCM/Water) or a polar solvent (DMSO) with an oxidant.

  • Sequence:

    • Add Sodium 5-bromopyridine-3-sulfinate to the flask.

    • Add the Substrate (Heterocycle).

    • Add Solvent.

    • STOP & CHECK: Ensure the system is set up for cooling or reflux as dictated by the specific protocol.

    • Add Oxidant (e.g., TBHP) LAST. Add dropwise if the reaction scale is >1g to control exotherm.

Emergency Response Procedures

IncidentImmediate ActionSecondary Action
Dust Inhalation Move to fresh air immediately.Seek medical attention if coughing persists (SO₂ release possible in lungs).
Eye Contact Flush with water for 15 mins.[2][3][4][5][6] Lift eyelids.[5][6]Consult an ophthalmologist. Do not rub eyes.
Skin Contact Wash with soap and water.[2][7][8]Remove contaminated clothing.[7][9][3][5][6] Monitor for redness.
Spill (Solid) Dampen with wet paper towel to prevent dust.Scoop into waste container. Wipe area with weak bicarbonate solution.

Disposal & Waste Management

Directive: Never dispose of sulfinate salts in the trash or down the drain.

  • Solid Waste: Unused solid reagent should be labeled as "Solid Chemical Waste: Reducing Agent" and disposed of via high-temperature incineration.

  • Aqueous Waste (Post-Reaction):

    • The reaction mixture likely contains oxidizers (peroxides).

    • Quench: Treat the aqueous layer with a reducing agent (e.g., Sodium Thiosulfate or Sodium Bisulfite) to destroy residual oxidants before combining with general waste.

    • Test: Use peroxide test strips to verify oxidant neutralization.

    • Disposal: Combine with aqueous organic waste streams.

References

  • Baran Lab (Scripps). Diversinate™ Chemistry & Practical Guides. Retrieved March 3, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.